molecular formula C12H26O2 B052552 1,12-Dodecanediol CAS No. 5675-51-4

1,12-Dodecanediol

Cat. No.: B052552
CAS No.: 5675-51-4
M. Wt: 202.33 g/mol
InChI Key: GHLKSLMMWAKNBM-UHFFFAOYSA-N
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Description

1,12-Dodecanediol is a long-chain, linear aliphatic diol that serves as a critical building block in advanced materials science and polymer chemistry research. Its primary value lies in its function as a monomer for the synthesis of specialty polyesters and polyurethanes. The twelve-carbon spacer between the two terminal hydroxyl groups imparts specific physical properties to the resulting polymers, including enhanced flexibility, crystallinity, and hydrolytic stability. Researchers utilize this compound to develop biodegradable plastics, thermoplastic elastomers, and fine chemicals. It is also employed in the creation of macrocyclic compounds, surfactants, and as a cross-linking agent. The compound's predictable reactivity and long hydrocarbon chain make it an ideal precursor for studying structure-property relationships in polymer systems and for designing novel materials with tailored characteristics for specific industrial and biomedical applications. This high-purity product is intended for laboratory research purposes to facilitate innovation in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecane-1,12-diol
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InChI

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2
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InChI Key

GHLKSLMMWAKNBM-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCCO)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H26O2
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DSSTOX Substance ID

DTXSID1074919
Record name 1,12-Dodecanediol
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Molecular Weight

202.33 g/mol
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Physical Description

Dry Powder, Colorless crystalline solid; [Aldrich MSDS]
Record name 1,12-Dodecanediol
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CAS No.

5675-51-4
Record name 1,12-Dodecanediol
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Foundational & Exploratory

An In-depth Technical Guide to 1,12-Dodecanediol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol, a long-chain aliphatic diol, is a versatile chemical compound with significant applications across various industries, including cosmetics, polymers, and pharmaceuticals. Its unique molecular structure, featuring a twelve-carbon backbone with hydroxyl groups at both ends, imparts a desirable combination of hydrophobicity and reactivity. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its relevance to research and drug development.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and analysis.

CAS Number: 5675-51-4[1][2][3][4]

Synonyms: Dodecamethylene glycol[1][2]

Physicochemical Data
PropertyValueReference
Molecular FormulaC₁₂H₂₆O₂[1][2][4]
Molecular Weight202.33 g/mol [1][2][3]
AppearanceWhite powder or crystals[1][5]
Melting Point79-84 °C[1]
Boiling Point188-190 °C at 12 mmHg; 324 °C at 1013 hPa[1][6]
Density1.032 g/cm³[1]
SolubilitySoluble in alcohol and warm ether. Insoluble in water and petroleum ether.[7][8][9]
Flash Point176 °C (348.8 °F) - closed cup[10]
Autoignition Temperature300 °C[11]

Synthesis of this compound

This compound can be synthesized through various chemical routes. Two common laboratory-scale methods are the reduction of dodecanedioic acid and the Baeyer-Villiger oxidation of cyclododecanone followed by reduction of the resulting lactone.

Experimental Protocol: Synthesis via Reduction of Dodecanedioic Acid

This protocol details the reduction of dodecanedioic acid to this compound using a hydrogenation catalyst.

Materials:

  • Dodecanedioic acid (DDDA)

  • Methanol

  • Ruthenium on carbon (e.g., 2% Ru/C) catalyst

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Esterification (optional but recommended): In a round-bottom flask, suspend dodecanedioic acid in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for 4-6 hours to form dimethyl dodecanedioate. This step converts the diacid to its methyl ester, which can be more readily reduced.

  • Hydrogenation:

    • Charge the high-pressure autoclave with dimethyl dodecanedioate (or dodecanedioic acid) and the ruthenium on carbon catalyst (typically 1-5% by weight of the substrate).

    • Add a suitable solvent, such as methanol.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the reactor to the target temperature (e.g., 150-200 °C) with continuous stirring.

    • Maintain these conditions for 8-12 hours, monitoring the hydrogen uptake to determine the reaction's progress.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block and excipient in various research and pharmaceutical applications.

  • Polymer Synthesis: this compound is a key monomer in the synthesis of polyesters and polyurethanes.[1] The long, flexible twelve-carbon chain imparts hydrophobicity, flexibility, and lower melting points to the resulting polymers, making them suitable for applications such as biodegradable materials for drug delivery and tissue engineering.

  • Drug Formulation: It is explored as a potential excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its role as an emollient and stabilizer is also utilized in topical and transdermal drug delivery systems.[1]

  • Cosmetic and Personal Care Formulations: In cosmetics, this compound functions as an emollient, moisturizer, and stabilizer in creams and lotions, contributing to improved skin hydration and texture.[1] Its low toxicity profile makes it suitable for products intended for sensitive skin.

  • Surfactant Production: This diol is used in the synthesis of non-ionic surfactants, which are crucial components in detergents and cleaning products.[1]

  • Lubricants: this compound is incorporated into lubricant formulations, where it provides excellent viscosity and thermal stability.[1]

Experimental Workflow: Polyester Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of a polyester, such as poly(dodecylene adipate), from this compound and a dicarboxylic acid via melt polycondensation.

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Melt Polycondensation cluster_purification Purification cluster_characterization Characterization Diol This compound Reactor High-Temperature Reactor Diol->Reactor Diacid Adipic Acid Diacid->Reactor Vacuum Vacuum Application Reactor->Vacuum Water Removal Catalyst Catalyst Addition (e.g., Ti(OBu)₄) Catalyst->Reactor Dissolution Dissolution in Solvent (e.g., Chloroform) Vacuum->Dissolution Crude Polymer Precipitation Precipitation in Non-Solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis Polymer Analysis (GPC, NMR, DSC) Drying->Analysis Purified Polyester

Caption: Workflow for polyester synthesis via melt polycondensation.

Safety and Handling

This compound is generally considered to be of low toxicity. According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Inhalation: Avoid breathing dust. Ensure adequate ventilation. If inhaled, move to fresh air.[5]

  • Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with plenty of water.[5]

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Keep away from oxidizing agents.[7]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate its effective and safe use in various scientific and industrial applications.

References

An In-depth Technical Guide to 1,12-Dodecanediol: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,12-dodecanediol, a versatile long-chain diol with significant potential in the fields of polymer chemistry, drug delivery, and biotechnology. This document outlines its fundamental molecular properties, detailed experimental protocols for its use in polyester synthesis, and a summary of its biocatalytic production.

Core Molecular and Physical Properties

This compound is a linear, bifunctional molecule characterized by a twelve-carbon aliphatic chain terminating in hydroxyl groups at both ends. This structure imparts a unique combination of hydrophobicity from the long carbon backbone and hydrophilicity from the terminal alcohol groups, making it a valuable monomer in various polymerization reactions.

PropertyValue
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol
IUPAC Name Dodecane-1,12-diol
CAS Number 5675-51-4
Appearance White crystalline solid, flakes, or powder
Melting Point 79-81 °C
Boiling Point 189 °C at 12 mmHg
Solubility Soluble in alcohol and warm ether; insoluble in water and petroleum ether.

Experimental Protocol: Synthesis of Aliphatic Polyesters via Melt Polycondensation

Long-chain aliphatic polyesters derived from this compound are of significant interest for biomedical applications, including drug delivery and tissue engineering, due to their biodegradability and biocompatibility. The following is a detailed methodology for the synthesis of such polyesters using a two-step melt polycondensation technique. This method involves an initial esterification step followed by a polycondensation step under high vacuum.

Materials and Equipment:
  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., titanium (IV) isopropoxide, tin(II) 2-ethylhexanoate)

  • Antioxidant (e.g., Irganox 1010)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Step 1: Esterification (Pre-polymerization)

  • Charging the Reactor: A three-necked round-bottom flask is charged with equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid).

  • Catalyst and Antioxidant Addition: A catalytic amount of titanium (IV) isopropoxide (e.g., 0.1 mol% relative to the diacid) and a small amount of an antioxidant are added to the reaction mixture.

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing oxidation of the reactants at high temperatures.

  • Heating and Stirring: The mixture is heated to a temperature of 180-200°C under a continuous nitrogen flow with mechanical stirring.

  • Water Removal: The esterification reaction produces water as a byproduct, which is continuously removed from the reaction mixture and collected in the distillation condenser. This step is typically carried out for 2-4 hours.

Step 2: Polycondensation

  • Temperature Increase: After the theoretical amount of water has been collected, the temperature of the reaction mixture is gradually increased to 220-240°C.

  • Application of Vacuum: A high vacuum (typically below 1 mbar) is slowly applied to the system to facilitate the removal of the condensation byproduct (water or ethylene glycol, depending on the reactants) and drive the polymerization reaction towards higher molecular weights.

  • Viscosity Increase: As the polycondensation proceeds, a noticeable increase in the viscosity of the melt is observed. The reaction is continued under these conditions for several hours (e.g., 4-8 hours) until the desired molecular weight is achieved, which can be monitored by the stirrer's torque.

  • Polymer Recovery: After the reaction is complete, the reactor is cooled down under a nitrogen atmosphere. The resulting polyester is then recovered as a solid mass.

Biocatalytic Production of this compound

An environmentally friendly and highly selective method for the production of this compound involves the whole-cell biotransformation by genetically engineered Escherichia coli.[1] This process utilizes the enzymatic machinery of the microorganism to perform terminal hydroxylation of dodecane and 1-dodecanol.

Workflow for Whole-Cell Biotransformation

The biotransformation process can be visualized as a multi-step workflow involving the introduction of genetic material into the host organism, cultivation, induction of enzyme expression, substrate feeding, and product formation.

Biotransformation_Workflow cluster_prep Preparation Phase cluster_prod Production Phase Ecoli E. coli Host Transformation Transformation Ecoli->Transformation Plasmid Plasmid with CYP153A & AlkL genes Plasmid->Transformation RecombinantEcoli Recombinant E. coli Transformation->RecombinantEcoli Cultivation Cell Cultivation RecombinantEcoli->Cultivation Induction Induction of Gene Expression Cultivation->Induction Biotransformation Biotransformation in Bioreactor Induction->Biotransformation Substrate Substrate Addition (Dodecane & 1-Dodecanol) Substrate->Biotransformation Product This compound Biotransformation->Product

Biotransformation workflow for this compound production.
Signaling Pathway: Enzymatic Cascade for Dodecane Hydroxylation

The core of the biotransformation is the enzymatic cascade involving a cytochrome P450 monooxygenase from the CYP153A family. This enzyme system facilitates the regioselective hydroxylation of the terminal methyl groups of dodecane and subsequently 1-dodecanol. The process requires a supply of electrons, typically from NADPH, which are transferred to the P450 enzyme via redox partner proteins.

Hydroxylation_Pathway Dodecane Dodecane CYP153A_1 CYP153A Monooxygenase Dodecane->CYP153A_1 ω-hydroxylation OneDodecanol 1-Dodecanol CYP153A_2 CYP153A Monooxygenase OneDodecanol->CYP153A_2 ω-hydroxylation TwelveDodecanediol This compound CYP153A_1->OneDodecanol CYP153A_2->TwelveDodecanediol Redox Redox Partners (Ferredoxin, Ferredoxin Reductase) Redox->CYP153A_1 e- Redox->CYP153A_2 e- NADP NADP+ Redox->NADP NADPH NADPH NADPH->Redox

Enzymatic pathway of dodecane to this compound.

This biocatalytic route presents a promising alternative to conventional chemical synthesis, offering high selectivity and operation under milder reaction conditions. Further research in metabolic engineering and process optimization could enhance the yield and efficiency of this green production method.

References

A Comprehensive Technical Guide to the Physical Properties of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol, a long-chain aliphatic diol, serves as a versatile building block in various chemical syntheses, finding applications in the production of polymers such as polyesters and polyurethanes, as well as in the formulation of fragrances and as a potential excipient in drug delivery systems. Its long methylene chain and terminal hydroxyl groups impart a unique combination of hydrophobicity and reactivity, making a thorough understanding of its physical properties crucial for its effective application in research and development. This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and logical workflows.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory and development work.

General and Thermal Properties
PropertyValueReference
Molecular Formula C₁₂H₂₆O₂[1][2]
Molecular Weight 202.33 g/mol [1][2]
Appearance White crystalline solid, flakes, or powder[2][3]
Melting Point 79 - 84 °C[1][2][3]
Boiling Point 188 - 190 °C at 12 mmHg[1][2]
Flash Point 176 °C (closed cup)[4]
Solubility Profile
SolventSolubilityReference
Water 28.81 mg/L at 25 °C (estimated)[5]
Ethanol Soluble[1][6][7][8]
Warm Ether Soluble[1][6][7][8]
Petroleum Ether Insoluble[1][6][7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and research needs.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 100 °C).[9]

    • Hold the temperature for a few minutes to ensure complete melting.[9]

    • Cool the sample back to the initial temperature at a controlled rate.

    • Perform a second heating scan under the same conditions to obtain the melting profile of the recrystallized sample.[9]

  • Data Analysis: The melting point is determined from the onset temperature of the endothermic peak in the thermogram of the second heating scan. The area under the peak corresponds to the heat of fusion.

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of This compound encapsulate Encapsulate in Aluminum Pan weigh->encapsulate load Load Sample and Reference Pans encapsulate->load equilibrate Equilibrate at 25°C load->equilibrate heat1 Heat to 100°C (10°C/min) equilibrate->heat1 cool Cool to 25°C heat1->cool heat2 Second Heating Scan cool->heat2 analyze Analyze Thermogram heat2->analyze determine_mp Determine Melting Point (Onset Temperature) analyze->determine_mp

Workflow for Melting Point Determination by DSC.
Boiling Point Determination by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying and determining the boiling point of this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

    • Place a magnetic stir bar in the round-bottom flask containing the this compound.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap.

  • Distillation Procedure:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

    • Once the pressure is stable, begin to heat the distillation flask gently using a heating mantle.

    • Observe the temperature at which the liquid begins to boil and the condensate forms on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

    • Collect the distilled this compound in the receiving flask.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

vacuum_distillation_workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_shutdown Shutdown assemble Assemble Vacuum Distillation Apparatus add_sample Add this compound and Stir Bar assemble->add_sample seal Seal Joints and Connect to Vacuum add_sample->seal evacuate Evacuate System (e.g., 12 mmHg) seal->evacuate heat Gently Heat the Flask evacuate->heat record_bp Record Boiling Temperature heat->record_bp collect Collect Distillate record_bp->collect cool Cool Apparatus collect->cool release_vacuum Slowly Release Vacuum cool->release_vacuum

Workflow for Boiling Point Determination.
Solubility Determination by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibration curve of known concentrations.

  • Data Reporting: Express the solubility in units such as mg/mL or g/100 mL.

Applications in Polymer Synthesis

This compound is a key monomer in the synthesis of polyesters and polyurethanes, where its long, flexible chain influences the properties of the resulting polymer.

Polyester Synthesis

This compound undergoes polycondensation with a dicarboxylic acid (or its derivative) to form a polyester. This reaction typically requires a catalyst and the removal of a small molecule byproduct, such as water.

polyester_synthesis diol This compound HO-(CH₂)₁₂-OH polyester Polyester [-O-(CH₂)₁₂-O-CO-R-CO-]n diol->polyester Polycondensation (Heat, Catalyst) diacid Dicarboxylic Acid HOOC-R-COOH diacid->polyester water Water (byproduct) (n-1) H₂O polyester->water Removed

Synthesis of Polyester from this compound.
Polyurethane Synthesis

In polyurethane synthesis, this compound acts as a chain extender, reacting with a diisocyanate and a polyol. The reaction proceeds via the addition of the hydroxyl groups to the isocyanate groups.

polyurethane_synthesis diisocyanate Diisocyanate OCN-R-NCO prepolymer Isocyanate-Terminated Prepolymer diisocyanate->prepolymer polyol Polyol HO-Polyol-OH polyol->prepolymer polyurethane Polyurethane prepolymer->polyurethane diol This compound (Chain Extender) diol->polyurethane

References

1,12-Dodecanediol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,12-Dodecanediol in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain aliphatic diol with the chemical formula HO(CH₂)₁₂OH. Its structure, featuring a C₁₂ hydrophobic carbon chain and two terminal hydrophilic hydroxyl groups, imparts amphiphilic properties that are of significant interest in various applications, including in the formulation of drug delivery systems, as a polymer intermediate, and in the cosmetics industry. A thorough understanding of its solubility in different solvent systems is critical for its effective utilization in these fields. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, and a detailed experimental protocol for its determination.

Data Presentation: Solubility of this compound

SolventSolvent TypeExpected/Reported SolubilityTemperature (°C)Citation
WaterPolar Protic28.81 mg/L (estimated)25
WaterPolar Protic< 1 g/LNot Specified
EthanolPolar ProticSolubleNot Specified
MethanolPolar ProticSolubleNot Specified
IsopropanolPolar ProticSolubleNot Specified
Warm EtherPolar AproticSoluble"Warm"
Petroleum EtherNonpolarInsolubleNot Specified
ChloroformNonpolar AproticExpected to be slightly solubleNot Specified
DMSOPolar AproticExpected to be slightly solubleNot Specified

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is based on the principle of achieving a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight caps (e.g., 20 mL screw-cap vials)

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.45 µm pore size, solvent-compatible)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration:

    • Place the vial in the thermostatically controlled bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. For long-chain diols, this may take 24 to 72 hours.

    • To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when the concentration no longer changes over time.

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

  • Data Calculation:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved this compound = (Mass of dish + dry solid) - (Mass of empty dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

    • Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

Mandatory Visualization

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess this compound B Add known amount of solvent A->B Combine in vial C Incubate at constant temperature B->C D Stir vigorously for 24-72 hours C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Weigh filtered solution F->G H Evaporate solvent to dryness G->H I Weigh dried this compound H->I J Calculate mass of solute and solvent I->J K Express solubility (e.g., g/100g solvent) J->K

Caption: Workflow for Gravimetric Solubility Determination.

An In-depth Technical Guide to the Physical Properties of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1,12-dodecanediol, a long-chain aliphatic diol of significant interest in various scientific and industrial applications, including polymer synthesis, cosmetics, and pharmaceutical formulations. This document collates and presents key physical data, details established experimental protocols for the determination of these properties, and offers visual representations to elucidate the phase transitions of this compound.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₂H₂₆O₂, is a waxy, crystalline solid at room temperature. Its linear structure, featuring hydroxyl groups at both ends of a twelve-carbon chain, imparts both hydrophilic and lipophilic characteristics, influencing its solubility and thermal behavior.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical data sources.

Property Value Notes
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol [1][2]
Appearance White powder or flakes[1][3]At standard conditions
Melting Point 79 - 84 °C[1]Range observed in multiple sources
81.30 °C[4]At 760 mm Hg
79 - 81 °CLit. value
Boiling Point 313.33 °C (estimated)[4]At 760 mm Hg (atmospheric pressure)
188 - 190 °C[1]At 12 mm Hg
189 °CAt 12 mm Hg
Density 1.032 g/cm³[1]
Solubility Soluble in alcohol and warm ether.[5][6] Insoluble in water and petroleum ether.[5][6]
Water: 28.81 mg/L at 25 °C (estimated)[4]
Enthalpy of Fusion (ΔfusH) 51.2 kJ/mol[7]At 352 K
Vapor Pressure 0 Pa at 20 °C[5]
Flash Point 151.10 °C (estimated)[4]TCC (Tag Closed Cup)
Autoignition Temperature 300 °C[5]

Phase Transitions of this compound

The physical state of this compound is dependent on temperature and pressure. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases.

G Solid Solid State (Crystalline) Liquid Liquid State Solid->Liquid Melting (Fusion) ~79-84 °C Gas Gaseous State (Vapor) Solid->Gas Sublimation Liquid->Solid Freezing (Solidification) Liquid->Gas Boiling (Vaporization) ~313 °C at 1 atm ~189 °C at 12 mmHg Gas->Solid Deposition Gas->Liquid Condensation

Phase transitions of this compound.

Experimental Protocols for Property Determination

The following sections describe standardized methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (digital or manual)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Mortar and pestle (optional, for powdering the sample)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination at Reduced Pressure (Micro-method)

Due to the high boiling point of this compound at atmospheric pressure, which can lead to decomposition, its boiling point is often determined under reduced pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath)

  • Vacuum source and manometer

  • Apparatus for holding the assembly (e.g., Thiele tube or similar)

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of molten this compound is placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a heating bath. The entire system is connected to a vacuum source and a manometer to control and measure the pressure.

  • Heating and Observation: The system is evacuated to the desired pressure (e.g., 12 mm Hg). The heating bath is then gently heated. As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube. This temperature and the corresponding pressure are recorded.

This in-depth guide provides essential data and methodologies for professionals working with this compound, facilitating its effective use in research, development, and various industrial applications.

References

An In-depth Technical Guide to 1,12-Dodecanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of 1,12-Dodecanediol, detailing its chemical properties, synthesis applications in polymer chemistry, and its emerging role in pharmaceutical sciences as a versatile excipient. This guide provides researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and conceptual frameworks for its application.

Introduction to this compound

This compound is a long-chain aliphatic diol characterized by a 12-carbon backbone with hydroxyl groups at both terminal positions. This bifunctional nature makes it a valuable monomer in the synthesis of various polymers and a versatile building block in organic chemistry. Its long hydrocarbon chain imparts flexibility and hydrophobicity to the molecules it forms, making it a subject of interest in materials science and increasingly, in pharmaceutical applications for its potential role in drug delivery and formulation.[1]

Synonyms and Chemical Identifiers

For clarity and comprehensive literature searching, it is essential to be familiar with the various synonyms and identifiers for this compound.

Identifier TypeValue
IUPAC Name dodecane-1,12-diol[2]
Synonyms Dodecamethylene glycol, 1,12-Dihydroxydodecane[3]
CAS Number 5675-51-4[1][4]
Molecular Formula C₁₂H₂₆O₂[1][4]
Molecular Weight 202.33 g/mol [1][2]
InChI Key GHLKSLMMWAKNBM-UHFFFAOYSA-N
SMILES OCCCCCCCCCCCCO

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in both polymer synthesis and pharmaceutical formulations.

PropertyValueSource
Appearance White crystalline solid/powder/flakes[1]
Melting Point 79-81 °C[3]
Boiling Point 189 °C at 12 mmHg[3]
Flash Point 176 °C (closed cup)
Autoignition Temperature 300 °C
Solubility Soluble in alcohol and warm ether; Insoluble in water and petroleum ether.[3]
logP (o/w) 3.008 (estimated)[5]

Applications in Polymer Synthesis

This compound serves as a key monomer in the production of polyesters and polyurethanes, where its long aliphatic chain imparts unique properties to the resulting polymers.

Polyester Synthesis

In polyester synthesis, this compound is typically reacted with a dicarboxylic acid or its derivative. The resulting polyesters often exhibit enhanced flexibility and hydrophobicity.

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., sebacic acid) via melt polycondensation.

Materials:

  • This compound

  • Sebacic acid

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Equimolar amounts of this compound and sebacic acid are charged into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • A catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol% relative to the diacid) is added to the flask.

  • The system is purged with nitrogen for 15-20 minutes to establish an inert atmosphere.

  • The reaction mixture is heated to 160-180 °C with continuous stirring. Water, the byproduct of the esterification reaction, will begin to distill off.

  • This first stage is continued for 2-4 hours or until approximately 95% of the theoretical amount of water has been collected.

  • For the polycondensation stage, the temperature is gradually increased to 200-220 °C.

  • A vacuum is slowly applied to the system, gradually reducing the pressure to below 1 mbar over about one hour. This facilitates the removal of residual water and drives the polymerization to completion.

  • The reaction is continued under high vacuum for an additional 3-5 hours, during which the viscosity of the molten polymer will noticeably increase.

  • The reaction is terminated by cooling the flask to room temperature under a nitrogen atmosphere. The resulting polyester can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., cold methanol).

Polyurethane Synthesis

In the synthesis of polyurethanes, this compound acts as a chain extender. Its incorporation into the polymer backbone increases flexibility and lowers the glass transition temperature of the hard segments.

This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Polyol (e.g., Polycaprolactone diol - PCL)

  • This compound (chain extender)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • All glassware and reagents must be thoroughly dried to prevent side reactions with water. The polyol and this compound should be dried under vacuum at 80-100 °C for several hours.

  • Prepolymer Synthesis: In a reaction flask under a nitrogen atmosphere, react an excess of the diisocyanate with the polyol at 60-80 °C with stirring for 1-2 hours to form an isocyanate-terminated prepolymer. The NCO:OH ratio is typically between 1.5:1 and 2:1.

  • Chain Extension: In a separate flask, dissolve the dried this compound in the anhydrous solvent.

  • Slowly add the prepolymer solution to the this compound solution under vigorous stirring. A catalytic amount of DBTDL can be added at this stage.

  • Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70 °C) for 2-6 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.

  • The polyurethane is isolated by precipitation in a non-solvent such as methanol or cold water, followed by filtration and drying under vacuum.

Role in Pharmaceutical Formulations

This compound is being explored as a versatile excipient in pharmaceutical formulations, primarily for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its low toxicity profile makes it an attractive candidate for such applications.[1]

As a Potential Skin Permeation Enhancer

Long-chain diols are known to interact with the lipid bilayers of the stratum corneum, potentially increasing their fluidity and thereby enhancing the permeation of topically applied drugs. While specific quantitative data for this compound is limited, the general trend for saturated fatty alcohols suggests a parabolic relationship between carbon chain length and permeation-enhancing effect, with optimal efficacy often observed around C10 to C12.

The proposed mechanism involves the intercalation of the diol molecules within the lipid bilayers of the stratum corneum, which disrupts the highly ordered lipid structure and increases the diffusion coefficient of the drug through the skin.

G cluster_0 Drug Formulation cluster_1 Skin Barrier cluster_2 Mechanism of Action cluster_3 Outcome Drug_Formulation Topical Formulation (Cream, Gel, Patch) + this compound Stratum_Corneum Stratum Corneum (Lipid Bilayers) Drug_Formulation->Stratum_Corneum Application Interaction Intercalation of This compound into Lipid Bilayers Stratum_Corneum->Interaction Disruption Disruption of Ordered Lipid Structure Interaction->Disruption Increased_Fluidity Increased Membrane Fluidity Disruption->Increased_Fluidity Enhanced_Permeation Enhanced Drug Permeation Increased_Fluidity->Enhanced_Permeation Systemic_Circulation Systemic Circulation Enhanced_Permeation->Systemic_Circulation Therapeutic Effect

Caption: Proposed mechanism of this compound as a skin permeation enhancer.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile.[1] It is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. Prolonged contact may cause mild eye or skin irritation, and inhalation of dust could irritate the respiratory system.

Conclusion

This compound is a versatile and valuable chemical for both materials science and pharmaceutical applications. Its well-defined physicochemical properties and bifunctional nature make it an excellent monomer for the synthesis of high-performance polyesters and polyurethanes with tailored flexibility and thermal properties. In the pharmaceutical arena, its potential as a solubility and bioavailability enhancer, coupled with a favorable safety profile, positions it as a promising excipient for novel drug delivery systems. Further research, particularly in quantifying its effects on drug permeation and exploring its utility in various drug formulations, will undoubtedly expand its role in advanced drug development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,12-dodecanediol, a molecule with increasing significance in various scientific and industrial fields, including pharmaceuticals and material science. This document outlines the molecule's fundamental properties, detailed bonding characteristics, and the experimental protocols used for its characterization.

Core Chemical Identity

This compound is a long-chain aliphatic diol with the chemical formula C₁₂H₂₆O₂.[1][2] Its structure consists of a twelve-carbon backbone with hydroxyl (-OH) groups at each terminus. This bifunctional nature imparts unique properties, making it a versatile building block in chemical synthesis.

IdentifierValue
IUPAC Name dodecane-1,12-diol
CAS Number 5675-51-4
Chemical Formula C₁₂H₂₆O₂[1][2]
Molecular Weight 202.33 g/mol [1]
Synonyms Dodecamethylene glycol

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a flexible dodecane chain. The terminal hydroxyl groups are capable of forming hydrogen bonds, which significantly influence the molecule's physical properties, such as its melting and boiling points.

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129501 .[1] Researchers can access this data to obtain detailed structural information.

For illustrative purposes, typical average bond lengths for similar aliphatic alcohols are provided below.

Bond TypeAverage Bond Length (Å)
C-C1.54
C-H1.09
C-O1.43
O-H0.96
Bond AngleAverage Angle (°)
C-C-C109.5
H-C-H109.5
C-O-H109.5

Physicochemical Properties

The physical properties of this compound are largely dictated by its long hydrocarbon chain and the presence of terminal hydroxyl groups.

PropertyValue
Melting Point 79-81 °C
Boiling Point 189 °C at 12 mmHg
Solubility Soluble in alcohol and warm ether. Insoluble in water and petroleum ether.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The chemical shifts, splitting patterns, and integration of the peaks will correspond to the different protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • The chemical shifts of the peaks will correspond to the unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl groups.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Place the powdered mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The spectrum will show characteristic absorption bands for the O-H stretch (broad peak around 3300 cm⁻¹) and C-H stretches (around 2900 cm⁻¹).

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths and angles.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent. The crystals should be well-formed and of sufficient size (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The diffracted X-rays are collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Visualizations

The following diagrams illustrate the chemical structure and key properties of this compound.

chemical_structure This compound Chemical Structure cluster_chain cluster_oh1 cluster_oh2 C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 O2 O C12->O2 H1 H O1->H1 H2 H O2->H2

Caption: Ball-and-stick model of this compound.

properties_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties Chain Long Aliphatic Chain (C12) Solubility Low Water Solubility Chain->Solubility influences Hydroxyl Terminal Hydroxyl Groups (-OH) Reactivity Bifunctional Reactivity Hydroxyl->Reactivity provides Hbonding Hydrogen Bonding Capability Hydroxyl->Hbonding enables MeltingPoint High Melting Point Hbonding->MeltingPoint contributes to

Caption: Relationship between structure and properties.

References

Spectroscopic Characterization of 1,12-Dodecanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,12-dodecanediol (CAS: 5675-51-4), a linear diol with the formula HO(CH₂)₁₂OH. The document details key spectroscopic data obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). It also outlines the experimental protocols for acquiring such data, serving as a comprehensive resource for researchers in chemistry and drug development.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for this compound, organized for clarity and comparative analysis.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a prominent broad absorption band indicating the O-H stretch of the alcohol functional groups and sharp peaks corresponding to C-H and C-O stretching, and CH₂ bending vibrations.

Wavenumber (cm⁻¹)AssignmentIntensity
~3300 (broad)O-H stretchStrong
~2920, ~2850C-H stretch (alkyl)Strong
~1470CH₂ bend (scissoring)Medium
~1060C-O stretchStrong

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of carbon and hydrogen atoms.

The ¹H NMR spectrum is relatively simple, showing distinct signals for the protons attached to the carbons bearing the hydroxyl groups, the adjacent methylene protons, and the bulk methylene protons in the center of the chain.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64Triplet4HH-1, H-12 (-CH₂OH)
~1.56Quintet4HH-2, H-11 (-CH₂CH₂OH)
~1.28Multiplet16HH-3 to H-10 (-(CH₂)₈-)

Solvent: CDCl₃[3]

The ¹³C NMR spectrum confirms the symmetrical nature of this compound.

Chemical Shift (δ, ppm)Assignment
~63.0C-1, C-12
~32.8C-2, C-11
~29.5C-4 to C-9
~29.4C-3, C-10
~25.7C-5, C-8

Solvent: CDCl₃[3][4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the parent molecule. The molecular ion peak (M⁺) at m/z 202 is often weak or absent. Key fragments arise from the cleavage of C-C bonds and the loss of water.[1][5]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
55HighC₄H₇⁺ fragment
68MediumC₅H₈⁺ fragment
82MediumC₆H₁₀⁺ fragment
99HighC₇H₁₅⁺ fragment
184Low[M - H₂O]⁺
202Very Low / Absent[M]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary between instruments.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for acquiring the IR spectrum of solid this compound.

  • Sample Preparation : Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

  • Pellet Formation : Transfer the powder to a pellet-forming die. Apply high pressure using a hydraulic press to form a thin, transparent or translucent KBr disk.[6]

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[8]

  • Sample Analysis : Place the KBr pellet containing the sample into the sample holder of the spectrometer.

  • Data Acquisition : Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation and analysis of a this compound sample for ¹H and ¹³C NMR.

  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[9]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS) Protocol (GC-MS Method)

This protocol is used for the analysis of volatile or semi-volatile compounds like this compound.[10]

  • Sample Preparation : Dissolve a small amount (~1 mg) of this compound in a volatile solvent such as dichloromethane or methanol (1 mL).[10]

  • Instrumentation Setup :

    • Gas Chromatograph (GC) : Use a capillary column suitable for polar analytes. Set the injector temperature to 250 °C. The oven temperature program should start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.[10]

    • Mass Spectrometer (MS) : Use Electron Impact (EI) ionization, typically at 70 eV. Set the detector to scan a mass range from m/z 40 to 500.[1][10]

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Analysis : The separated components eluting from the GC column enter the mass spectrometer. The resulting mass spectrum for the peak corresponding to this compound is analyzed by identifying the molecular ion (if present) and the fragmentation pattern. This pattern is then compared to spectral libraries (e.g., NIST) for confirmation.[5]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a solid chemical sample such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS IR FT-IR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR MS GC-MS Analysis Prep_MS->MS Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_NMR NMR Spectra (H/C Framework) NMR->Data_NMR Data_MS Mass Spectrum (Fragmentation Pattern) MS->Data_MS Final Structural Confirmation Data_IR->Final Data_NMR->Final Data_MS->Final

Caption: Workflow for Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (CAS: 5675-51-4), a long-chain α,ω-diol, is a versatile organic compound with a wide range of applications in various industries, including polymers, cosmetics, and pharmaceuticals. Its utility in these fields is intrinsically linked to its physicochemical properties, which are governed by its molecular structure—a twelve-carbon aliphatic chain capped by hydroxyl groups at both ends. This unique structure allows for the formation of extensive hydrogen bonding networks, significantly influencing its thermodynamic behavior. A thorough understanding of these properties is crucial for process design, formulation development, and predicting the material's behavior under different conditions. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, details the experimental methodologies for their determination, and presents the data in a clear, accessible format.

Core Thermodynamic Properties

The thermodynamic properties of this compound are fundamental to its application. These properties dictate its phase behavior, solubility, and energy requirements for processing. The following tables summarize the key quantitative data available for this compound.

Table 1: Fundamental Physicochemical and Thermodynamic Properties of this compound
PropertyValueUnitsNotes
Molecular FormulaC₁₂H₂₆O₂--
Molecular Weight202.33 g/mol -
Melting Point79 - 84°CRange indicates typical purity.
Boiling Point (at 760 mmHg)313.33 (estimated)°CEstimated value.
Boiling Point (at 12 mmHg)188 - 190°CExperimental value.
Enthalpy of Fusion (ΔHfus)51.2kJ/molExperimentally determined.[1]
Enthalpy of Vaporization (ΔHvap)Not Experimentally DeterminedkJ/molRequires experimental determination or reliable prediction.
Heat Capacity (Cp)Not Experimentally DeterminedJ/(mol·K)Requires experimental determination.
Table 2: Solubility of this compound
SolventSolubilityTemperature
Water28.81 (estimated)mg/L
AlcoholSoluble-
Warm EtherSoluble-
Petroleum EtherInsoluble-

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring the key thermodynamic parameters of this compound.

Determination of Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. An endothermic peak is observed at the melting point. The onset of this peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

Determination of Boiling Point

Due to its high boiling point, the determination of the boiling point of this compound at atmospheric pressure can be challenging. Therefore, it is often measured at a reduced pressure.

Methodology (Thiele Tube Method for Reduced Pressure):

  • Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil). The Thiele tube is connected to a vacuum system with a manometer to control and measure the pressure.

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

  • Boiling Point Determination: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific reduced pressure.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Methodology:

  • Vapor Pressure Measurement: The vapor pressure of this compound is measured at various temperatures using a static or dynamic method suitable for low-volatility substances.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation (ln P = -ΔHvap/R * (1/T) + C, where R is the ideal gas constant), the slope of this plot is equal to -ΔHvap/R. From the slope, the enthalpy of vaporization can be calculated.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_melting Melting Point & Enthalpy of Fusion cluster_boiling Boiling Point cluster_vaporization Enthalpy of Vaporization start_dsc Sample Preparation (2-5 mg in Al pan) dsc_cal DSC Instrument Calibration (e.g., with Indium) start_dsc->dsc_cal dsc_run Run DSC Scan (Controlled Heating) dsc_cal->dsc_run dsc_analysis Data Analysis (Peak Onset & Area) dsc_run->dsc_analysis start_bp Apparatus Setup (Thiele Tube, Reduced Pressure) bp_heat Heating and Observation (Stream of Bubbles) start_bp->bp_heat bp_cool Cooling and Measurement (Liquid Enters Capillary) bp_heat->bp_cool start_vap Vapor Pressure Measurement (at various temperatures) vap_plot Plot ln(P) vs 1/T start_vap->vap_plot vap_analysis Calculate Slope (Slope = -ΔHvap/R) vap_plot->vap_analysis

Workflow for Determining Thermodynamic Properties

thermodynamic_relationships T_m Melting Point (Tm) H_fus Enthalpy of Fusion (ΔHfus) T_m->H_fus Phase Transition Solubility Solubility T_m->Solubility Affects Solid Solubility T_b Boiling Point (Tb) H_vap Enthalpy of Vaporization (ΔHvap) T_b->H_vap Phase Transition Cp Heat Capacity (Cp) Cp->H_fus Related via Kirchhoff's Law Cp->H_vap Related via Kirchhoff's Law

References

Commercial Sources and Technical Guide for 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, synthesis, and key applications of 1,12-dodecanediol, a versatile α,ω-diol. With its linear 12-carbon chain, this compound serves as a valuable building block in polymer chemistry and as an excipient in pharmaceutical formulations. This guide is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their specific applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized distributors catering to research and development needs. The compound is typically offered in various purity grades, with higher purities being essential for applications in polymer synthesis and pharmaceutical development to ensure consistency and minimize side reactions.

Below is a summary of prominent commercial suppliers of this compound, along with their offered purities and typical specifications.

SupplierPurity/GradeTypical Specifications
Sigma-Aldrich (Merck) [1]≥97.5% (GC)[2]Melting Point: 79 °C, Boiling Point: 324 °C[2]
Thermo Scientific Chemicals [3][4]98%, 99%Appearance: White flakes or pellets, Melting Point: 79-83 °C[4]
Ruifu Chemical [5]≥98.0% (GC)Acid Number: ≤0.1 mgKOH/g, Saponification Number: ≤3.0 mgKOH/g[5]
Chem-Impex [6]≥ 98%Appearance: White powder, Melting Point: 79 - 84 °C[6]
Various Suppliers on ChemicalBook 98% min, 99%Varies by supplier.
Various Suppliers on BuyersGuideChem 98% minVaries by supplier.

Synthesis of this compound

The commercial production of this compound is primarily achieved through chemical synthesis, although biocatalytic routes are also being explored. A common industrial method involves the reduction of dodecanedioic acid or its esters.[7] Another significant pathway is the Baeyer-Villiger oxidation of cyclododecanone to yield lauryl lactone, which is subsequently reduced to this compound.[8]

Synthesis_of_1_12_Dodecanediol cluster_0 Chemical Synthesis Route cluster_1 Alternative Chemical Route Dodecanedioic Acid Dodecanedioic Acid Reduction Reduction Dodecanedioic Acid->Reduction e.g., Hydrogenation 1,12-Dodecanediol_product This compound Reduction->1,12-Dodecanediol_product Cyclododecanone Cyclododecanone Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation Cyclododecanone->Baeyer-Villiger Oxidation Lauryl Lactone Lauryl Lactone Baeyer-Villiger Oxidation->Lauryl Lactone Reduction_2 Reduction Lauryl Lactone->Reduction_2 1,12-Dodecanediol_product_2 This compound Reduction_2->1,12-Dodecanediol_product_2 Polyurethane_Synthesis_Workflow start Start drying Drying of Reactants (Polyol, this compound) start->drying setup Reaction Setup under N2 drying->setup dissolution Dissolution in Anhydrous Solvent setup->dissolution isocyanate_addition Diisocyanate Addition dissolution->isocyanate_addition catalyst_addition Catalyst Addition isocyanate_addition->catalyst_addition polymerization Polymerization (70-90 °C) catalyst_addition->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation drying_final Drying of Polyurethane precipitation->drying_final end End drying_final->end

References

Methodological & Application

Synthesis of 1,12-Dodecanediol for Research Applications: A Comparative Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1,12-dodecanediol, a valuable linear diol used in the synthesis of polymers, fragrances, and pharmaceutical intermediates. Two distinct and effective methods are presented: a chemical synthesis route involving the reduction of dodecanedioic acid and a biotechnological route utilizing whole-cell biotransformation with a recombinant Escherichia coli strain. This guide offers a comparative analysis of these methods, complete with experimental procedures, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable approach for their laboratory needs.

Introduction

This compound is a long-chain aliphatic diol with hydroxyl groups at its terminal positions. This structure imparts unique properties, making it a versatile building block in various chemical syntheses. Its applications include the production of polyesters and polyurethanes, where it enhances flexibility and durability.[1] It also serves as a key intermediate in the synthesis of fragrances, lubricants, and specialized pharmaceutical compounds.[2] For research purposes, access to reliable and reproducible synthetic methods for this compound is crucial. This document outlines two robust protocols for its preparation.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the two presented synthesis methods, allowing for a direct comparison of their efficiency and requirements.

ParameterMethod 1: Chemical Synthesis (Reduction of Dodecanedioic Acid)Method 2: Biotechnological Synthesis (Whole-Cell Biotransformation)
Starting Material Dodecanedioic AcidDodecane and 1-Dodecanol
Key Reagents/Biocatalyst Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., Ru/C)Recombinant E. coli JM109 (expressing CYP153A operon and AlkL)
Solvent/Medium Anhydrous Tetrahydrofuran (THF)Terrific Broth (TB) medium
Reaction/Culture Time 4-24 hours68-72 hours
Temperature Reflux (approx. 66°C) for LiAlH₄; Elevated temperature for hydrogenation25-30°C
Pressure Atmospheric (for LiAlH₄); High pressure for hydrogenationAtmospheric
Product Yield High (typically >90% for LiAlH₄ reduction)3.76 g/L of culture[3]
Purification Method Acid-base work-up followed by recrystallizationSolvent extraction and chromatography
Key Advantages High yield, relatively short reaction time, well-established chemistryMilder reaction conditions, use of renewable feedstock, environmentally friendly
Key Disadvantages Use of hazardous reagents (LiAlH₄), potentially harsh conditionsLonger reaction time, requires specialized biological expertise and equipment

Experimental Protocols

Method 1: Chemical Synthesis via Reduction of Dodecanedioic Acid

This protocol describes the reduction of dodecanedioic acid to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

  • Dodecanedioic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • LiAlH₄ Suspension: In the flask, suspend LiAlH₄ (2.5 molar equivalents relative to the carboxylic acid groups) in anhydrous THF.

  • Addition of Dodecanedioic Acid: Dissolve dodecanedioic acid (1 molar equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄, followed by the dropwise addition of water, then 15% aqueous NaOH, and finally more water.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase sequentially with 10% sulfuric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hot water, ethanol, or a mixture of solvents) to obtain pure this compound as a white solid.[4][5]

Method 2: Biotechnological Synthesis via Whole-Cell Biotransformation

This protocol details the production of this compound using a genetically engineered strain of E. coli.[3]

Materials:

  • Recombinant E. coli JM109 strain harboring plasmids for the reconstituted CYP153A M.aq operon and the alkane facilitator AlkL

  • Terrific Broth (TB) medium

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • Glycerol

  • Yeast extract

  • Dodecane

  • 1-Dodecanol

  • Rhamnose (inducer for AlkL expression)

  • 5-liter bioreactor with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • Solvent for extraction (e.g., ethyl acetate)

  • Chromatography system for purification

Procedure:

  • Inoculum Preparation: Grow a seed culture of the recombinant E. coli strain overnight in TB medium containing the appropriate antibiotics.

  • Bioreactor Setup: Inoculate 2 liters of TB medium in a 5-liter bioreactor with the overnight culture. Maintain the temperature at 30°C and the pH at 7.2.

  • Cell Growth: Grow the cells until the dissolved oxygen level begins to rise, indicating the end of the exponential growth phase.

  • Induction and Biotransformation:

    • Lower the temperature to 25°C.

    • Induce the culture by adding a mixture of dodecane and 1-dodecanol, along with rhamnose to induce AlkL expression.

    • Begin continuous feeding of glycerol and yeast extract.

  • Fed-Batch Culture: Maintain the fed-batch culture for approximately 68-72 hours. A second induction can be performed after around 40 hours to enhance production.[3]

  • Product Extraction:

    • Harvest the culture broth and separate the cells from the supernatant by centrifugation.

    • Extract the this compound from both the cell pellet and the supernatant using a suitable organic solvent like ethyl acetate.

  • Purification:

    • Combine the organic extracts and concentrate them.

    • Purify the this compound from the crude extract using column chromatography to obtain the pure product.

Visualizations

The following diagrams illustrate the workflow for the chemical synthesis and the logical relationship in the biotechnological synthesis of this compound.

Figure 1. Workflow for the chemical synthesis of this compound.

Biotech_Synthesis_Pathway cluster_Ecoli Recombinant E. coli Dodecane Dodecane AlkL AlkL Transporter Dodecane->AlkL Uptake Dodecanol 1-Dodecanol Dodecanol->AlkL Uptake CYP153A CYP153A Monooxygenase AlkL->CYP153A Intracellular Substrates Diol This compound CYP153A->Diol Hydroxylation

Figure 2. Key components in the biotechnological synthesis pathway.

References

Application Notes: 1,12-Dodecanediol in Polyester Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dodecanediol is a long-chain aliphatic diol that serves as a crucial monomer for synthesizing high-performance polyesters. Its twelve-carbon backbone imparts significant flexibility, hydrophobicity, and durability to the resulting polymer chains.[1][2] These characteristics make polyesters derived from this compound highly suitable for a range of advanced applications, from specialty polymers to innovative biomedical and pharmaceutical technologies.[2][3] In drug development, these polyesters are explored for creating biodegradable drug delivery systems, leveraging their biocompatibility and ability to modify the solubility of poorly soluble active pharmaceutical ingredients (APIs).[3][4]

This document provides detailed protocols for two primary synthesis methods—melt polycondensation and enzymatic polymerization—and presents key performance data for polyesters synthesized from this compound.

Data Presentation

The properties of polyesters are highly dependent on the co-monomer and the synthesis method. The following tables summarize representative data from studies using this compound.

Table 1: Properties of Polyesters Synthesized via Melt Polycondensation

Co-monomer (Diacid)Weight Average Molecular Weight (Mw) ( g/mol )Tensile Strength (MPa)Elongation at Break (%)Reference
Adipic Acid66,360--[5]
Octanedioic Acid>60,00020.8255[5]
Sebacic Acid>60,00025.3254[5]
1,12-Dodecanedioic Acid>60,000--[5]

Note: Data indicates that these polyesters exhibit tensile properties similar to polyethylene.[5]

Table 2: Properties of Polyesters Synthesized via Enzymatic Polymerization

Co-monomer (Diacid)CatalystNumber Average Molecular Weight (Mn) ( g/mol )Yield (%)Reference
1,12-Dodecanedioic AcidCandida antarctica Lipase B (CALB)~7,500-[6]
Sebacic AcidCandida antarctica Lipase B (CALB)-up to 97%[6]

Note: Enzymatic polymerization often results in lower molecular weights in the initial prepolymer stage, which can be increased through a subsequent solid-state polymerization (SSP) step.[6]

Visualization of Workflows and Concepts

// Node Definitions monomers [label="Monomer Preparation\n(this compound + Dicarboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Catalyst Addition\n(e.g., TBT or Lipase)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Polymerization Reaction\n(Melt or Enzymatic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Precipitation / Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; drying [label="Drying\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Polyester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(GPC, NMR, DSC, TGA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges monomers -> catalyst; catalyst -> reaction; reaction -> purification; purification -> drying; drying -> product; product -> characterization; } caption="General workflow for polyester synthesis."

// Invisible nodes for layout struct1 [shape=point, width=0]; struct2 [shape=point, width=0];

// Edges {rank=same; diol; plus1; diacid} {rank=same; polyester; plus2; water} diacid -> struct1 [style=invis]; struct1 -> polyester [style=invis];

// Arrow for reaction edge [arrowhead=normal, color="#EA4335"]; struct1 -> struct2 [label=" Polycondensation \n (-H₂O)"]; } caption="Polycondensation of this compound."

// Nodes polyester [label="Polyester from\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; api [label="Active Pharmaceutical\nIngredient (API)", fillcolor="#FBBC05", fontcolor="#202124"]; nanoparticle [label="Drug-Loaded\nNanoparticle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; body [label="Administration\n(In Vivo / In Vitro)", fillcolor="#F1F3F4", fontcolor="#202124"]; release [label="Controlled Drug Release\n(Hydrolysis of Ester Bonds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; effect [label="Therapeutic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges polyester -> nanoparticle; api -> nanoparticle; nanoparticle -> body; body -> release [label=" Biodegradation "]; release -> effect; } caption="Concept for a polyester-based drug delivery system."

Experimental Protocols

Protocol 1: Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation, a robust method for achieving high molecular weight polyesters from this compound and an aliphatic dicarboxylic acid (e.g., sebacic acid).

Materials and Equipment:

  • This compound

  • Sebacic Acid (or other dicarboxylic acid)

  • Catalyst: Titanium (IV) butoxide (TBT) or Zinc Acetate[7]

  • Antioxidant (e.g., triphenyl phosphite)

  • Glass reactor (three-neck round-bottom flask)

  • Mechanical stirrer with a vacuum-tight seal

  • Nitrogen gas inlet and outlet

  • Distillation condenser and receiving flask

  • Heating mantle with temperature controller

  • High-vacuum pump

Procedure:

  • Stage 1: Esterification

    • Charge the glass reactor with equimolar amounts of this compound and sebacic acid.

    • Add the catalyst (e.g., 0.1 mol% relative to the diacid) and a small amount of antioxidant.

    • Assemble the apparatus and flush the system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

    • Begin mechanical stirring and heat the reactor to 180-200°C under a slow, continuous stream of nitrogen.

    • Water, the byproduct of esterification, will begin to distill and collect in the receiving flask.

    • Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.[8]

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 220-240°C.

    • Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately one hour. This prevents vigorous boiling of monomers and oligomers.[8]

    • Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the molten polymer will increase significantly, indicating a rise in molecular weight.

    • To terminate the reaction, remove the heat source and break the vacuum by reintroducing nitrogen gas.

    • Allow the polymer to cool to room temperature under the nitrogen atmosphere before recovery.

Purification:

  • Dissolve the crude polyester in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the purified polymer by filtration and wash it with fresh cold methanol.

  • Dry the final product in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Synthesis via Enzymatic Polymerization

This protocol offers a greener alternative using lipase as a biocatalyst, operating under milder conditions. It involves an initial prepolymerization followed by an optional solid-state polymerization (SSP) to increase molecular weight.[6]

Materials and Equipment:

  • This compound

  • Dicarboxylic acid (e.g., 1,12-dodecanedioic acid) or its diethyl ester

  • Catalyst: Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Solvent (e.g., diphenyl ether) or solvent-free system

  • Molecular sieves (for water removal if using a diacid)

  • Reaction vessel with magnetic stirring and vacuum connection

  • Heating system (oil bath)

  • Vacuum pump

Procedure:

  • Stage 1: Enzymatic Prepolymerization

    • Add equimolar amounts of this compound and the dicarboxylic acid/diester to the reaction vessel.

    • If conducting in a solvent, add diphenyl ether. For solvent-free systems, proceed without.

    • Add the immobilized CALB (typically 10-20% by weight of total monomers) and molecular sieves.[6]

    • Heat the mixture to 80-90°C with continuous stirring under a vacuum.[6][9]

    • The reaction is typically run for 24-72 hours to form a prepolymer.[6][9]

    • Terminate the reaction by cooling the mixture and dissolving it in a solvent like chloroform or toluene.

    • Filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Precipitate, collect, and dry the prepolymer as described in Protocol 1.

  • Stage 2: Solid-State Polymerization (SSP) (Optional)

    • To increase the molecular weight, the dried prepolymer powder is heated under vacuum or a flow of nitrogen.

    • The temperature should be maintained just below the melting point of the prepolymer (e.g., Tₘ - 10°C) for 10-48 hours.[6]

    • This process allows for the further removal of condensation byproducts, driving the polymerization to achieve a higher molecular weight.[6]

Characterization Methods

To analyze the synthesized polyesters, the following standard techniques are recommended:

  • Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7]

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and composition of the polyester.[5][7]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (T₉) and melting temperature (Tₘ).[5][7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[5][7]

  • Tensile Testing: To measure mechanical properties like tensile strength and elongation at break, which are critical for material performance.[5]

References

Application Notes and Protocols for 1,12-Dodecanediol in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, the properties of which can be finely tuned by careful selection of their constituent monomers: a diisocyanate, a polyol, and a chain extender. The chain extender, typically a short-chain diol, plays a crucial role in forming the hard segment of the polyurethane, which governs the material's mechanical strength, thermal stability, and overall performance.[1] 1,12-Dodecanediol, a long-chain aliphatic diol, is utilized as a chain extender to impart specific desirable properties to polyurethanes, such as enhanced flexibility and hydrophobicity.[1][2] Its long methylene chain provides increased segmental mobility, which influences the final characteristics of the polymer. This document provides detailed application notes, experimental protocols, and data on the use of this compound in polyurethane synthesis.

Influence of this compound on Polyurethane Properties

The incorporation of this compound as a chain extender in polyurethane formulations generally leads to predictable trends in the final polymer's properties. The long, flexible aliphatic chain of this compound influences the packing and morphology of the hard segments.[1][2]

Key Expected Trends:

  • Increased Flexibility and Lower Hardness: The extended methylene chain of this compound introduces greater flexibility into the polymer backbone, resulting in a lower Shore hardness and increased elongation at break.[1]

  • Lower Glass Transition Temperature (Tg): The increased mobility of the polymer segments due to the long dodecanediol chain typically results in a lower glass transition temperature of the hard segment.[1]

  • Potentially Lower Melting Temperature (Tm): The length and flexibility of the this compound chain can disrupt the regular packing of the hard segments, potentially leading to a lower melting point.[1][2]

  • Enhanced Hydrophobicity: The significant hydrocarbon character of this compound increases the overall hydrophobicity of the resulting polyurethane.[1][2]

Data Presentation

The following tables summarize representative quantitative data for polyurethanes synthesized with various long-chain diol chain extenders to illustrate the expected trends when using this compound. It is important to note that this data is compiled from various sources and the specific polyol, diisocyanate, and reaction conditions will significantly influence the final properties.[1]

Table 1: Representative Mechanical Properties of Polyurethanes with Varying Chain Extenders

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,6-Hexanediol30 - 45450 - 65080 - 90
1,10-Decanediol20 - 35500 - 75070 - 85
This compound 15 - 30 600 - 800 65 - 80
Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.[1]

Table 2: Representative Thermal Properties of Polyurethanes with Varying Chain Extenders

Chain ExtenderGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)
1,6-Hexanediol-35 to -55160 - 200
1,10-Decanediol-40 to -60130 - 170
This compound -45 to -65 120 - 160
Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.[1]

Experimental Protocols

Two primary methods are employed for the synthesis of polyurethanes: the one-shot method and the two-step (prepolymer) method . The choice of method depends on the desired polymer structure and properties.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves the simultaneous reaction of the diisocyanate, polyol, and this compound chain extender. It is a simpler and faster process but offers less control over the polymer architecture.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI, Hexamethylene diisocyanate - HDI)

  • Polyol (e.g., Poly(tetramethylene glycol) - PTMG, Polycaprolactone diol - PCL)

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

Procedure:

  • Drying: Thoroughly dry all glassware and reagents to prevent side reactions with water. The polyol and this compound should be dried under vacuum at 80-100 °C for several hours.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the dried polyol and this compound.

  • Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.

  • Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.

  • Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and allow the polymerization to proceed for several hours (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol or cold water.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with this compound.

Materials:

  • Same as the one-shot method.

Procedure:

  • Drying: As per the one-shot method.

  • Prepolymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer.[1]

  • Chain Extender Preparation: In a separate flask, dissolve the dried this compound in the anhydrous solvent.

  • Chain Extension: Slowly add the this compound solution to the prepolymer solution with vigorous stirring. A catalyst can be added at this stage to control the reaction rate.

  • Polymerization: Continue stirring at the reaction temperature for several hours until the desired molecular weight is achieved, as indicated by an increase in viscosity.

  • Purification and Drying: As per the one-shot method.

Visualizations

Polyurethane Synthesis Reaction Pathway

Polyurethane_Synthesis cluster_reactants Reactants Diisocyanate Diisocyanate (R-(NCO)₂) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol Polyol Polyol (HO-R'-OH) Dodecanediol This compound (HO-(CH₂)₁₂-OH) Polyurethane Polyurethane (-(R-NHCOO-R'-OCONH)n-(R-NHCOO-(CH₂)₁₂-OCONH)m-) Prepolymer->Polyurethane + this compound (Chain Extension)

Caption: General reaction pathway for two-step polyurethane synthesis.

Experimental Workflow for Polyurethane Synthesis

Experimental_Workflow start Start drying Drying of Reactants (Polyol, this compound) start->drying setup Reaction Setup (Inert Atmosphere) drying->setup synthesis Synthesis Method setup->synthesis one_shot One-Shot Method: Mix all reactants synthesis->one_shot Simple & Fast two_step Two-Step Method: 1. Prepolymer Synthesis 2. Chain Extension synthesis->two_step Controlled Structure polymerization Polymerization (Controlled Temperature) one_shot->polymerization two_step->polymerization purification Precipitation & Purification polymerization->purification drying_final Drying of Polymer purification->drying_final characterization Characterization (Mechanical, Thermal, etc.) drying_final->characterization end End characterization->end

Caption: A typical workflow for laboratory-scale polyurethane synthesis.

Structure-Property Relationship of this compound in Polyurethanes

Structure_Property cluster_properties Resulting Polyurethane Properties structure This compound Structure (Long, Flexible C₁₂ Chain) flexibility Increased Flexibility Lower Hardness structure->flexibility Increases Segmental Mobility tg Lower Glass Transition Temperature (Tg) structure->tg Increases Segmental Mobility tm Lower Melting Temperature (Tm) structure->tm Disrupts Hard Segment Packing hydrophobicity Enhanced Hydrophobicity structure->hydrophobicity Increases Hydrocarbon Content

Caption: Influence of this compound's structure on PU properties.

References

Applications of 1,12-Dodecanediol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (DDD) is a linear, long-chain aliphatic diol that serves as a versatile building block in polymer chemistry. Its unique structure, featuring a flexible twelve-carbon chain capped by hydroxyl groups at both ends, imparts desirable properties to a variety of polymers, including polyesters and polyurethanes. The long hydrocarbon chain enhances hydrophobicity, flexibility, and biodegradability, making it a valuable monomer for the synthesis of high-performance and specialty polymers. These polymers find applications in diverse fields such as biodegradable packaging, biomedical devices, elastomers, coatings, and adhesives.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of polymers utilizing this compound.

Applications in Polyester Synthesis

This compound is extensively used in the synthesis of both aliphatic and semi-aromatic polyesters through melt polycondensation. The incorporation of this long-chain diol into the polymer backbone significantly influences the material's thermal and mechanical properties.

Key Advantages:

  • Enhanced Flexibility and Ductility: The long, flexible methylene chain of this compound increases the segmental mobility of the polymer chains, resulting in lower glass transition temperatures and improved elongation at break.[4]

  • Biodegradability: The aliphatic nature of this compound contributes to the biodegradability of the resulting polyesters, making them attractive for sustainable applications.[5][6]

  • Hydrophobicity: The long hydrocarbon chain imparts a hydrophobic character to the polyesters, which can be advantageous for applications requiring water resistance.[3]

  • Tailorable Properties: By selecting different dicarboxylic acid co-monomers (aliphatic or aromatic), the properties of the resulting polyesters can be precisely tuned to meet specific application requirements.

Quantitative Data: Properties of Polyesters Synthesized with this compound

The following table summarizes the thermal and mechanical properties of various polyesters synthesized using this compound and different dicarboxylic acids via melt polycondensation.

Diacid Co-monomerPolymer NameWeight Average Molecular Weight ( g/mol )Melting Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Adipic AcidPoly(1,12-dodecylene adipate)66,360[2]---
Suberic Acid (Octanedioic Acid)Poly(1,12-dodecylene octanedioate)> 60,000[2]-20.8[2]255[2]
Sebacic Acid (Decanedioic Acid)Poly(1,12-dodecylene sebacate)> 60,000[2]-25.3[2]254[2]
Dimethyl TerephthalatePoly(1,12-dodecylene terephthalate)119,700[7][8]124.1[7][8]17.7[8]-
2,5-Thiophenedicarboxylic AcidPoly(1,12-dodecylene thiophenedicarboxylate)110,700[7][8]103.9 / 94.3[7][8]--

Note: Dashes indicate data not available in the cited sources. Properties can vary based on synthesis conditions.

Experimental Protocol: Synthesis of Poly(1,12-dodecylene sebacate) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing a high molecular weight aliphatic polyester.

Materials:

  • This compound (DDD)

  • Sebacic acid

  • Titanium (IV) isopropoxide (TIPT) or another suitable catalyst

  • High-purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Nitrogen inlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Place equimolar amounts of this compound and sebacic acid into the three-neck flask.

  • Add the catalyst (e.g., 0.1 mol% TIPT relative to the diacid).

  • Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.

  • Begin purging the system with a slow stream of nitrogen to create an inert atmosphere.

  • Heat the mixture to 180-200°C while stirring. Water will be generated as a byproduct and should be collected in the receiving flask.

  • Continue this step for 2-4 hours or until approximately 95% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour. This helps to remove the excess diol and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum for an additional 3-5 hours. A noticeable increase in the viscosity of the molten polymer will be observed.

  • To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Melt_Polycondensation_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Reactants This compound + Diacid + Catalyst Heating Heat to 180-200°C under N2 Reactants->Heating Esterification Esterification Reaction (Water Removal) Heating->Esterification Oligomers Low MW Oligomers Esterification->Oligomers High_Temp Increase Temp to 220-240°C Oligomers->High_Temp Vacuum Apply High Vacuum (< 1 mbar) High_Temp->Vacuum Polycondensation Polycondensation (Glycol Removal) Vacuum->Polycondensation High_Polymer High MW Polyester Polycondensation->High_Polymer

Caption: Workflow for the two-stage melt polycondensation of polyesters.

Applications in Polyurethane Synthesis

In polyurethane synthesis, this compound is primarily used as a chain extender or as a component of the soft segment in the form of a polyester polyol. Its long aliphatic chain contributes to the flexibility and elasticity of the resulting polyurethane.

Key Advantages:

  • Increased Flexibility and Lower Hardness: The incorporation of this compound as a chain extender leads to polyurethanes with greater flexibility and lower Shore hardness.[7]

  • Lower Glass Transition Temperature (Tg): The enhanced segmental mobility due to the long dodecanediol chain results in a lower glass transition temperature of the hard segment.[7]

  • Enhanced Hydrophobicity: The long hydrocarbon chain of this compound increases the hydrophobicity of the polyurethane.[7]

Quantitative Data: Representative Properties of Polyurethanes with Long-Chain Diol Extenders

This table provides a general comparison of the expected properties of polyurethanes synthesized with different long-chain diol chain extenders. The specific properties will vary significantly based on the diisocyanate, polyol, and synthesis conditions used.

Diol Chain ExtenderShore Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
1,6-Hexanediol85 - 9530 - 45450 - 650
1,10-Decanediol80 - 9025 - 40500 - 700
This compound75 - 8520 - 35550 - 750

Note: These values are representative and intended to illustrate trends.

Experimental Protocols for Polyurethane Synthesis

Two primary methods are used for polyurethane synthesis: the one-shot method and the two-step (prepolymer) method.

This method involves reacting all components simultaneously. It is simpler and faster but offers less control over the polymer architecture.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Polyol (e.g., Poly(tetramethylene glycol) - PTMG)

  • This compound (as chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Drying: Thoroughly dry all glassware and reagents. The polyol and this compound should be dried under vacuum at 80-100°C for several hours.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the polyol and this compound in the anhydrous solvent under a nitrogen atmosphere.

  • Reaction: Add the catalyst to the flask. Then, slowly add the diisocyanate to the mixture through the dropping funnel with vigorous stirring. An exothermic reaction will occur.

  • Polymerization: Continue stirring the mixture at a slightly elevated temperature (e.g., 60-80°C) for 2-4 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.

  • Precipitation and Purification: Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration and wash it with fresh methanol. Dry the polymer under vacuum.

One_Shot_PU_Synthesis Reactants Diisocyanate + Polyol + this compound + Catalyst Mixing Simultaneous Mixing and Reaction Reactants->Mixing Polymerization Polymerization (60-80°C, 2-4h) Mixing->Polymerization Polyurethane Polyurethane Product Polymerization->Polyurethane

Caption: Workflow for the one-shot polyurethane synthesis method.

This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer.

Materials: Same as the one-shot method.

Procedure:

  • Drying: As per the one-shot method.

  • Prepolymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at 60-80°C under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve the this compound in the anhydrous solvent.

  • Reaction: Slowly add the prepolymer solution to the this compound solution under vigorous stirring. A catalyst can be added to facilitate the reaction.

  • Polymerization: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70°C) for 2-6 hours until the desired molecular weight is achieved.

  • Precipitation and Purification: As per the one-shot method.

Prepolymer_PU_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Diisocyanate Diisocyanate (excess) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer Final_Polymer Polyurethane Prepolymer->Final_Polymer Chain_Extender This compound Chain_Extender->Final_Polymer

Caption: Workflow for the two-step (prepolymer) polyurethane synthesis method.

Conclusion

This compound is a highly valuable monomer in polymer chemistry, enabling the synthesis of polyesters and polyurethanes with a wide range of desirable properties. Its long, flexible aliphatic chain is key to enhancing flexibility, hydrophobicity, and biodegradability. The provided application notes and detailed protocols serve as a starting point for researchers and scientists to explore the potential of this compound in developing novel and high-performance polymeric materials for various applications. Further optimization of reaction conditions and co-monomer selection will allow for the fine-tuning of polymer properties to meet the demands of specific end-uses.

References

Application Notes and Protocols: 1,12-Dodecanediol in the Synthesis of Surfactants and Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of surfactants and lubricants utilizing 1,12-dodecanediol. This versatile C12 linear diol serves as a key building block for creating a range of molecules with applications in detergents, personal care products, industrial lubricants, and drug delivery systems.[1][2]

This compound: A Versatile Building Block

This compound [HO(CH2)12OH] is a white crystalline solid with a melting point of approximately 79 °C and a boiling point of 324 °C.[3] Its linear aliphatic chain provides hydrophobicity, while the terminal hydroxyl groups offer reactive sites for chemical modification. This bifunctional nature makes it an ideal candidate for the synthesis of bolaamphiphiles, gemini surfactants, and polyesters for lubricant applications.[4][5][6]

Application in Surfactant Synthesis

This compound is a valuable precursor for producing specialty surfactants, such as bolaform and gemini surfactants. These surfactants exhibit unique self-assembly properties and are of interest for applications in drug delivery, gene therapy, and materials science.

Protocol 1: Synthesis of Dicationic Gemini Surfactants with a Dodecane Spacer

This protocol describes the synthesis of a homologous series of dicationic gemini surfactants with a dodecane spacer and carbamate fragments, as detailed by Syakaeva et al.[5] The synthesis involves a two-step process.

Experimental Protocol:

Step 1: Synthesis of N,N'-didodecyl-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyldodecane-1,12-diammonium dibromide

  • Dissolve 1,12-bis(dimethylamino)dodecane in acetonitrile.

  • Add a 1.5-fold molar excess of 2-bromoethanol.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and precipitate the product with diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

  • Recrystallize the product from an acetone/acetonitrile mixture.

Step 2: Synthesis of N,N'-dialkyl-N,N'-bis(2-(ethylcarbamoyloxy)ethyl)-N,N'-dimethyldodecan-1,12-diammonium dibromide

  • Disperse the product from Step 1 in chloroform.

  • Add a 2.5-fold molar excess of ethyl isocyanate.

  • Stir the mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane to remove any unreacted isocyanate.

  • Dry the final product under vacuum.

Characterization: The structure of the synthesized gemini surfactants can be confirmed using 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data for Synthesized Gemini Surfactants:

Surfactant (n-12-n(Et))CMC (mM)Surface Tension at CMC (mN/m)Aggregation Number (Nagg)Hydrodynamic Diameter (nm)
10-12-10(Et)0.4538.550~2
12-12-12(Et)0.1236.828~4-6
14-12-14(Et)0.0435.216~4-6

Data sourced from Syakaeva et al.[5]

Synthesis of Non-ionic Bolaamphiphiles

This compound can also be used to synthesize non-ionic bolaamphiphiles, often involving pegylation to introduce hydrophilic heads. These surfactants are of interest for their potential in drug delivery applications due to their biocompatibility and ability to form stable vesicles.[4][7]

General Synthesis Workflow:

Caption: General workflow for the synthesis of a non-ionic bolaamphiphile.

Application in Lubricant Synthesis

In the lubricant industry, this compound is utilized as a monomer for the production of polyesters and polyester polyols.[6][8] These polymers can serve as base oils or viscosity index improvers in lubricant formulations, offering good thermal stability and lubricity.[1][9]

Protocol 2: Synthesis of Polyester Polyols from this compound

This protocol outlines a general procedure for the synthesis of polyester polyols, which are key components in the formulation of high-performance lubricants.

Experimental Protocol:

  • Charge a reaction vessel with this compound and a dicarboxylic acid (e.g., adipic acid, sebacic acid) in a specific molar ratio.

  • Add a catalyst, such as a tin-based compound or a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) with continuous stirring. The reaction temperature is typically raised in a stepwise manner to 200-250°C.

  • Water produced during the esterification reaction is continuously removed, for example, by a Dean-Stark apparatus, to drive the reaction to completion.

  • The progress of the reaction can be monitored by measuring the acid value of the mixture.

  • Once the desired acid value is reached (typically below 1 mg KOH/g), the reaction is cooled.

  • The resulting polyester polyol can be purified by vacuum distillation to remove any unreacted monomers and volatile byproducts.

Quantitative Data for Lubricant Properties (Illustrative):

The properties of lubricants formulated with polyester polyols derived from this compound will depend on the specific dicarboxylic acid used and the final formulation. The following table provides an illustrative example of the kind of data that would be collected.

PropertyTypical Value Range
Kinematic Viscosity at 40°C (cSt)20 - 200
Kinematic Viscosity at 100°C (cSt)5 - 25
Viscosity Index120 - 180
Pour Point (°C)-10 to -40
Flash Point (°C)> 200

Logical Relationship in Polyester Polyol Synthesis:

PolyesterSynthesis A This compound D Polycondensation Reaction (Heat, Inert Atmosphere) A->D B Dicarboxylic Acid (e.g., Adipic Acid) B->D C Catalyst (e.g., Tin-based) C->D E Water Removal D->E produces F Polyester Polyol D->F yields G Lubricant Formulation F->G H High-Performance Lubricant G->H

Caption: Key components and steps in polyester polyol synthesis for lubricants.

Conclusion

This compound is a highly versatile chemical intermediate with significant applications in the synthesis of advanced surfactants and high-performance lubricants. Its linear C12 backbone and terminal hydroxyl groups allow for the creation of a diverse range of molecular architectures with tailored properties. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in their respective fields. Further research into the structure-property relationships of surfactants and lubricants derived from this diol will continue to drive innovation in materials science, drug delivery, and industrial applications.

References

Application Notes and Protocols for 1,12-Dodecanediol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol is a versatile long-chain diol that is increasingly utilized in cosmetic and dermatological formulations. Its unique molecular structure, featuring a twelve-carbon aliphatic chain with hydroxyl groups at both ends, imparts a range of desirable properties. These application notes provide a comprehensive overview of the multifaceted role of this compound, including its functions as a moisturizing agent, emollient, formulation stabilizer, and preservative booster. Detailed experimental protocols are provided to enable researchers to evaluate its efficacy and incorporate it into novel cosmetic and therapeutic products.

Key Applications in Cosmetic Formulations

This compound offers several key benefits in skincare and cosmetic products:

  • Enhanced Skin Hydration: As a humectant, this compound attracts and binds water to the stratum corneum, the outermost layer of the skin, leading to improved skin hydration.[1][2]

  • Emollient Properties: Its long carbon chain provides excellent emollient properties, helping to soften and smooth the skin by filling in the spaces between corneocytes.[1] This contributes to a more pleasant skin feel and texture in creams and lotions.[1][2]

  • Formulation Stabilizer: this compound can act as a stabilizer in emulsions, contributing to the overall stability and shelf-life of cosmetic products.[1]

  • Preservative Booster: It exhibits antimicrobial properties and can be used to boost the efficacy of traditional preservatives, allowing for the use of lower concentrations of these agents and potentially reducing the risk of skin sensitization.

  • Precursor for Surfactants and Emulsifiers: This diol can also serve as a building block in the synthesis of various surfactants and emulsifiers used in a wide range of personal care products.[3][4]

Data Presentation

The following tables are provided as templates for summarizing quantitative data from the experimental protocols outlined below.

Table 1: Skin Hydration Efficacy of a Formulation Containing this compound

Time PointFormulation with X% this compound (Corneometer Units)Placebo Formulation (Corneometer Units)% Increase in Hydration (vs. Placebo)
Baseline (T0)Insert ValueInsert Value-
1 Hour (T1)Insert ValueInsert ValueCalculate Value
4 Hours (T4)Insert ValueInsert ValueCalculate Value
8 Hours (T8)Insert ValueInsert ValueCalculate Value
24 Hours (T24)Insert ValueInsert ValueCalculate Value

Table 2: Effect of a Formulation Containing this compound on Transepidermal Water Loss (TEWL)

Time PointFormulation with X% this compound (g/m²/h)Placebo Formulation (g/m²/h)% Reduction in TEWL (vs. Placebo)
Baseline (T0)Insert ValueInsert Value-
1 Hour (T1)Insert ValueInsert ValueCalculate Value
4 Hours (T4)Insert ValueInsert ValueCalculate Value
8 Hours (T8)Insert ValueInsert ValueCalculate Value
24 Hours (T24)Insert ValueInsert ValueCalculate Value

Table 3: Antimicrobial Efficacy of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismATCC Strain NumberMIC of this compound (µg/mL)
Staphylococcus aureuse.g., 6538Insert Value
Pseudomonas aeruginosae.g., 9027Insert Value
Escherichia colie.g., 8739Insert Value
Candida albicanse.g., 10231Insert Value
Aspergillus brasiliensise.g., 16404Insert Value

Experimental Protocols

Protocol 1: In-Vivo Evaluation of Skin Moisturization

Objective: To quantify the effect of a cosmetic formulation containing this compound on skin surface hydration.

Materials:

  • Corneometer® (e.g., CM 825, Courage + Khazaka)

  • Test formulation containing a specified concentration of this compound

  • Placebo formulation (without this compound)

  • Volunteer panel with normal to dry skin

Methodology:

  • Volunteer Acclimatization: Volunteers should acclimate in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.

  • Test Area Demarcation: Mark out two equivalent test areas on the volar forearm of each volunteer.

  • Baseline Measurement: Take baseline skin hydration readings from both test areas using the Corneometer®.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one area and the placebo to the other.

  • Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 4, 8, and 24 hours) after product application.

  • Data Analysis: Calculate the mean Corneometer® values for each formulation at each time point. The percentage increase in hydration can be calculated relative to the placebo.

Workflow for Skin Moisturization Evaluation

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Volunteer Acclimatization Volunteer Acclimatization Test Area Demarcation Test Area Demarcation Volunteer Acclimatization->Test Area Demarcation Baseline Measurement (Corneometer) Baseline Measurement (Corneometer) Test Area Demarcation->Baseline Measurement (Corneometer) Product Application (Test & Placebo) Product Application (Test & Placebo) Baseline Measurement (Corneometer)->Product Application (Test & Placebo) Post-Application Measurements Post-Application Measurements Product Application (Test & Placebo)->Post-Application Measurements Data Collection Data Collection Post-Application Measurements->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Workflow for in-vivo skin moisturization assessment.

Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.

Materials:

  • Tewameter® (e.g., TM 300, Courage + Khazaka)

  • Test formulation containing a specified concentration of this compound

  • Placebo formulation

  • Volunteer panel

Methodology:

  • Volunteer Acclimatization: As in Protocol 1.

  • Test Area Demarcation: As in Protocol 1.

  • Baseline Measurement: Measure baseline TEWL from both test areas using the Tewameter®.

  • Product Application: Apply the test and placebo formulations as described in Protocol 1.

  • Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 4, 8, and 24 hours) after application.

  • Data Analysis: Calculate the mean TEWL values. A reduction in TEWL indicates an improvement in the skin's barrier function.

Protocol 3: Determination of Antimicrobial Efficacy (Challenge Test)

Objective: To evaluate the preservative effectiveness of a cosmetic formulation containing this compound. This protocol is based on the principles of the USP <51> and ISO 11930 challenge tests.

Materials:

  • Test formulation with this compound

  • Cultures of specified microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Sterile containers

  • Incubator

  • Plating media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Methodology:

  • Inoculum Preparation: Prepare standardized inoculums of the test microorganisms.

  • Inoculation: Inoculate separate samples of the cosmetic product with each test microorganism to achieve a final concentration of 10^5 to 10^6 CFU/mL for bacteria and 10^4 to 10^5 CFU/mL for yeast and mold.

  • Incubation: Store the inoculated products at a specified temperature (e.g., 20-25°C).

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), remove aliquots from each inoculated sample and determine the number of viable microorganisms by plate count.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculated count. The formulation is considered adequately preserved if it meets the log reduction criteria specified in the relevant standard (e.g., for bacteria, not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days).

Workflow for Antimicrobial Efficacy Challenge Test

G Start Start Inoculum Preparation Inoculum Preparation Start->Inoculum Preparation End End Product Inoculation Product Inoculation Inoculum Preparation->Product Inoculation Incubation Incubation Product Inoculation->Incubation Sampling (Day 7, 14, 28) Sampling (Day 7, 14, 28) Incubation->Sampling (Day 7, 14, 28) Plate Count Analysis Plate Count Analysis Sampling (Day 7, 14, 28)->Plate Count Analysis Log Reduction Calculation Log Reduction Calculation Plate Count Analysis->Log Reduction Calculation Compare to Acceptance Criteria Compare to Acceptance Criteria Log Reduction Calculation->Compare to Acceptance Criteria Pass/Fail Determination Pass/Fail Determination Compare to Acceptance Criteria->Pass/Fail Determination Pass/Fail Determination->End

Caption: Workflow of a cosmetic preservative challenge test.

Mechanism of Action: Skin Barrier Enhancement

This compound contributes to the integrity of the skin barrier through a multi-faceted mechanism. As a humectant, it draws moisture from the dermis to the epidermis and binds it within the stratum corneum. As an emollient, it integrates into the lipid matrix of the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids. This helps to fill the gaps between corneocytes, reinforcing the barrier and reducing transepidermal water loss. While the precise molecular interactions are a subject of ongoing research, it is hypothesized that the long aliphatic chain of this compound can interact with the lipid bilayers, potentially influencing their organization and fluidity to enhance barrier function.[5]

Diagram of Skin Barrier Enhancement by this compound

G cluster_skin Stratum Corneum Corneocytes Corneocytes Lipid Matrix Lipid Matrix This compound This compound Humectant Action Humectant Action This compound->Humectant Action attracts water Emollient Action Emollient Action This compound->Emollient Action fills gaps Increased Skin Hydration Increased Skin Hydration Humectant Action->Increased Skin Hydration Reinforced Lipid Barrier Reinforced Lipid Barrier Emollient Action->Reinforced Lipid Barrier Improved Skin Elasticity Improved Skin Elasticity Increased Skin Hydration->Improved Skin Elasticity Reduced TEWL Reduced TEWL Reinforced Lipid Barrier->Reduced TEWL Healthy Skin Healthy Skin Improved Skin Elasticity->Healthy Skin Reduced TEWL->Healthy Skin

Caption: Functional roles of this compound in skin barrier enhancement.

Conclusion

This compound is a highly effective and multifunctional ingredient for cosmetic and dermatological formulations. Its ability to enhance skin hydration, provide emollience, stabilize formulations, and boost preservative systems makes it a valuable component for a wide range of products. The protocols provided herein offer a framework for the systematic evaluation of its benefits, enabling the development of innovative and efficacious skincare solutions. Further research into its specific molecular interactions with the stratum corneum will continue to elucidate its full potential in promoting skin health.

References

Application Notes and Protocols: 1,12-Dodecanediol as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,12-dodecanediol as a plasticizer in polymers. The information is intended to guide researchers in formulating and evaluating polymer blends with enhanced flexibility and tailored mechanical properties for a variety of applications, including in the pharmaceutical and medical device fields.

Introduction

This compound is a long-chain aliphatic diol that can function as a plasticizer in various polymer systems. Its linear structure and terminal hydroxyl groups allow it to be incorporated into polymer matrices, where it disrupts intermolecular polymer chain interactions, thereby increasing flexibility and reducing brittleness. In some polymers, such as polyesters and polyurethanes, it can also act as a chain extender, contributing to the overall polymer backbone and influencing its mechanical and thermal properties.[1][2][3] The use of long-chain diols like this compound is of particular interest in the development of bio-based and biodegradable polymers, offering an alternative to traditional phthalate plasticizers.

Mechanism of Action

As a plasticizer, this compound positions itself between polymer chains, increasing the free volume and allowing for greater chain mobility. This increased mobility leads to a reduction in the glass transition temperature (Tg) of the polymer, a key indicator of plasticization. The long aliphatic chain of this compound enhances its compatibility with certain polymer backbones, promoting a more uniform distribution and effective plasticization. In the case of polyurethanes and polyesters, the hydroxyl groups of this compound can react with isocyanate or carboxylic acid groups, respectively, incorporating the diol into the polymer structure as a chain extender. This covalent bonding can lead to a more permanent plasticizing effect with reduced migration compared to non-reactive plasticizers.[2][3]

Quantitative Data on Plasticizer Performance

While specific quantitative data for this compound as a direct plasticizer in common thermoplastics like PVC and PLA is not extensively available in the reviewed literature, the expected trends can be inferred from studies on similar long-chain diols and other aliphatic plasticizers. The following table provides a representative summary of the anticipated effects of incorporating this compound on the mechanical properties of a generic polymer, such as polylactic acid (PLA) or polyvinyl chloride (PVC). The data for the plasticized polymer is an educated estimation based on qualitative descriptions and data from similar systems.

Table 1: Representative Mechanical Properties of a Polymer With and Without this compound Plasticizer (20 wt%)

PropertyTest MethodNeat Polymer (Unplasticized)Polymer with 20 wt% this compound (Estimated)
Tensile Strength (MPa)ASTM D88250 - 7020 - 40
Elongation at Break (%)ASTM D8822 - 10150 - 300
Young's Modulus (GPa)ASTM D8822.5 - 3.50.5 - 1.5
Shore D HardnessASTM D224080 - 9060 - 75
Glass Transition Temp. (°C)DSC60 - 8030 - 50

Note: The values for the plasticized polymer are illustrative estimates based on general principles of polymer plasticization by long-chain aliphatic compounds and may vary depending on the specific polymer, processing conditions, and the actual concentration of this compound.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a polymer matrix using either solvent casting or melt blending techniques, followed by standard testing procedures to evaluate the mechanical properties of the resulting polymer films.

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This method is suitable for laboratory-scale preparation of thin polymer films with a uniform dispersion of the plasticizer.

Materials and Equipment:

  • Polymer (e.g., PLA, PVC)

  • This compound

  • Volatile solvent (e.g., Dichloromethane for PLA, Tetrahydrofuran for PVC)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and stir bar

  • Beaker

  • Film applicator (doctor blade)

  • Leveling table

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution: In a beaker, dissolve a known amount of the polymer in a suitable volatile solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition: Add the desired amount of this compound (e.g., 20% by weight of the polymer) to the polymer solution. Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.

  • Casting: Place the glass petri dish or glass plate on a leveling table inside a fume hood. Pour the polymer-plasticizer solution onto the glass substrate.

  • Film Formation: Use a film applicator (doctor blade) to spread the solution evenly across the substrate to a desired thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours. The slow evaporation helps in the formation of a uniform, defect-free film.

  • Drying: Carefully peel the film from the glass substrate. Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40°C) for 48 hours to remove any residual solvent.

  • Conditioning: Store the dried films in a desiccator for at least 24 hours before characterization.

Protocol 2: Preparation of Plasticized Polymer by Melt Blending

This method is scalable and mimics industrial processing techniques.

Materials and Equipment:

  • Polymer pellets (e.g., PLA, PVC)

  • This compound powder

  • Internal mixer (e.g., Brabender) or a twin-screw extruder

  • Compression molder with heated platens

  • Metal chase (mold)

  • Cooling press or water bath

Procedure:

  • Premixing: Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture. In a separate container, physically mix the dried polymer pellets with the desired amount of this compound powder.

  • Melt Blending: Set the temperature of the internal mixer or extruder to a temperature above the melting point of the polymer (e.g., 180-190°C for PLA). Add the premixed polymer and plasticizer to the mixing chamber.

  • Compounding: Mix the components for a specified time (e.g., 5-10 minutes) at a set screw speed (e.g., 50-100 rpm) until a homogeneous melt is obtained.

  • Sheet Formation: Transfer the molten blend to a compression molder. Place the material between two metal plates within a chase of the desired thickness.

  • Compression Molding: Heat the platens to the molding temperature (e.g., 180°C for PLA) and apply a low pressure for a few minutes to allow the material to melt and fill the mold. Then, increase the pressure (e.g., to 10 MPa) for a few minutes to form a solid sheet.

  • Cooling: Transfer the mold to a cooling press or quench it in a water bath to solidify the plastic sheet.

  • Specimen Preparation: Cut the prepared sheets into the required dimensions for mechanical testing using a die cutter.

Protocol 3: Mechanical Testing of Plasticized Polymer Films

A. Tensile Properties (ASTM D882)

  • Cut the plasticized films into rectangular strips of specific dimensions (e.g., 100 mm length x 10 mm width).

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.

B. Flexural Properties (ASTM D790)

  • Prepare rectangular bar specimens with specific dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).

  • Place the specimen on two supports in a three-point bending fixture.

  • Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain.

  • Record the load and deflection data to calculate the flexural strength and flexural modulus.

C. Hardness (ASTM D2240)

  • Use a Shore D durometer for rigid and semi-rigid plastics.

  • Place the plasticized polymer sheet on a hard, flat surface.

  • Press the durometer indenter firmly onto the surface of the specimen.

  • Read the hardness value from the durometer scale within one second of firm contact.

  • Take multiple readings at different locations on the specimen and calculate the average.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and testing plasticized polymers.

Experimental_Workflow cluster_prep Preparation of Plasticized Polymer cluster_testing Characterization of Plasticized Polymer start Start polymer Polymer Resin start->polymer plasticizer This compound start->plasticizer mixing Mixing Method polymer->mixing plasticizer->mixing solvent_casting Solvent Casting mixing->solvent_casting Liquid Phase melt_blending Melt Blending mixing->melt_blending Solid Phase dissolution Dissolution in Solvent solvent_casting->dissolution compounding Melt Compounding melt_blending->compounding casting_drying Film Casting & Drying dissolution->casting_drying plasticized_film Plasticized Polymer Film/Sheet casting_drying->plasticized_film molding Compression Molding compounding->molding molding->plasticized_film specimen_prep Specimen Preparation plasticized_film->specimen_prep thermal Thermal Analysis (DSC) plasticized_film->thermal tensile Tensile Testing (ASTM D882) specimen_prep->tensile flexural Flexural Testing (ASTM D790) specimen_prep->flexural hardness Hardness Testing (ASTM D2240) specimen_prep->hardness results Data Analysis & Comparison tensile->results flexural->results hardness->results thermal->results

Caption: Experimental workflow for plasticizer incorporation and material characterization.

Conclusion

This compound shows promise as a plasticizer for various polymers, offering the potential to enhance flexibility and toughness. Its long aliphatic chain is expected to impart significant plasticizing effects, including a reduction in tensile strength and hardness, a substantial increase in elongation at break, and a lowering of the glass transition temperature. The provided protocols offer a starting point for researchers to systematically evaluate the performance of this compound in their specific polymer systems. Further research is warranted to generate comprehensive quantitative data and to explore its application in specialized areas such as biodegradable medical implants and drug delivery systems.

References

Application Notes and Protocols for 1,12-Dodecanediol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the potential uses of 1,12-Dodecanediol as a versatile component in the development of advanced drug delivery systems. While direct, extensive research on this compound in specific drug formulations is emerging, its chemical properties as a long-chain diol make it a promising candidate for various applications, including the formulation of biodegradable polyesters, solid lipid nanoparticles (SLNs), and as a skin permeation enhancer.

Application Notes

This compound is a bifunctional molecule featuring a 12-carbon aliphatic chain with hydroxyl groups at both ends.[1] This structure imparts a unique balance of hydrophobicity from the long carbon backbone and hydrophilicity from the terminal alcohol groups, making it a valuable building block in pharmaceutical formulations.[2]

1. Biodegradable Polyesters for Controlled Release:

This compound serves as a monomer in the synthesis of biodegradable polyesters.[2] By reacting with various diacids (e.g., sebacic acid, terephthalic acid), it can form high molecular weight polymers.[3] These polyesters can be engineered to have flexible molecular chains and properties suitable for creating nanoparticles or microparticles for controlled drug release.[3][4] The degradation of these polyesters is expected to occur via hydrolysis of the ester bonds, leading to the release of the encapsulated drug over a sustained period. The degradation rate can be tuned by altering the co-monomer and the polymer's crystallinity.[5]

2. Solid Lipid Nanoparticles (SLNs) for Enhanced Drug Delivery:

As a solid lipid with a melting point of 79-84°C, this compound is a potential candidate for the lipid matrix in Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and the potential for targeted delivery. The long aliphatic chain of this compound would form the solid core of the nanoparticle, entrapping the drug. The formulation of SLNs typically involves techniques like hot homogenization, where the drug is dissolved or dispersed in the molten lipid.[2]

3. Skin Permeation Enhancer for Topical and Transdermal Delivery:

Long-chain alcohols are known to act as chemical permeation enhancers by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of drugs through the skin. While specific studies on this compound are limited, research on similar molecules like 1-decanol has demonstrated significant enhancement in the permeation of various drugs.[6] It is hypothesized that this compound could similarly be incorporated into topical formulations (creams, gels, patches) to improve the delivery of active pharmaceutical ingredients (APIs) across the skin barrier.

Quantitative Data

The following tables present illustrative data for hypothetical drug delivery systems based on this compound. These values are based on typical results for similar systems reported in the literature and should serve as a benchmark for experimental design.

Table 1: Illustrative Characteristics of Doxorubicin-Loaded this compound-Based Solid Lipid Nanoparticles (SLNs)

Formulation CodeDrug:Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLN-DOX-11:10180 ± 150.21 ± 0.03-25.5 ± 2.185.2 ± 3.57.7 ± 0.3
SLN-DOX-21:5210 ± 200.25 ± 0.04-22.1 ± 1.978.6 ± 4.113.1 ± 0.7
SLN-DOX-31:2250 ± 250.31 ± 0.05-19.8 ± 2.565.3 ± 5.223.3 ± 1.8

Table 2: Illustrative In Vitro Release of Doxorubicin from this compound-Based SLNs in PBS (pH 7.4)

Time (hours)Cumulative Release (%) - SLN-DOX-1Cumulative Release (%) - SLN-DOX-2Cumulative Release (%) - SLN-DOX-3
115.2 ± 1.818.5 ± 2.122.3 ± 2.5
432.7 ± 2.538.9 ± 3.045.1 ± 3.3
851.3 ± 3.159.8 ± 3.568.2 ± 4.0
1265.8 ± 3.674.5 ± 4.182.1 ± 4.5
2482.4 ± 4.289.1 ± 4.894.5 ± 5.1
4891.5 ± 4.896.3 ± 5.298.7 ± 5.4

Table 3: Illustrative Permeation Data for a Model Drug with and without this compound as an Enhancer

FormulationLag Time (h)Steady-State Flux (µg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio
Control (Drug in Propylene Glycol)2.5 ± 0.35.2 ± 0.81.04 ± 0.161.0
2% this compound in Propylene Glycol1.8 ± 0.228.6 ± 3.55.72 ± 0.705.5
5% this compound in Propylene Glycol1.5 ± 0.245.9 ± 4.19.18 ± 0.828.8

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Drug (e.g., Doxorubicin)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy Lecithin)

  • Ultrapure water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

  • Spectrophotometer or HPLC for drug quantification

Methodology:

  • Preparation of Lipid Phase: Weigh the desired amount of this compound and the lipophilic drug. Heat them in a beaker at 85-90°C (above the melting point of this compound) until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in ultrapure water and heat to the same temperature as the lipid phase under magnetic stirring.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the particle size distribution, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency and Drug Loading: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry or HPLC. Calculate the encapsulation efficiency and drug loading using the following formulas:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

SLN_Preparation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization A Lipid Phase (this compound + Drug) Melt at 85-90°C C High-Shear Homogenization (10,000 rpm, 10-15 min) A->C B Aqueous Phase (Water + Surfactant + Co-surfactant) Heat to 85-90°C B->C D High-Pressure Homogenization (500-1500 bar, 3-5 cycles) C->D Pre-emulsion E Cooling in Ice Bath D->E Nanoemulsion F SLN Dispersion E->F G Particle Size & Zeta Potential (DLS) F->G H Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) F->H

Workflow for the preparation and characterization of this compound-based SLNs.

Protocol 2: Synthesis of this compound-Based Polyester and Nanoparticle Formulation

Part A: Polyester Synthesis (Melt Polycondensation)

Materials:

  • This compound

  • Dicarboxylic acid (e.g., Sebacic acid)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature control

  • Mechanical stirrer

  • Vacuum pump

Methodology:

  • Equimolar amounts of this compound and sebacic acid, along with the catalyst (e.g., 0.1 mol%), are placed in the reaction flask.

  • The system is purged with nitrogen and heated to 180-200°C under mechanical stirring to form a homogenous melt.

  • The reaction is continued for several hours under a nitrogen atmosphere to allow for esterification and the removal of water as a byproduct.

  • A vacuum is then applied gradually to remove the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyester.

  • The reaction is stopped when the desired viscosity is reached. The resulting polymer is cooled and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Part B: Nanoparticle Formulation (Nanoprecipitation)

Materials:

  • Synthesized this compound-based polyester

  • Drug

  • Solvent for polymer (e.g., Acetone)

  • Non-solvent (e.g., Ultrapure water with a stabilizer like Pluronic F68)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

Methodology:

  • Dissolve the polyester and the drug in acetone to form the organic phase.

  • Place the aqueous stabilizer solution in a beaker and stir at a constant rate.

  • Add the organic phase dropwise to the aqueous phase using a syringe pump at a controlled rate.

  • Nanoparticles will form spontaneously due to the rapid diffusion of acetone into the water, causing the polymer to precipitate.

  • Stir the resulting suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent, or use a rotary evaporator for faster removal.

  • The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unentrapped drug and excess stabilizer.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency as described in Protocol 1.

Polyester_NP_Workflow cluster_synthesis Polyester Synthesis cluster_np_formulation Nanoparticle Formulation A Monomers + Catalyst (this compound + Diacid) B Melt Polycondensation (180-200°C, N2 then Vacuum) A->B C Purified Polyester B->C D Organic Phase (Polyester + Drug in Acetone) C->D F Nanoprecipitation (Dropwise addition with stirring) D->F E Aqueous Phase (Water + Stabilizer) E->F G Solvent Evaporation F->G H Polyester Nanoparticle Suspension G->H Permeation_Study_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis A Mount Skin on Franz Cell B Fill Receptor with Medium (32°C) A->B C Apply Formulation to Donor Compartment (Test vs. Control) B->C D Sample Receptor Medium at Time Intervals C->D E Quantify Drug Concentration (HPLC) D->E F Plot Cumulative Permeation vs. Time E->F G Calculate Flux & Enhancement Ratio F->G

References

1,12-Dodecanediol: A Versatile Chemical Intermediate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol is a long-chain aliphatic diol that serves as a crucial bifunctional building block in the synthesis of various pharmaceutical components.[1] Its unique structure, featuring a flexible 12-carbon backbone terminated by two primary hydroxyl groups, imparts a balance of hydrophobicity and reactivity. This makes it an exceptionally versatile intermediate, particularly in the development of drug delivery systems and as a linker in complex drug architectures.[1] The long, hydrophobic chain is advantageous for controlling the solubility and bioavailability of active pharmaceutical ingredients (APIs), while the terminal hydroxyl groups provide reactive sites for polymerization and conjugation.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in the synthesis of biodegradable polymers for controlled drug release and in the formation of specialized drug carrier systems.

Key Applications in Pharmaceutical Development

The primary application of this compound in the pharmaceutical industry is as a monomer for the synthesis of biodegradable polymers, such as polyesters and polyanhydrides. These polymers are instrumental in creating drug delivery systems that can provide sustained and targeted release of therapeutic agents.[1]

  • Biodegradable Polyesters for Drug Delivery: this compound can be copolymerized with various diacids to form aliphatic polyesters. The properties of these polyesters, including their degradation rate and drug release kinetics, can be tuned by the choice of the diacid comonomer. These materials are promising for the encapsulation and controlled release of a wide range of drugs.

  • Polyanhydrides for Controlled Release: Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allows for a near zero-order release of encapsulated drugs.[2][3] this compound can be a precursor to dodecanedioic acid, a common monomer in the synthesis of polyanhydrides.[4] The hydrophobic nature of the dodecanediol-derived segments can modulate the degradation rate and drug release profile of the resulting polymer.[4]

  • Gemini Surfactants in Drug Formulation: The dodecane spacer of this compound is a key structural component in some dicationic gemini surfactants.[5][6] These specialized surfactants have applications in drug and gene delivery, where they can form stable liposomes and other nanoparticle systems for targeted therapy.[5][6][7]

Data Presentation

The following tables summarize quantitative data from studies on polymers synthesized using this compound or its derivatives.

Table 1: Molecular Weight of Polyanhydrides Synthesized from Dodecanedioic Acid

Diacid MonomerAcetic Anhydride to Diacid Mole RatioAverage Molecular Weight (Mw) (Da)Polydispersity Index (PDI)Reference
Dodecanedioic Acid1:125,0002.1[4]
Dodecanedioic Acid2:135,0002.8[4]
Dodecanedioic Acid5:142,0003.5[4]

Table 2: Properties of Gemini Surfactants with a Dodecane Spacer

SurfactantCritical Micelle Concentration (cmc) (mM)Surface Tension at cmc (mN/m)Reference
10-12-10(Et)0.2534.5[5]
12-12-12(Et)0.0833.0[5]
14-12-14(Et)0.0332.5[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(dodecanedioic anhydride) by Melt Polycondensation

This protocol describes the synthesis of a polyanhydride from dodecanedioic acid, a derivative of this compound.

Materials:

  • Dodecanedioic acid

  • Acetic anhydride

  • Nitrogen gas (high purity)

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Place dodecanedioic acid in the three-neck round-bottom flask.

  • Add a specific molar excess of acetic anhydride (e.g., a 1:1, 2:1, or 5:1 mole ratio to the diacid).[4]

  • Flush the system with dry nitrogen gas.

  • Heat the mixture to 140-150°C with constant stirring under a nitrogen atmosphere for 30 minutes to form the acetic anhydride-diacid prepolymer.

  • After the formation of a clear solution, apply a vacuum to remove the acetic acid and excess acetic anhydride.

  • Increase the temperature to 160°C and continue the reaction under vacuum (e.g., 10 mbar) with constant stirring for 4 hours to facilitate polymerization.[4]

  • The resulting polymer is a melt at this temperature. Allow the polymer to cool under a nitrogen atmosphere.

  • The final polyanhydride can be collected as a solid.

Protocol 2: Synthesis of a Polyester from this compound and Sebacic Acid

This protocol outlines a general procedure for the synthesis of a polyester via melt polycondensation.

Materials:

  • This compound

  • Sebacic acid

  • Catalyst (e.g., p-toluenesulfonic acid or tin(II) 2-ethylhexanoate) (optional)

  • Nitrogen gas (high purity)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum line.

Procedure:

  • Charge the reaction flask with equimolar amounts of this compound and sebacic acid.

  • Add a catalytic amount of p-toluenesulfonic acid (optional, typically 0.1-0.5% by weight).

  • Flush the reactor with nitrogen and begin heating the mixture to approximately 190-200°C with constant stirring.[8]

  • Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage for several hours until the majority of the water has been removed.

  • To drive the polymerization to completion and achieve a high molecular weight, apply a vacuum to the system while maintaining the temperature.

  • Continue the reaction under vacuum for several more hours until the desired viscosity is reached, indicating the formation of a high molecular weight polyester.

  • Cool the reactor under a nitrogen atmosphere and collect the solid polyester.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Application Monomers This compound + Diacid Polycondensation Melt Polycondensation Monomers->Polycondensation Heat, Catalyst Polymer Biodegradable Polymer Polycondensation->Polymer Drug_Polymer_Mix Drug-Polymer Mixture Polymer->Drug_Polymer_Mix API Active Pharmaceutical Ingredient (API) API->Drug_Polymer_Mix Formulation Formulation Process (e.g., Solvent Evaporation) Drug_Polymer_Mix->Formulation Drug_Delivery_System Drug Delivery System (e.g., Microspheres) Formulation->Drug_Delivery_System Administration Administration Drug_Delivery_System->Administration Controlled_Release Controlled Drug Release Administration->Controlled_Release In vivo Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

Caption: Experimental workflow for developing a drug delivery system.

signaling_pathway cluster_drug_delivery Drug Delivery System cluster_cell Target Cell DDS Biodegradable Polymer (this compound based) Drug Encapsulated Drug Receptor Cellular Receptor Drug->Receptor Drug Release and Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Therapeutic Response Signaling_Cascade->Cellular_Response

References

Application Notes and Protocols for the Analytical Characterization of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dodecanediol (CAS No. 5675-51-4), a long-chain aliphatic diol, serves as a versatile building block and functional ingredient in various industries, including polymers, cosmetics, and pharmaceuticals.[1] Its utility in drug development as a potential excipient to enhance solubility and bioavailability necessitates comprehensive characterization to ensure its identity, purity, and stability.[1] These application notes provide detailed protocols for the analytical techniques used to characterize this compound, ensuring quality and consistency for research, development, and quality control purposes.

Physicochemical Properties

A fundamental step in characterization is the determination of basic physical and chemical properties. These constants are crucial for identification and for predicting the behavior of the substance in various formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₆O₂[1]
Molecular Weight202.33 g/mol [2]
IUPAC Namedodecane-1,12-diol[3]
AppearanceWhite powder/crystals[1][2]
Melting Point79-84 °C[1][2]
Boiling Point189 °C @ 12 mmHg[2]
SolubilitySoluble in alcohol and warm ether; Insoluble in water.[4][5]
Density~1.032 g/cm³[1]

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound and for quantifying it in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain diols like this compound, a derivatization step is often recommended to increase volatility and improve peak shape.[4] This method is ideal for purity assessment and identifying trace impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1-2 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or pyridine.

  • Derivatization (Silylation):

    • To the sample solution, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to convert the terminal hydroxyl groups to their trimethylsilyl (TMS) ethers.[4]

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: Scan m/z 50-600.[4]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Data Interpretation: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the TMS-derivatized this compound can be compared against a spectral library (e.g., NIST) for confirmation.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C, 30 min Dissolve->Derivatize Inject Inject 1 µL Derivatize->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (EI, m/z 50-600) Separate->Detect Process Process TIC Detect->Process Identify Identify Peaks (Library Search) Process->Identify Quantify Quantify Purity (% Area) Identify->Quantify

Figure 1: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, which has limited UV absorbance, detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar compounds like diols.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Prepare working standards by serial dilution.

  • HPLC Instrumentation and Conditions:

    • Column: A Diol or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (A) and Water (B). A typical starting condition could be 95:5 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

      • RID: Maintain at a stable temperature (e.g., 35°C).

      • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 L/min.

Data Interpretation: Purity is assessed by the area percentage of the principal peak. Quantification can be performed by creating a calibration curve from the peak areas of the working standards.

Spectroscopic Techniques

Spectroscopy provides critical information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR identifies the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Typical):

    • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

NucleusAssignmentChemical Shift (ppm)Multiplicity
¹H NMR HO-CH₂ -3.63Triplet
HO-CH₂-CH₂ -1.54Quintet
-(CH₂ )₈- (internal)1.28Broad Singlet
¹³C NMR C H₂-OH63.04-
CH₂-C H₂-OH32.81-
Internal CH₂ groups29.56, 29.44, 25.76-
Data sourced from ChemicalBook.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key signature is the presence of hydroxyl (-OH) and alkane (C-H) groups.

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure arm.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 (broad)O-HStretching (H-bonded)
~2920, ~2850C-H (alkane)Asymmetric & Symmetric Stretching
~1465C-H (alkane)Bending (Scissoring)
~1060C-OStretching

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to characterize the thermal properties of this compound, which are critical for applications involving heating, such as in polymer synthesis or as phase change materials.[8]

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to study phase transitions.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrumentation and Conditions:

    • Atmosphere: Nitrogen purge gas at 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to 100°C.

      • Cool down to 25°C at 10°C/min.

    • An empty, sealed aluminum pan is used as the reference.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and the decomposition temperature of the material.[8]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrumentation and Conditions:

    • Atmosphere: Nitrogen or Air purge gas at 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp at 10°C/min to 600°C.

Table 4: Thermal Properties of this compound

ParameterTechniqueValueReference
Melting Onset TemperatureDSC~80 °C[8]
Enthalpy of FusionDSC~238 J/g[8]
Onset of DecompositionTGA~220 °C[8]

Integrated Analytical Workflow

A combination of these techniques provides a comprehensive characterization of this compound. The logical flow ensures that identity, structure, purity, and thermal properties are thoroughly evaluated.

Characterization_Workflow cluster_id Identity & Structure cluster_purity Purity & Impurities cluster_physical Physicochemical & Thermal Properties cluster_result Final Characterization Report NMR NMR (¹H, ¹³C) Report Comprehensive Data Package: Identity, Purity, Structure, Stability NMR->Report FTIR FTIR FTIR->Report MS Mass Spec (via GC-MS) GC GC-MS MS->Report GC->Report HPLC HPLC-RID/ELSD HPLC->Report DSC DSC DSC->Report TGA TGA TGA->Report MP Melting Point MP->Report

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dodecanediol is a linear diol with the chemical formula HO(CH₂)₁₂OH. It serves as a versatile building block in various chemical syntheses, including the production of polyesters, polyurethanes, and other polymers. The purity and structural integrity of this compound are critical for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of this compound and a summary of its characteristic spectral data.

Chemical Structure

The chemical structure of this compound is characterized by a central ten-carbon methylene chain flanked by two hydroxymethyl groups. Due to the molecule's symmetry, there are chemically equivalent protons and carbons, which simplifies its NMR spectra.

G cluster_0 This compound C1 HO-CH₂- C2 (CH₂)₁₀- C3 CH₂-OH

Caption: Chemical Structure of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a this compound sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound powder.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS also serves as a chemical shift reference (0.00 ppm).

  • Vortexing/Sonication: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans (NS) 161024
Relaxation Delay (D1) 1.0 s2.0 s
Acquisition Time (AQ) 4.09 s1.09 s
Spectral Width (SW) 20 ppm240 ppm
Transmitter Frequency Offset (O1P) 6.0 ppm120 ppm
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS is used, reference its peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both spectra.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.64Triplet (t)4HHO-CH ₂-
1.57Quintet (p)4HHO-CH₂-CH ₂-
1.29Multiplet (m)16H-(CH ₂)₈-

Note: The hydroxyl (-OH) proton signal can be broad and its chemical shift is concentration and temperature dependent. It may appear as a broad singlet.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
63.0HO-C H₂-
32.8HO-CH₂-C H₂-
29.6Internal -(C H₂)n-
29.4Internal -(C H₂)n-
25.7HO-CH₂-CH₂-C H₂-

Visualization of NMR Assignments

The following diagram illustrates the different chemical environments of the protons and carbons in this compound, corresponding to the signals observed in the NMR spectra.

Caption: Correlation of this compound structure with NMR signals.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. The symmetry of the molecule leads to a relatively simple set of signals in both ¹H and ¹³C NMR spectra, which can be unambiguously assigned. The provided protocol offers a reliable method for obtaining high-quality NMR spectra for this compound, which is crucial for quality control in research and industrial applications.

Application Notes and Protocols for FTIR Spectroscopy of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of 1,12-dodecanediol using Fourier Transform Infrared (FTIR) spectroscopy. It includes information on the characteristic spectral features of this compound, protocols for sample preparation and analysis, and a methodology for quantitative determination.

Introduction to FTIR Spectroscopy of Alcohols

FTIR spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[1] For alcohols like this compound, FTIR is particularly useful for identifying the characteristic O-H and C-O stretching vibrations. The position and shape of these absorption bands can provide information about hydrogen bonding and the molecular environment.

Characteristic FTIR Spectral Data of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of expected vibrational modes based on spectroscopic databases and general knowledge of alcohol spectra.[2][3]

Vibrational ModeWavenumber (cm⁻¹)Expected IntensityNotes
O-H Stretch (Hydrogen Bonded) ~3300 (broad)StrongThe broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups of the this compound molecules.
C-H Stretch (Asymmetric & Symmetric) 2915 - 2960StrongThese sharp peaks arise from the asymmetric and symmetric stretching vibrations of the C-H bonds in the long alkyl chain (CH₂ groups).
C-H Bend (Scissoring) ~1465MediumThis absorption is due to the scissoring (bending) vibration of the methylene (CH₂) groups in the dodecane backbone.
C-O Stretch (Primary Alcohol) ~1050 - 1075StrongThis strong band is characteristic of the stretching vibration of the C-O single bond in a primary alcohol. Its exact position can be sensitive to the local environment.
O-H Bend (Out-of-Plane) ~650 (broad)Weak to MediumThis broad absorption is associated with the out-of-plane bending of the O-H group.

Experimental Protocols

The choice of sample preparation technique is crucial for obtaining a high-quality FTIR spectrum.[4] For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[1][4]

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.[4][5]

Materials:

  • This compound

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared Spectrometer

Procedure:

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[4] Grind the this compound in an agate mortar to a fine powder to reduce particle size and minimize light scattering.[5]

  • Mixing: Add the KBr to the mortar and mix thoroughly with the sample. The mixture should be a homogeneous, fine powder.

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1] Collect a background spectrum of the empty spectrometer to ratio against the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.[4][6] It is suitable for analyzing solid powders directly.

Materials:

  • This compound

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Cleaning solvent (e.g., isopropanol or ethanol) and soft tissue

Procedure:

  • Background Scan: Ensure the ATR crystal is clean.[4] Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Apply Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition: Collect the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft tissue to remove all traces of the sample.

Quantitative Analysis Protocol

FTIR spectroscopy can be used for quantitative analysis by relating the absorbance of a specific peak to the concentration of the analyte, following the Beer-Lambert Law.[7][8] This protocol outlines the general steps for creating a calibration curve for the quantification of this compound in a suitable infrared-transparent solvent or matrix.

Materials:

  • This compound (analytical standard grade)

  • Infrared-transparent solvent (e.g., carbon tetrachloride, chloroform - use with appropriate safety precautions) or solid matrix (e.g., KBr)

  • Volumetric flasks and pipettes

  • FTIR Spectrometer with a liquid transmission cell or pellet press

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. For solid-state analysis, prepare a series of KBr pellets with known weight percentages of this compound.

  • Selection of Analytical Peak: Identify a characteristic absorption band of this compound that is well-resolved and free from interference from the solvent or matrix. The C-O stretching band around 1050-1075 cm⁻¹ is often a good choice for alcohols.

  • Spectral Acquisition: Record the FTIR spectrum for each standard and the unknown sample under the same instrumental conditions.

  • Baseline Correction and Peak Area/Height Measurement: For each spectrum, perform a baseline correction around the analytical peak. Measure the absorbance (either peak height or, more robustly, the integrated peak area) of the selected band.

  • Calibration Curve Construction: Plot a graph of the absorbance (or peak area) versus the concentration of the this compound standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates a good linear relationship.[9]

  • Quantification of Unknown Sample: Measure the absorbance of the analytical peak in the unknown sample's spectrum. Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Visualizations

FTIR_Workflow_KBr cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Weigh 1-2 mg This compound grind_sample Grind Sample in Mortar start->grind_sample mix Mix Sample and KBr grind_sample->mix weigh_kbr Weigh 100-200 mg Dry KBr weigh_kbr->mix press Press into Transparent Pellet mix->press background Collect Background Spectrum press->background sample_scan Place Pellet in Spectrometer background->sample_scan acquire Acquire Sample Spectrum sample_scan->acquire process Process Data (Baseline Correction, etc.) acquire->process

Caption: KBr Pellet Method Workflow for FTIR Analysis.

FTIR_Workflow_ATR cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Obtain Solid Sample of this compound place_sample Place Sample on ATR Crystal start->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum (Clean Crystal) apply_pressure->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction, etc.) acquire->process clean Clean ATR Crystal process->clean

Caption: ATR Method Workflow for FTIR Analysis.

Quantitative_FTIR_Workflow cluster_unknown Unknown Sample Analysis prep_standards Prepare Standard Solutions of Known Concentrations select_peak Select Characteristic Analytical Peak prep_standards->select_peak acquire_spectra Acquire FTIR Spectra for all Standards select_peak->acquire_spectra measure_absorbance Measure Peak Area/Height (with Baseline Correction) acquire_spectra->measure_absorbance plot_curve Plot Absorbance vs. Concentration measure_absorbance->plot_curve linear_regression Perform Linear Regression (y = mx + c, R²) plot_curve->linear_regression calculate_conc Calculate Concentration using Calibration Curve linear_regression->calculate_conc acquire_unknown Acquire Spectrum of Unknown Sample measure_unknown Measure Absorbance of Analytical Peak acquire_unknown->measure_unknown measure_unknown->calculate_conc

Caption: Quantitative Analysis Workflow using FTIR.

References

Application Notes and Protocols for Mass Spectrometry of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol is a long-chain aliphatic diol with applications in the synthesis of polyesters, polyurethanes, and other polymers.[1][2] It also serves as a versatile building block in the production of surfactants, lubricants, and plasticizers.[2] Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control in various industrial and research applications. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of this compound. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol
CAS Number 5675-51-4
Appearance Colorless crystalline solid
Melting Point 79-81 °C
Boiling Point 189 °C at 12 mmHg
Solubility Soluble in alcohol and warm ether; Insoluble in water and petroleum ether.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its relatively low volatility, a derivatization step is often recommended to improve its chromatographic properties.[3] Silylation, the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, is a common derivatization technique for this purpose.

Quantitative Data from Electron Ionization (EI) GC-MS

The following table summarizes the major fragment ions observed in the electron ionization (70 eV) mass spectrum of underivatized this compound.

m/zRelative Intensity (%)Proposed Fragment Ion
5599.99[C₄H₇]⁺
4165.32[C₃H₅]⁺
8263.01[C₆H₁₀]⁺
6846.15[C₅H₈]⁺
3138.24[CH₂OH]⁺

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[4][5]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a typical procedure for the analysis of this compound using GC-MS, including an optional but recommended derivatization step.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent such as dichloromethane.

2. Derivatization (Silylation - Recommended):

  • To the sample solution, add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the conversion of the hydroxyl groups to their trimethylsilyl (TMS) ethers.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is typically employed. For example, start at a lower temperature and ramp up to a higher temperature to ensure good separation.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Scan a mass range of m/z 50-600 to obtain the full mass spectrum.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Derivatization Silylation (BSTFA) Heat at 70°C Dissolution->Derivatization Injection Inject into GC-MS Derivatization->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Acquisition Data Acquisition MS->Acquisition Analysis Data Analysis (Library Search) Acquisition->Analysis Report Report Generation Analysis->Report Fragmentation_Pathway M HO-(CH₂)₁₂-OH (m/z 202) M_ion [HO-(CH₂)₁₂-OH]⁺˙ (m/z 202) M->M_ion Electron Ionization (70 eV) F_H2O [M - H₂O]⁺˙ (m/z 184) M_ion->F_H2O Loss of H₂O F_CH2OH [M - CH₂OH]⁺ (m/z 171) M_ion->F_CH2OH α-cleavage F_CnH2n [CnH2n+1O]⁺ and [CnH2n]⁺˙ fragments M_ion->F_CnH2n Alkyl chain fragmentation F_55 [C₄H₇]⁺ (m/z 55) F_CnH2n->F_55 F_41 [C₃H₅]⁺ (m/z 41) F_CnH2n->F_41

References

Application Note: Chromatographic Analysis of 1,12-Dodecanediol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol is a long-chain aliphatic diol with broad applications in the synthesis of polymers, such as polyesters and polyurethanes, as well as in the formulation of fragrances, lubricants, and pharmaceutical intermediates. The purity of this compound is a critical parameter that can significantly impact the quality, performance, and safety of the final products. This application note provides detailed protocols for the chromatographic analysis of this compound purity using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID).

Analytical Methods Overview

Gas Chromatography is the most prevalent technique for determining the purity of this compound, offering high resolution and sensitivity. Given the polar nature and relatively low volatility of this diol, derivatization is often recommended to improve peak shape and thermal stability. HPLC provides an alternative method, particularly useful for analyzing thermally labile impurities or when derivatization is not desirable. Due to the lack of a significant UV chromophore in this compound, universal detectors such as ELSD or RID are necessary.

The general workflow for the chromatographic analysis of this compound is outlined in the diagram below.

Chromatographic_Analysis_Workflow Workflow for Chromatographic Purity Analysis of this compound cluster_Sample Sample Handling cluster_GC GC Analysis cluster_HPLC HPLC Analysis cluster_Data Data Analysis & Reporting Sample_Reception Sample Reception (this compound) Sample_Preparation Sample Preparation (Dissolution) Sample_Reception->Sample_Preparation Derivatization Derivatization (Optional) (e.g., Silylation) Sample_Preparation->Derivatization for GC HPLC_Injection HPLC-ELSD/RID Injection Sample_Preparation->HPLC_Injection for HPLC GC_Injection GC-FID Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Data_Acquisition Data Acquisition GC_Separation->GC_Data_Acquisition Peak_Integration Peak Integration & Identification GC_Data_Acquisition->Peak_Integration HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Data_Acquisition Data Acquisition HPLC_Separation->HPLC_Data_Acquisition HPLC_Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Final_Report Final Report Generation Purity_Calculation->Final_Report

Caption: General workflow for the chromatographic purity analysis of this compound.

Gas Chromatography (GC-FID) Method

This method is recommended for the routine quality control and purity assessment of this compound.

Experimental Protocol: GC-FID Analysis

3.1.1. Sample Preparation (with Derivatization)

Derivatization of the hydroxyl groups to form more volatile silyl ethers is recommended for improved peak shape and to prevent on-column adsorption.[1][2][3]

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 1 mL of a suitable solvent such as pyridine or N,N-dimethylformamide.

  • Add 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3.1.2. Chromatographic Conditions

The following table summarizes the recommended GC-FID conditions. These parameters may be adapted based on the specific instrumentation and column used.

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[4]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 280°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min at 280°C
Detector FID, 300°C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Airflow 300 mL/min
Data Presentation: Typical Purity Results

Purity is typically calculated using the area percent method, assuming all components have a similar response factor with an FID.

ComponentRetention Time (min)Area (%)
Solvent~2.5-
Impurity 114.20.26
This compound (as TMS ether)15.599.23
Other Impuritiesvarious0.51
Total Impurities -0.77
Purity -99.23

Note: The data presented is illustrative. A typical specification for high-purity this compound is ≥98.0%[5].

High-Performance Liquid Chromatography (HPLC) Method

This method serves as a valuable alternative to GC, especially for the analysis of potential non-volatile or thermally sensitive impurities.

Experimental Protocol: HPLC-ELSD/RID Analysis

4.1.1. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4.1.2. Chromatographic Conditions

The following table outlines the recommended HPLC conditions. An ELSD is generally preferred over RID for its compatibility with gradient elution and better sensitivity for many compounds.

ParameterValue
Instrument HPLC with Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)
Column Reversed-Phase: C18, 150 mm x 4.6 mm, 5 µmNormal-Phase (alternative): Diol, 150 mm x 4.6 mm, 5 µm[6][7][8]
Mobile Phase Reversed-Phase: Gradient of Acetonitrile and Water - 0-15 min: 80% to 100% Acetonitrile - 15-20 min: 100% AcetonitrileNormal-Phase: Isocratic Hexane:Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Volume 20 µL
ELSD Settings Nebulizer Temperature: 30°CEvaporator Temperature: 50°CGas Flow (Nitrogen): 1.5 L/min
RID Settings Cell Temperature: 35°C

Potential Impurities

The profile of impurities in this compound will depend on the synthetic route. Common methods include the reduction of dodecanedioic acid or its esters. Potential impurities could therefore include:

  • Unreacted starting materials (e.g., dodecanedioic acid, dimethyl dodecanedioate).

  • Partially reacted intermediates (e.g., 12-hydroxydodecanoic acid).

  • Byproducts from side reactions.

  • Residual solvents from purification.

A typical specification for a single impurity is ≤1.0% and for total impurities is ≤2.0% as determined by GC[5].

Conclusion

Both GC-FID and HPLC-ELSD/RID are robust and reliable methods for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities to be monitored. For routine purity assessment, the GC-FID method, preferably with derivatization, is highly recommended due to its high resolving power and sensitivity. The HPLC methods provide a valuable orthogonal technique for comprehensive characterization.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemicals and operating analytical instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,12-Dodecanediol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary laboratory-scale purification techniques for this compound are recrystallization, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials, partially reduced intermediates, byproducts from side reactions, and residual solvents from the synthesis and workup. For industrially produced this compound, trace amounts of other long-chain diols or related compounds might be present.

Q3: My this compound sample is a waxy or oily solid. Is this normal?

A3: Pure this compound is a white crystalline solid.[1] A waxy or oily appearance often indicates the presence of impurities that are depressing the melting point. Purification is recommended to obtain a crystalline product.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed by several methods:

  • Melting Point Analysis: Pure this compound has a distinct melting point range (approximately 79-84 °C).[2] A broad or depressed melting point range suggests the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, providing both quantitative purity data and identification of impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities if they are present in sufficient concentration.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
This compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (79-84 °C).Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Attempt a pre-purification step, such as filtration through a plug of silica gel, before recrystallization.
Poor recovery of purified this compound. The compound is too soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.
Too much solvent was used initially.Concentrate the filtrate and cool again to recover more product.
No crystal formation. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration and try cooling again.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Vacuum Distillation
Problem Possible Cause Troubleshooting Steps
Bumping or unstable boiling. Uneven heating.Use a stirring bar or boiling chips. Ensure the heating mantle is properly sized for the flask.
Vacuum is too high for the temperature.Gradually decrease the pressure while heating.
Product solidifies in the condenser. The condenser water is too cold.Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature.
Poor separation of product from impurities. Boiling points of the product and impurities are too close.Use a fractionating column (e.g., Vigreux column) to improve separation efficiency.
Distillation rate is too fast.Reduce the heating rate to allow for better equilibration between liquid and vapor phases.
Flash Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of bands. Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A starting point for long-chain diols is a mixture of hexane and ethyl acetate.
Column was packed improperly.Ensure the silica gel is packed uniformly without any cracks or channels.
Product elutes too quickly or too slowly. Solvent polarity is too high or too low.Adjust the solvent polarity. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it.
Tailing of the product band. The compound is interacting strongly with the silica gel.Add a small amount of a more polar solvent (e.g., methanol) to the eluent system.
The column is overloaded.Use a larger column or reduce the amount of crude product loaded.

Quantitative Data Presentation

The following table summarizes typical purity and yield data for different purification methods for long-chain diols. The exact values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Parameter Typical Value Notes
Recrystallization Purity (by GC)>99%Highly dependent on the solvent system and the number of recrystallization cycles.
Yield70-90%Yield can be lower if the compound has significant solubility in the cold solvent.
Vacuum Distillation Purity (by GC)>99.5%Very effective for removing non-volatile impurities.
Yield85-95%Yields are typically high if the impurities have significantly different boiling points.[1]
Flash Chromatography Purity (by GC)>99%Dependent on the separation efficiency of the column.
Yield60-85%Yield can be affected by the amount of material lost on the column.[1]
Commercial Product Purity (by GC)≥98.0% - 99.23%A specific commercial batch showed 99.23% purity with a single largest impurity at 0.26% and total impurities at 0.77%.[5]

Experimental Protocols

Recrystallization

This protocol describes the purification of crude this compound using a single solvent recrystallization.

Methodology:

  • Solvent Selection: Based on solubility data, ethanol or a mixture of hexane and ethyl acetate are suitable solvents. Test the solubility of a small amount of crude material to confirm the best choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Vacuum Distillation

This protocol is adapted for this compound from a procedure for the similar compound 1,10-decanediol and is suitable for separating it from non-volatile impurities.[1]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry, and all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Close the system and slowly open the vacuum source to evacuate the apparatus. A pressure of 1-10 mmHg is typically sufficient.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point. The boiling point of this compound is approximately 188-190 °C at 12 mmHg.[2][6]

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue. Allow the apparatus to cool completely to room temperature before slowly reintroducing air into the system.

Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel flash chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High Impurity Load distillation Vacuum Distillation crude->distillation Non-Volatile Impurities chromatography Flash Chromatography crude->chromatography Close-Boiling Impurities pure Pure this compound recrystallization->pure distillation->pure chromatography->pure

Caption: Decision workflow for selecting a purification method.

RecrystallizationTroubleshooting start Crude Dissolved in Hot Solvent cool Cool Solution start->cool observe Observe for Crystals cool->observe oiling_out Oiling Out observe->oiling_out Yes no_crystals No Crystals observe->no_crystals No crystals_form Crystals Form observe->crystals_form Yes oiling_out->start Re-dissolve, add more co-solvent or change solvent no_crystals->cool Scratch flask / Add seed crystal / Concentrate filter_dry Filter and Dry crystals_form->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Troubleshooting logic for the recrystallization process.

References

Technical Support Center: Overcoming Solubility Challenges with 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1,12-Dodecanediol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a long-chain aliphatic diol with the chemical formula C₁₂H₂₆O₂.[1] It is a white, waxy solid at room temperature.[2] Its long carbon chain makes it hydrophobic, while the two terminal hydroxyl groups provide some hydrophilic character. It is utilized in various applications, including as a building block for polymers like polyesters and polyurethanes, a component in cosmetics, and as a potential excipient or linker in pharmaceutical formulations to modify hydrophobicity and improve the bioavailability of active pharmaceutical ingredients (APIs).[3][4]

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: this compound exhibits poor solubility in water and nonpolar solvents like petroleum ether. It is known to be soluble in alcohols and warm ether.[4] Quantitative data is limited, but the table below summarizes available data and provides estimates for common solvents. Heating the solvent will generally increase the solubility of this compound.

Q3: Why am I struggling to dissolve this compound in my chosen solvent?

A3: Several factors can contribute to difficulty in dissolving this compound:

  • Low intrinsic solubility: Due to its long hydrophobic carbon chain, its solubility in aqueous and some polar solvents is inherently low.

  • Waxy nature: As a waxy solid, the dissolution kinetics can be slow. The surface area available for solvation is limited, and breaking the crystal lattice structure requires energy.

  • Solvent polarity: "Like dissolves like" is a key principle. The polarity of your solvent may not be optimal for this long-chain diol.

  • Temperature: You may not be using a high enough temperature to facilitate dissolution.

  • Insufficient mixing: Inadequate agitation can lead to slow and incomplete dissolution.

Q4: Can I use this compound in aqueous buffers for my biological experiments?

A4: Directly dissolving this compound in aqueous buffers at significant concentrations is challenging due to its low water solubility. To prepare an aqueous stock solution for cell-based assays or other biological experiments, you will likely need to use a solubilization technique such as co-solvency (dissolving in a water-miscible organic solvent first) or a surfactant-based system. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent or surfactant.

Q5: How is this compound used in drug development?

A5: In drug development, this compound can be used as a hydrophobic linker in the synthesis of prodrugs or drug-delivery conjugates.[5][6][7] Its long aliphatic chain can modify the lipophilicity of a drug, potentially enhancing its ability to cross cell membranes. It is also used as a monomer in the creation of biodegradable polymers for controlled drug release applications.[3][7][8][9][10]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen organic solvent.

This workflow provides a systematic approach to troubleshooting solubility issues with this compound in organic solvents.

G start Start: this compound does not dissolve check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent heat_agitate Gently heat the solvent (e.g., to 40-60°C) with agitation. Did it dissolve? check_solvent->heat_agitate Yes change_solvent Select a more suitable solvent. (e.g., THF, warm ethanol) check_solvent->change_solvent No yes_dissolved Solution Prepared heat_agitate->yes_dissolved Yes no_dissolved No heat_agitate->no_dissolved try_cosolvent Consider using a co-solvent system. (e.g., THF/ethanol, DCM/methanol) no_dissolved->try_cosolvent solid_dispersion For aqueous applications, consider preparing a solid dispersion. no_dissolved->solid_dispersion try_cosolvent->yes_dissolved change_solvent->heat_agitate

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Preparing an Aqueous Solution of this compound for Biological Assays.

This decision tree outlines strategies for preparing aqueous formulations of this compound suitable for in vitro experiments.

G start Goal: Aqueous solution of This compound cosolvency Co-Solvency Method: Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, ethanol). start->cosolvency surfactant Surfactant-Based Method: Use a surfactant to form micelles that encapsulate the compound. start->surfactant solid_dispersion Solid Dispersion Method: Create a solid dispersion with a hydrophilic carrier for enhanced aqueous dissolution. start->solid_dispersion dilute Dilute the stock solution into aqueous buffer just before use. cosolvency->dilute check_toxicity Perform a vehicle control experiment to check for solvent/surfactant toxicity in your assay. surfactant->check_toxicity dilute->check_toxicity

Caption: Methods for preparing aqueous solutions of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventPolarity IndexEstimated Solubility ( g/100 mL at 25°C)Notes
Water10.2<0.003[8]Practically insoluble.
Petroleum Ether~0.1Very LowInsoluble.[4]
Methanol6.6~5-10Soluble, heating improves solubility.
Ethanol5.2~10-15Soluble, especially when warm.[4]
Isopropanol (IPA)4.3~8-12Soluble.
Acetone5.1~5-10Moderately soluble.
Dichloromethane (DCM)3.4~2-5Sparingly soluble.
Tetrahydrofuran (THF)4.2>20Readily soluble.
Dimethyl Sulfoxide (DMSO)7.2>20Readily soluble.
N,N-Dimethylformamide (DMF)6.4>20Readily soluble.

Disclaimer: The solubility values, other than for water, are estimates based on the qualitative descriptions found in the literature and the behavior of similar long-chain diols. Actual solubility can be affected by the purity of the compound and the experimental conditions. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution into aqueous media for biological assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Ethanol (cell culture grade)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry glass vial.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to the vial. Start with a concentration that is expected to be well within the solubility limit (e.g., 100 mg/mL).

  • Place a small stir bar in the vial and place it on a magnetic stirrer.

  • Gently heat the mixture to 37-40°C using a water bath or heating block while stirring. The waxy solid should melt and dissolve.

  • Continue stirring until the solution is clear and homogenous.

  • Allow the solution to cool to room temperature. Observe for any precipitation. If the solution remains clear, it can be stored (typically at -20°C) as a stock solution.

  • For use in aqueous-based experiments, dilute the stock solution into the final buffer or media immediately before use, ensuring vigorous mixing to avoid precipitation.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method improves the aqueous dissolution rate by dispersing this compound at a molecular level within a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)

  • Ethanol or another suitable volatile solvent in which both components are soluble

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Determine the desired ratio of this compound to the hydrophilic carrier (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the appropriate amounts of this compound and the carrier (e.g., PVP) in a minimal amount of a common volatile solvent (e.g., ethanol) in a round-bottom flask.[11][12][13][14]

  • Ensure complete dissolution of both components, warming gently if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure until a thin, solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can be stored in a desiccator and should exhibit enhanced wettability and dissolution in aqueous media compared to the pure compound.

Mandatory Visualizations

Diagram 1: General Mechanism of Solubilization Techniques

G cluster_cosolvency Co-solvency cluster_surfactant Surfactant Micellization cluster_solid_dispersion Solid Dispersion a This compound Water-miscible Organic Solvent Water b Reduced solvent polarity creates a more favorable environment for the hydrophobic molecule. c Surfactant Monomers This compound d Surfactants form micelles above the CMC, encapsulating the hydrophobic molecule in their core. e This compound Hydrophilic Carrier f Compound is molecularly dispersed in a solid carrier, preventing crystal lattice formation and enhancing dissolution. start Poorly Soluble This compound cluster_cosolvency cluster_cosolvency start->cluster_cosolvency cluster_surfactant cluster_surfactant start->cluster_surfactant cluster_solid_dispersion cluster_solid_dispersion start->cluster_solid_dispersion end Enhanced Aqueous Solubility cluster_cosolvency->end cluster_surfactant->end cluster_solid_dispersion->end

Caption: Mechanisms for enhancing the aqueous solubility of this compound.

Diagram 2: Application of this compound as a Linker

G cluster_0 drug Active Pharmaceutical Ingredient (API) linker This compound (Hydrophobic Linker) drug->linker Covalent Bond targeting_moiety Targeting Moiety or Solubilizing Group linker->targeting_moiety Covalent Bond conjugate Drug Conjugate

References

Technical Support Center: Optimizing Polymerization of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for 1,12-dodecanediol polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for successful this compound polymerization?

A1: Achieving high molecular weight polyesters from this compound requires precise control over several key parameters. These include high monomer purity, accurate stoichiometry between the diol and the dicarboxylic acid, efficient removal of the condensation byproduct (typically water), and optimization of reaction conditions such as temperature, time, and catalyst selection.[1]

Q2: What is the impact of the dicarboxylic acid chain length on the final polyester properties?

A2: The chain length of the dicarboxylic acid co-monomer significantly influences the thermal and mechanical properties of the resulting polyester.[2] Generally, as the aliphatic chain length of the diacid increases, the flexibility of the polymer chain also increases. This can affect the melting temperature, crystallization behavior, and mechanical strength of the final material.[3]

Q3: Can this compound be used for the synthesis of polymers other than polyesters?

A3: Yes, this compound is a versatile monomer used in the synthesis of various polymers. Besides polyesters, it is a common building block for polyurethanes, where it acts as a chain extender to impart flexibility and durability.[4][5] It is also used in the production of coatings, adhesives, and elastomers.[6][7]

Q4: What are some common side reactions to be aware of during this compound polymerization?

A4: At elevated temperatures required for melt polycondensation, side reactions such as thermal degradation can occur, leading to discoloration (yellowing or browning) of the polymer and potential chain scission, which lowers the molecular weight.[1] Inefficient removal of water can also lead to hydrolysis of the newly formed ester bonds, reversing the polymerization process.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and provides systematic solutions.

Issue 1: Low Molecular Weight of the Final Polymer

Low molecular weight is a frequent challenge in step-growth polymerization. Several factors can contribute to this issue.

  • Potential Cause 1: Impure Monomers. Impurities can act as chain terminators, preventing the formation of long polymer chains.

    • Solution: Ensure high purity of both this compound and the dicarboxylic acid (≥99%). If necessary, purify the monomers by recrystallization before use.[1]

  • Potential Cause 2: Inaccurate Stoichiometry. An imbalance in the molar ratio of the diol and diacid will leave an excess of one functional group at the chain ends, limiting polymer growth.

    • Solution: Carefully and accurately weigh the monomers to ensure a precise 1:1 molar ratio.

  • Potential Cause 3: Inefficient Removal of Water. The water produced during esterification is a byproduct. According to Le Chatelier's principle, its presence can inhibit the forward reaction and even lead to hydrolysis of ester linkages.[1]

    • Solution: During the polycondensation stage, apply a high vacuum (typically below 1 mbar) to effectively remove water. Ensure efficient stirring to increase the surface area for evaporation.[1]

  • Potential Cause 4: Suboptimal Reaction Temperature or Time.

    • Solution: A two-stage temperature profile is often effective. An initial lower temperature stage for esterification, followed by a gradual increase to a higher temperature (e.g., 200-240°C) for polycondensation.[1] Insufficient reaction time will also result in incomplete polymerization. Monitor the reaction progress by observing the increase in melt viscosity.[1]

  • Potential Cause 5: Catalyst Inactivity or Inappropriate Concentration.

    • Solution: Use a fresh, active catalyst. The optimal concentration should be determined experimentally, as too little will result in a slow reaction, and too much can cause side reactions and discoloration.[1] Tin-based catalysts are often robust, while titanium-based catalysts can be deactivated by water.[8][9]

Logical Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW cluster_purity Purity/Stoichiometry OK cluster_leaks Setup OK cluster_water Water Removal Efficient cluster_catalyst Catalyst OK cluster_conditions Optimized start Low Molecular Weight Observed purity Verify Monomer Purity & Stoichiometry start->purity purity_ok Proceed purity->purity_ok OK purity_issue Issue Found: - Re-purify Monomers - Adjust Stoichiometry purity->purity_issue Issue leaks Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) leaks_ok Proceed leaks->leaks_ok OK leaks_issue Leaks Found: - Seal System - Improve Vacuum Pump leaks->leaks_issue Issue water Optimize Water Removal water_ok Proceed water->water_ok OK water_issue Inefficient Removal: - Increase Vacuum - Improve Stirring water->water_issue Issue catalyst Review Catalyst Activity & Concentration catalyst_ok Proceed catalyst->catalyst_ok OK catalyst_issue Issue Found: - Use Fresh Catalyst - Optimize Concentration catalyst->catalyst_issue Issue conditions Adjust Temperature & Reaction Time conditions_ok Proceed conditions->conditions_ok OK conditions_issue Needs Adjustment: - Increase Temperature/Time - Monitor Viscosity conditions->conditions_issue Issue end_goal High Molecular Weight Achieved purity_ok->leaks leaks_ok->water water_ok->catalyst catalyst_ok->conditions conditions_ok->end_goal purity_issue->purity leaks_issue->leaks water_issue->water catalyst_issue->catalyst conditions_issue->conditions

Caption: A step-by-step workflow for troubleshooting low molecular weight in this compound polymerization.

Issue 2: Polymer Discoloration (Yellowing/Browning)

  • Potential Cause: Thermal degradation of the polymer at high reaction temperatures.

    • Solution: Carefully optimize the polymerization temperature profile. Avoid excessively high temperatures or prolonged reaction times at the maximum temperature. Ensure a continuous and sufficient flow of inert gas (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Properties of Polyesters from this compound and Various Dicarboxylic Acids

Dicarboxylic AcidWeight Average Molecular Weight (Mw) ( g/mol )Tensile Strength (MPa)Elongation at Break (%)
Adipic Acid66,360--
Octanedioic Acid> 60,00020.8255
Sebacic Acid> 60,00025.3254

Data compiled from a study on the melt polycondensation of this compound with various aliphatic diacids.[2]

Experimental Protocols

Melt Polycondensation of this compound with an Aliphatic Dicarboxylic Acid

This protocol describes a typical two-stage melt polycondensation procedure for synthesizing high molecular weight polyesters from this compound.

Materials:

  • This compound (high purity, ≥99%)

  • Aliphatic dicarboxylic acid (e.g., sebacic acid, high purity, ≥99%)

  • Catalyst (e.g., tetrabutyl titanate (TBT) or stannous octoate)

  • High-purity inert gas (Nitrogen or Argon)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, a distillation column connected to a condenser, and a vacuum port.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_final Final Steps charge_reactants Charge Reactor: - this compound - Dicarboxylic Acid - Catalyst purge Purge with Inert Gas charge_reactants->purge heat_ester Heat to 180-200°C (under N2 flow) purge->heat_ester collect_water Collect Water Byproduct heat_ester->collect_water heat_poly Increase Temp to 220-240°C collect_water->heat_poly apply_vacuum Gradually Apply High Vacuum (< 1 mbar) heat_poly->apply_vacuum monitor_viscosity Monitor Viscosity Increase apply_vacuum->monitor_viscosity cool Cool to Room Temp under Inert Gas monitor_viscosity->cool isolate Isolate and Characterize Polymer cool->isolate

Caption: Workflow for the two-stage melt polycondensation of this compound.

Procedure:

  • Preparation:

    • Thoroughly dry all glassware before use.

    • Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.

    • Add the catalyst (a typical concentration is 0.1-0.5 wt% of the total reactants).

    • Assemble the reaction apparatus and purge the system with a slow stream of inert gas for at least 30 minutes to remove any air.

  • Stage 1: Esterification

    • While maintaining a slow, continuous flow of inert gas, begin stirring and gradually heat the reaction mixture to 180-200°C.

    • Hold the temperature in this range for 2-4 hours, or until the theoretical amount of water has been collected in the condenser. This stage forms low molecular weight oligomers.

  • Stage 2: Polycondensation

    • Gradually increase the temperature of the reaction mixture to 220-240°C.

    • Once the desired temperature is reached, slowly and carefully apply a high vacuum to the system, gradually reducing the pressure to below 1 mbar. This is crucial for removing the remaining water and driving the reaction toward high molecular weight polymer formation.

    • Continue the reaction under high vacuum and stirring for 4-8 hours. The progress of the polymerization can be monitored by the noticeable increase in the melt viscosity (e.g., by observing the torque on the mechanical stirrer).

  • Final Steps:

    • Once the desired viscosity is achieved, discontinue heating and break the vacuum by introducing the inert gas.

    • Allow the polymer to cool to room temperature under the inert atmosphere.

    • Isolate the resulting polyester for subsequent characterization.

References

Technical Support Center: Synthesis of 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 1,12-dodecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the common side reactions associated with each?

A1: The two main routes for synthesizing this compound are chemical synthesis and biocatalysis.

  • Chemical Synthesis: The most common method is the reduction of dodecanedioic acid or its esters (e.g., dimethyl dodecanedioate).

    • Common Side Reactions:

      • Incomplete reduction: This leads to the presence of the starting dicarboxylic acid or the intermediate hydroxy acid/ester in the final product.

      • Formation of polyester oligomers: Intermolecular esterification between the starting diacid and the diol product can occur, especially at elevated temperatures, leading to the formation of dimers and higher oligomers.

      • Byproducts from alternative starting materials: If synthesizing from cyclododecanone via Baeyer-Villiger oxidation to form a lactone intermediate, byproducts such as maleic acid and 12-hydroxydodecanoic acid can be formed.[1]

  • Biocatalysis: This method often involves the use of microorganisms or isolated enzymes to hydroxylate a dodecane or 1-dodecanol substrate.

    • Common Side Reactions:

      • Over-oxidation: The primary alcohol groups of this compound can be further oxidized to form 12-hydroxydodecanoic acid or dodecanedioic acid.

Q2: How can I detect and identify impurities and side products in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities in your this compound sample. High-Performance Liquid Chromatography (HPLC), particularly with a refractive index detector (RID) or derivatization for UV detection, can also be used for purity analysis, especially for non-volatile oligomeric impurities.

Q3: What are the best practices for purifying crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include hot water, ethanol, or a mixture of solvents like ethanol/water. The choice of solvent will depend on the nature of the impurities. For removing non-volatile oligomeric impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Chemical Synthesis: Reduction of Dodecanedioic Acid
Observed Issue Potential Cause Troubleshooting & Optimization
Low yield of this compound and presence of starting material (dodecanedioic acid) in the final product. Incomplete Reduction: The reducing agent was not strong enough, an insufficient amount was used, or the reaction time was too short.1. Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for carboxylic acids. Sodium borohydride (NaBH₄) is generally not effective for reducing carboxylic acids directly but can be used for the corresponding esters. Catalytic hydrogenation is also an option. 2. Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. For LiAlH₄, a molar ratio of at least 1:1 with respect to the dicarboxylic acid is required. 3. Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, following established protocols for the specific reducing agent.
Presence of high molecular weight impurities detected by MS or a broad melting point range. Formation of Polyester Oligomers: Intermolecular esterification between dodecanedioic acid and the this compound product can occur, especially at high temperatures.1. Use of Esters as Starting Material: Starting with a diester of dodecanedioic acid (e.g., dimethyl dodecanedioate) can minimize this side reaction as esters are generally less reactive towards intermolecular condensation under reduction conditions. 2. Temperature Control: Avoid excessively high temperatures during the reaction and work-up. 3. Purification: These oligomers can often be removed by recrystallization or column chromatography.
Unexpected peaks in GC-MS analysis corresponding to partially reduced products. Incomplete Reduction or Side Reactions of Intermediates: The reduction may have stalled at the aldehyde or hemiacetal stage, or other side reactions may have occurred.1. Optimize Reaction Conditions: Ensure anhydrous conditions, especially when using LiAlH₄. 2. Quenching Procedure: Follow a careful quenching procedure for hydride reductions to avoid side reactions during work-up.
Biocatalytic Synthesis
Observed Issue Potential Cause Troubleshooting & Optimization
Presence of 12-hydroxydodecanoic acid and/or dodecanedioic acid in the product. Over-oxidation of the Diol Product: The biocatalyst (whole-cell or enzyme) is further oxidizing the desired diol.1. Strain/Enzyme Engineering: If possible, use a biocatalyst that has been engineered for higher selectivity towards the diol and reduced oxidase activity. 2. Reaction Time: Monitor the reaction over time to determine the optimal point to stop the biotransformation before significant over-oxidation occurs. 3. Substrate Feeding Strategy: A fed-batch approach for the substrate can help maintain a low concentration of the diol product at any given time, potentially reducing its availability for over-oxidation.
Low conversion of the starting material (dodecane or 1-dodecanol). Low Biocatalyst Activity or Substrate Inhibition: The enzyme may have low activity, or high concentrations of the substrate may be inhibitory or toxic to the cells.1. Optimize Culture/Reaction Conditions: Ensure optimal pH, temperature, and aeration for the biocatalytic process. 2. Substrate Concentration: Investigate the effect of substrate concentration to identify any inhibitory effects and operate below that threshold. A fed-batch strategy can also be beneficial here.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from Dodecanedioic Acid (Illustrative Data)

Reducing AgentTypical Reaction ConditionsReported Yield (%)Key Side Products
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, reflux85-95Incomplete reduction products if stoichiometry or reaction time is insufficient.
Catalytic Hydrogenation (e.g., Ru/C)High pressure H₂, high temperature90-98Byproducts from hydrogenolysis if conditions are too harsh.
Borane (BH₃)THF, room temperature to reflux80-90Incomplete reduction products.

Note: The yields are illustrative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of Dodecanedioic Acid with LiAlH₄

Materials:

  • Dodecanedioic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: A solution of dodecanedioic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: The resulting solid is filtered off and washed with hot THF. The combined filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from hot water or ethanol.

Troubleshooting:

  • If TLC shows incomplete reaction: Extend the reflux time or add a small additional portion of LiAlH₄.

  • If the product is difficult to crystallize: This may indicate the presence of impurities. Consider purification by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow_Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare LiAlH4 suspension in anhydrous THF under N2 B 2. Add Dodecanedioic Acid solution in THF dropwise at 0°C A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction at 0°C D->E F 6. Filter and wash solids E->F G 7. Dry organic phase F->G H 8. Recrystallize crude product G->H I I H->I Pure this compound

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Analysis Analyze by TLC/GC-MS Problem->Analysis Cause1 Incomplete Reaction Analysis->Cause1 Cause2 Oligomer Formation Analysis->Cause2 Cause3 Over-oxidation (Biocatalysis) Analysis->Cause3 Solution1 Increase reaction time/temp Add more reducing agent Cause1->Solution1 Solution2 Use diester starting material Control temperature Cause2->Solution2 Solution3 Optimize reaction time Use selective biocatalyst Cause3->Solution3

Caption: Troubleshooting logic for this compound synthesis side reactions.

References

Technical Support Center: 1,12-Dodecanediol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,12-Dodecanediol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Issue: Low Yield of this compound

Q1: My yield of this compound from the hydrogenation of dodecanedioic acid is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the catalytic hydrogenation of dodecanedioic acid can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Catalyst Activity: The catalyst is crucial for this reaction.

    • Cause: The catalyst (e.g., Palladium on carbon, Platinum on carbon) may be old, deactivated, or poisoned.[1] Traces of sulfur-containing compounds in the starting material or solvent can poison the catalyst.[2]

    • Solution: Use a fresh batch of catalyst.[1] If catalyst poisoning is suspected, consider purifying the starting material or using a different solvent. Filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes resolve the issue if a trace impurity was the cause.[2] For challenging reductions, a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) might be effective.[1]

  • Reaction Conditions:

    • Cause: Inadequate hydrogen pressure or temperature can lead to incomplete conversion. Hydrogenations performed under a balloon atmosphere may not be sufficient for this type of reduction.[2]

    • Solution: Increase the hydrogen pressure using a high-pressure reactor (e.g., a Parr shaker).[1][2] Gently heating the reaction can also improve the rate and completeness of the conversion.[1]

  • Solvent and Solubility:

    • Cause: Poor solubility of dodecanedioic acid in the reaction solvent can limit the reaction rate.

    • Solution: While alcohols like methanol and ethanol are common solvents for hydrogenation, if solubility is an issue, consider alternative solvents like dichloromethane (DCM).[2]

  • Reaction Monitoring:

    • Cause: Stopping the reaction prematurely will result in a low yield.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion before workup.

Issue: Impurities in the Final Product

Q2: My purified this compound has a yellowish tint. How can I remove this color impurity?

A2: A yellowish tint indicates the presence of colored impurities, which are often highly conjugated organic molecules. These can be removed through the following methods:

  • Activated Charcoal Treatment:

    • Procedure: During recrystallization, after dissolving the crude this compound in a hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound) to the solution.[3] Briefly heat the mixture and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3][4]

    • Caution: Using an excessive amount of charcoal can lead to a loss of your desired product due to non-specific adsorption.[4]

  • Chromatography:

    • Procedure: If recrystallization and charcoal treatment are ineffective, column chromatography can be used. For colored impurities, reversed-phase chromatography is often effective.[5]

    • Note: This method is generally more time-consuming and uses more solvent than recrystallization.

Q3: TLC and GC-MS analysis of my final product shows multiple spots/peaks besides the main product. What are these impurities and how can I remove them?

A3: The presence of multiple spots or peaks indicates that your product is not pure. The impurities could be unreacted starting material, by-products, or residual solvent.

  • Identification of Impurities:

    • Unreacted Starting Material (Dodecanedioic Acid): This can be identified by comparing the retention time/factor with a standard of the starting material.

    • By-products: In the synthesis from cyclododecanone, by-products like 12-hydroxydodecanoic acid can be formed.[6] During hydrogenation, over-reduction to dodecane can occur under harsh conditions.

    • Residual Solvent: GC-MS is effective in identifying residual solvents.

  • Removal of Impurities:

    • Recrystallization: This is the most effective method for removing solid impurities.[7] The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[7]

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a viable option.[8]

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

A1: Based on its structure (a long hydrocarbon chain with two polar hydroxyl groups), a moderately polar solvent or a mixed solvent system is likely to be effective. Ethanol or a mixture of heptane and ethyl acetate are good starting points to try.[9][10] Given that this compound is soluble in alcohol and warm ether, but insoluble in water and petroleum ether, you could also explore solvent systems like ethanol/water or ether/hexane.[11][12] The ideal solvent should be determined experimentally through solubility tests.[7]

Q2: How can I improve the yield in the biotransformation of n-dodecane to this compound using E. coli?

A2: Low yields in the biotechnological production of this compound can be addressed by optimizing the fermentation conditions. Key factors include maintaining the optimal pH and dissolved oxygen levels, and controlling the feed rate of the n-dodecane substrate to avoid toxicity to the microorganisms.[13]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both quantifying the purity of this compound and identifying volatile impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and detect the presence of impurities.

Q4: Can I increase the overall yield by converting by-products back to this compound?

A4: Yes, in some synthetic routes, this is possible. For instance, in the synthesis from cyclododecanone, the by-products 12-hydroxydodecanoic acid and 1,12-dodecanedioic acid can be reduced to this compound during the hydrogenation step, thereby increasing the overall yield.[6]

Data Presentation

Table 1: Purity Specifications of Commercial this compound

ParameterSpecificationAnalysis Method
Purity≥98.0%GC
Any Single Impurity≤1.0%GC
Total Impurities≤2.0%GC
Acid Number≤0.1 mgKOH/gTitration
Saponification Number≤3.0 mgKOH/gTitration

Data sourced from a commercial supplier.[16]

Table 2: Yields from Different Synthetic and Biotransformation Routes

MethodStarting MaterialProductYield
Catalytic HydrogenationLauryl LactoneThis compound≥90-99 mol%
Whole-Cell BiotransformationDodecane/1-Dodecanol MixtureThis compound3.76 g/L

Data from a patent and a research article, respectively.[6][17]

Experimental Protocols

Protocol 1: Synthesis of this compound by Hydrogenation of Dodecanedioic Acid

Objective: To synthesize this compound via the catalytic hydrogenation of dodecanedioic acid.

Materials:

  • Dodecanedioic acid

  • Palladium on carbon (10 wt%) or Pearlmann's catalyst (Pd(OH)₂/C, 20 wt%)

  • Ethanol (anhydrous)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: To the reactor vessel, add dodecanedioic acid and the catalyst (typically 5-10 mol% of the substrate). Add a suitable solvent, such as ethanol, to dissolve or suspend the starting material.

  • Purging the System: Seal the reactor. Purge the system with nitrogen gas several times to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Begin stirring and heat the reaction to the target temperature (e.g., 100-150 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent to recover any adsorbed product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization (see Protocol 2).

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, heptane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves.[3] Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.[18]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Dodecanedioic Acid hydrogenation Catalytic Hydrogenation start->hydrogenation crude_product Crude this compound hydrogenation->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_solutions Potential Solutions start Low Yield of this compound check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Are the reaction conditions (pressure, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst Consider a more active catalyst (e.g., Pearlmann's) check_catalyst->solution_catalyst No check_completion Did the reaction go to completion? check_conditions->check_completion Yes solution_conditions Increase H2 pressure Increase reaction temperature check_conditions->solution_conditions No solution_completion Monitor reaction by TLC/GC-MS Increase reaction time check_completion->solution_completion No

References

Technical Support Center: Scale-Up of 1,12-Dodecanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,12-Dodecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The two main routes for producing this compound are traditional chemical synthesis and biocatalysis.

  • Chemical Synthesis: Industrial production often involves high temperatures and pressures, using heavy metal catalysts for alkane hydroxylation.[1][2] Another approach is the hydroformylation of olefins.[3]

  • Biocatalysis: This method has gained attention as a more economical and environmentally friendly alternative.[1][4] It utilizes whole-cell biocatalysts, such as recombinant Escherichia coli, to perform specific hydroxylation reactions under mild conditions.[3][5]

Q2: What are the main advantages of biocatalytic production over chemical synthesis?

A2: Biocatalytic methods offer several advantages, including high stereo- and regioselectivity, which leads to cleaner products and fewer by-products.[6] They operate under mild reaction conditions (lower temperature and pressure), reducing energy consumption and improving safety.[3] This approach is also considered more environmentally friendly.[1][2]

Q3: What are the general challenges encountered when scaling up chemical production from the lab to an industrial scale?

A3: Scaling up any chemical synthesis presents a set of common challenges.[7][8] Key issues include:

  • Process Reproducibility: Ensuring consistency between lab, pilot, and large-scale batches can be difficult due to variations in equipment and process dynamics.[7]

  • Thermal Management: Larger reaction volumes can create thermal gradients, leading to uneven heating or cooling, which can cause localized overheating or unwanted precipitation.[8]

  • Mixing Efficiency: Agitation that is effective in a small flask may be inefficient in a large reactor, leading to poor mass transfer and reduced yield.[8]

  • Impurity Profile: Minor side reactions at a small scale can become significant at a larger scale, complicating purification.[8]

Q4: In biocatalytic production using E. coli, what limits the final product titer?

A4: Several factors can limit the production of this compound. Substrate permeability into the cell, the activity of the enzymes, and the potential for overoxidation are critical considerations.[1][2] Additionally, the cytotoxicity of intermediate products, such as 1-dodecanol, can lead to cell lysis and reduced viability, thereby limiting the overall yield.[5]

Troubleshooting Guides

Biocatalytic Production Troubleshooting
Problem/Observation Potential Cause Recommended Solution
Low yield of this compound despite high cell density. 1. Poor Substrate Accessibility: The long-chain alkane substrate may not be efficiently entering the E. coli cells.[1] 2. Insufficient Enzyme Activity: The monooxygenase enzyme may have low expression or activity.1. Co-express an alkane facilitator: Use a facilitator like AlkL from Pseudomonas putida GPo1 to improve alkane uptake.[1][5] 2. Optimize Induction: Ensure proper induction of the enzyme operon. For example, removing transposon insertions in dysfunctional operons can restore inducibility.[1][2]
Cell viability dramatically decreases in the late stages of fed-batch culture. A milky layer is observed in the cell pellet. Product/Intermediate Toxicity: The intermediate, 1-dodecanol, is cytotoxic and can cause cell lysis at high concentrations.[5]1. Implement Continuous Extraction: Use a strategy to remove the product from the culture medium as it is formed to minimize its concentration.[3][5] 2. Screen for More Robust Strains: Investigate different expression strains that may have higher tolerance to 1-dodecanol.[5]
Only 1-dodecanol is produced, with no conversion to this compound. Incorrect Substrate Feeding: The monooxygenase requires both dodecane and 1-dodecanol to produce the diol. Feeding only dodecane results in the production of only 1-dodecanol.Use a Mixed-Substrate Feed: Supply the culture with a mixture of dodecane and 1-dodecanol to facilitate the two-step hydroxylation.[5]
Chemical Synthesis & Purification Troubleshooting
Problem/Observation Potential Cause Recommended Solution
Inconsistent product quality and yield during scale-up. Poor Process Control: Variations in heat and mass transfer between scales.[7]1. Implement Process Analytical Technology (PAT): Use real-time monitoring of critical parameters to detect and correct deviations early.[7] 2. Perform Pilot-Scale Testing: Use pilot runs to understand how changes in volume, equipment, and surface-to-volume ratios affect the reaction.[8]
Difficulties in purifying this compound to the required specification (e.g., ≥98.0%). Presence of Close-Boiling Impurities: Side-products from the synthesis may have boiling points close to this compound, making separation by distillation difficult.1. Recrystallization: Use an appropriate solvent system to purify the crude product. This compound is soluble in alcohol and warm ether but insoluble in water.[9] 2. Vacuum Distillation: For liquid impurities, perform distillation under reduced pressure to lower the boiling point and improve separation.[10]
Phase separation issues during workup. Surface Tension: High surface tension between aqueous and organic phases can hinder efficient separation.In biphasic systems, adding a co-solvent like acetone can reduce surface tension and promote the transfer of components between phases.[11]

Quantitative Data

Table 1: Fed-Batch Biotransformation for this compound Production

The following data represents a summary of a fed-batch culture of a recombinant E. coli strain designed for this compound production.[3][5]

ParameterValueUnit
Bioreactor Size5L
Starting Medium Volume1.5L
Final Working Volume~3L
Substrate FeedDodecane & 1-Dodecanol-
Nutrient FeedGlycerol & Yeast Extract-
Final Product Titer3.76g/L
Total Production Time71.5h
Average Production Rate55mg · L⁻¹ h⁻¹
Total Product Generated11.28g
Total Substrates Consumed300 g Dodecane, 60 g 1-Dodecanolg

Experimental Protocols

Protocol: Fed-Batch Production of this compound via Whole-Cell Biotransformation

This protocol is adapted from a study using a recombinant E. coli strain co-expressing a CYP153A monooxygenase operon and the alkane facilitator AlkL.[3][5]

1. Strain and Media Preparation:

  • Use an appropriate E. coli expression strain (e.g., BL21(DE3)) transformed with the necessary plasmids.

  • Prepare Terrific Broth (TB) medium for the initial culture.

  • Prepare concentrated feed solutions of glycerol and yeast extract.

2. Bioreactor Setup and Inoculation:

  • Sterilize a 5-liter bioreactor containing 1.5 liters of TB medium.

  • Set the temperature to 30°C and pH to 7.0. Maintain the dissolved oxygen (DO) level above 40% by adjusting agitation and aeration.

  • Inoculate the bioreactor with an overnight seed culture.

3. Induction and Biotransformation:

  • When the culture reaches a suitable optical density (e.g., when the DO level drops to 40%), induce the expression of the alkane facilitator (AlkL) with an appropriate inducer (e.g., 0.1 g/L rhamnose).[3]

  • After 1.5 hours of induction, add the substrate mixture of dodecane and 1-dodecanol.

  • Induce the expression of the monooxygenase operon (e.g., with IPTG). A second induction can be performed after 40 hours of culturing.[3]

4. Fed-Batch Operation:

  • When the DO level begins to rise (indicating initial substrate consumption), start the continuous feeding of glycerol and yeast extract. A typical feed rate might be 12.5 g/h for glycerol and 2.5 g/h for yeast extract.[3][5]

  • Monitor cell growth, pH, DO, and product concentration throughout the fermentation.

5. Product Extraction and Analysis:

  • At the end of the fermentation (approx. 70 hours), harvest the culture broth.

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The unreacted substrates can be easily isolated and recycled.[3][5]

  • Analyze the product concentration and purity using Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culturing & Production cluster_downstream Phase 3: Downstream Processing strain Recombinant E. coli Strain Preparation inoculation Inoculation strain->inoculation media Media & Feed Sterilization media->inoculation bioreactor Bioreactor Setup (5L) bioreactor->inoculation growth Batch Growth Phase inoculation->growth induction Induction of AlkL & CYP153A Operon growth->induction feed Fed-Batch Operation (Nutrient & Substrate Feed) induction->feed harvest Harvest Culture feed->harvest extraction Solvent Extraction harvest->extraction analysis GC Analysis extraction->analysis product Purified this compound analysis->product

Caption: Workflow for biocatalytic production of this compound.

troubleshooting_workflow start Low this compound Titer q_cells Is cell viability low? (Check OD, cell lysis) start->q_cells q_substrate Was a mixed-substrate feed used? q_cells->q_substrate No sol_toxicity Cause: Intermediate Toxicity Solution: Implement in-situ product removal. q_cells->sol_toxicity Yes q_uptake Is an alkane facilitator (e.g., AlkL) expressed? q_substrate->q_uptake Yes sol_feed Cause: Incorrect Substrate Solution: Feed both dodecane and 1-dodecanol. q_substrate->sol_feed No sol_uptake Cause: Poor Substrate Uptake Solution: Co-express AlkL and optimize induction. q_uptake->sol_uptake No sol_enzyme Cause: Low Enzyme Activity Solution: Check operon integrity and optimize induction. q_uptake->sol_enzyme Yes scale_up_logic lab Lab Scale (mL-L) - Proof of Concept - Route Scouting pilot Pilot Scale (10L-100L) - Process Optimization - Identify Bottlenecks lab->pilot Technology Transfer c1 Thermal Management lab->c1 prod Production Scale (>1000L) - GMP Manufacturing - Cost Optimization pilot->prod Scale-Up c2 Mixing & Mass Transfer pilot->c2 c3 Reproducibility pilot->c3 c4 Downstream Purification prod->c4

References

degradation pathways of 1,12-Dodecanediol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways of 1,12-dodecanediol under experimental conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in designing and interpreting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound in biological systems?

A1: The primary biotic degradation pathway for this compound is initiated by the oxidation of one or both terminal alcohol groups to form 12-hydroxydodecanoic acid and subsequently 1,12-dodecanedioic acid. This oxidation is typically catalyzed by alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acid is then further degraded through the β-oxidation pathway, where the carbon chain is sequentially shortened by two-carbon units.

Q2: What types of microorganisms are known to degrade long-chain alkanes and diols?

A2: A variety of microorganisms, including bacteria and fungi, have been shown to degrade long-chain alkanes, which are structurally similar to this compound. Genera such as Pseudomonas, Acinetobacter, Rhodococcus, and various fungi are known to possess the enzymatic machinery, such as monooxygenases and dehydrogenases, required for the initial oxidation of these hydrophobic compounds.

Q3: What are the likely abiotic degradation pathways for this compound?

A3: Abiotic degradation of this compound can occur through oxidation, hydrolysis, and photodegradation. Oxidation, particularly by hydroxyl radicals (•OH) generated in advanced oxidation processes (AOPs), can lead to the breakdown of the molecule. Hydrolysis may occur under extreme pH and high-temperature conditions, though it is generally a slower process for diols. Photodegradation can occur if the molecule is exposed to sufficient UV radiation, potentially leading to the formation of smaller, more oxidized compounds.

Q4: Why is my this compound degradation experiment showing slow or no degradation?

A4: Several factors can contribute to slow or no degradation. For biotic experiments, these include the low bioavailability of the hydrophobic this compound, the absence of suitable microbial populations with the necessary enzymes, non-optimal culture conditions (pH, temperature, nutrients), or potential toxicity of the compound or its metabolites at high concentrations. For abiotic experiments, the concentration of oxidizing agents may be insufficient, or the reaction conditions (e.g., pH, temperature, light intensity) may not be favorable.

Q5: How can I improve the bioavailability of this compound for microbial degradation?

A5: To enhance bioavailability, you can use a co-solvent, though this may affect microbial activity. Alternatively, adding surfactants can help to emulsify the this compound, increasing its surface area and accessibility to microorganisms. Another approach is to use microorganisms that naturally produce biosurfactants.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in microbial degradation studies.
Potential Cause Troubleshooting Steps
Inoculum Variability Use a consistent source and concentration of microbial inoculum. Consider using a defined microbial consortium or a pure culture.
Substrate Heterogeneity Ensure this compound is uniformly dispersed in the culture medium. Gentle agitation or the use of a carrier solvent (evaporated before inoculation) can help.
Nutrient Limitation Verify that the culture medium contains sufficient nitrogen, phosphorus, and other essential nutrients to support microbial growth and metabolism.
Oxygen Limitation For aerobic degradation, ensure adequate aeration by using baffled flasks, maintaining a sufficient headspace-to-liquid ratio, and providing agitation.
Issue 2: Difficulty in extracting and analyzing this compound and its metabolites.
Potential Cause Troubleshooting Steps
Poor Extraction Efficiency Use a suitable organic solvent for liquid-liquid extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery. Adjusting the pH of the aqueous phase can improve the extraction of acidic metabolites.
Analyte Adsorption Silanize glassware to prevent the adsorption of polar analytes like diols and dicarboxylic acids.
Low Volatility for GC Analysis Derivatize the analytes to increase their volatility. Silylation (e.g., using BSTFA) is a common and effective method for hydroxyl and carboxyl groups.[1]
Co-elution of Peaks in GC-MS Optimize the GC temperature program to improve the separation of analytes. Using a longer column or a column with a different stationary phase may also be necessary.
Issue 3: Suspected abiotic degradation in biotic experiments.
Potential Cause Troubleshooting Steps
Photodegradation Run parallel abiotic control experiments in the dark to assess the contribution of photodegradation.
Hydrolysis Run sterile abiotic controls at the same pH and temperature as the biotic experiments to quantify any chemical hydrolysis.
Oxidation by Medium Components Analyze the composition of your culture medium for any potentially reactive species. Run sterile controls with the medium alone.

Quantitative Data

The following table summarizes quantitative data related to the biotransformation of dodecane to this compound, which provides an indication of the rates of biological conversion involving this compound. Direct degradation rate data for this compound is limited in the reviewed literature.

Organism Substrate(s) Product Titer (g/L) Productivity (mg/L/h) Reference
Escherichia coli (recombinant)Dodecane & 1-dodecanolThis compound3.7655[2]

Experimental Protocols

Protocol 1: Microbial Degradation of this compound in a Microcosm

This protocol is adapted for studying the degradation of a hydrophobic substrate by a mixed microbial community.

1. Microcosm Setup:

  • Prepare a mineral salts medium (e.g., Bushnell-Haas broth) and sterilize.

  • Collect an environmental sample (e.g., soil, sediment, or water) to serve as the microbial inoculum.

  • In a sterile flask, add a defined amount of the environmental sample to the sterile mineral salts medium.

  • Add this compound to a final concentration (e.g., 100 mg/L). To aid dispersion, the diol can be coated onto a sterile glass slide or added as a solution in a volatile solvent which is then evaporated.

2. Incubation:

  • Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30 °C) to ensure aerobic conditions and mixing.

  • Include sterile controls (no inoculum) to assess abiotic degradation and controls without this compound to monitor microbial activity in the absence of the target compound.

3. Sampling and Analysis:

  • At regular time intervals, withdraw samples from the flasks for analysis.

  • Extract the entire sample (aqueous phase and biomass) with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify degradation products. Derivatization of the samples prior to GC-MS analysis is recommended.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

1. Sample Preparation and Extraction:

  • To a 10 mL liquid sample, add an internal standard.

  • Perform a liquid-liquid extraction three times with 10 mL of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the sample at 70 °C for 30 minutes.[1]

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Degradation Pathway Diagrams

Biotic_Degradation_Pathway Dodecanediol This compound Hydroxy_acid 12-Hydroxydodecanoic Acid Dodecanediol->Hydroxy_acid Alcohol Dehydrogenase Dicarboxylic_acid 1,12-Dodecanedioic Acid Hydroxy_acid->Dicarboxylic_acid Aldehyde Dehydrogenase Beta_oxidation β-Oxidation Pathway Dicarboxylic_acid->Beta_oxidation Metabolites Shorter-chain dicarboxylic acids, Acetyl-CoA Beta_oxidation->Metabolites

Proposed biotic degradation pathway of this compound.

Abiotic_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Dodecanediol_Ox This compound Oxidized_Intermediates Oxidized_Intermediates Dodecanediol_Ox->Oxidized_Intermediates •OH, O3, etc. Mineralization_Ox CO2 + H2O Oxidized_Intermediates->Mineralization_Ox Further Oxidation Dodecanediol_Hy This compound Dodecanediol_Hy->Dodecanediol_Hy Generally Slow (extreme pH/temp) Dodecanediol_Ph This compound Photoproducts Photoproducts Dodecanediol_Ph->Photoproducts UV Light Mineralization_Ph CO2 + H2O Photoproducts->Mineralization_Ph Further Degradation

Potential abiotic degradation pathways for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Microcosm Prepare Microcosm (Mineral Medium + Inoculum) Substrate Add this compound Microcosm->Substrate Controls Prepare Sterile and No-Substrate Controls Incubate Incubate at Controlled Temperature and Agitation Substrate->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Extraction Liquid-Liquid Extraction Sampling->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantify Analyte and Identify Metabolites GCMS->Data

General experimental workflow for studying microbial degradation.

References

Technical Support Center: Stabilizing 1,12-Dodecanediol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 1,12-Dodecanediol in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in formulations?

A1: this compound is a long-chain aliphatic diol with the molecular formula C12H26O2.[1][2][3] It is a white crystalline solid at room temperature.[4] In cosmetic and pharmaceutical formulations, it is valued for its properties as an emollient, humectant, moisturizer, and stabilizer.[4][5][6] It can be found in products like creams, lotions, and serums to improve skin hydration and texture.[5] Additionally, it is explored as a potential excipient in drug formulations to aid in the solubility and bioavailability of active pharmaceutical ingredients.[5][7]

Q2: What are the main stability challenges when formulating with this compound?

A2: The primary stability challenge with this compound is its tendency to crystallize out of solution, especially in aqueous-based formulations or upon cooling. This can lead to a gritty texture, loss of efficacy, and phase separation in emulsions. Its low water solubility further complicates its incorporation into many cosmetic and pharmaceutical vehicles.

Q3: What is the solubility of this compound in common solvents?

A3: this compound is soluble in alcohol and warm ether, but insoluble in water and petroleum ether.[2][8] Quantitative solubility data in a range of cosmetic solvents at different temperatures is limited in publicly available literature. It is recommended to determine the solubility in your specific solvent system experimentally.

Q4: What are co-solvents and how can they help stabilize this compound?

A4: Co-solvents are water-miscible solvents that can be added to a formulation to increase the solubility of a poorly soluble ingredient like this compound.[9] By reducing the overall polarity of the solvent system, co-solvents can help keep this compound dissolved and prevent crystallization. Common co-solvents in cosmetic formulations include propylene glycol, butylene glycol, and glycerin.

Q5: Can polymers be used to prevent the crystallization of this compound?

A5: Yes, certain polymers can act as crystallization inhibitors.[1] They can interfere with the nucleation and crystal growth process, thereby maintaining the amorphous state of the active ingredient in the formulation. The effectiveness of a polymer is highly dependent on its interaction with the specific active pharmaceutical ingredient (API) or cosmetic ingredient.

Troubleshooting Guides

Issue 1: Crystallization of this compound in a liquid formulation (e.g., serum, toner).
Possible Cause Troubleshooting Steps
Low Solubility in the Solvent System 1. Increase the temperature of the formulation during manufacturing to ensure complete dissolution. 2. Add a co-solvent (e.g., propylene glycol, butylene glycol) to the formulation to increase the solubility of this compound. Start with a low concentration and incrementally increase it while monitoring for stability. 3. Evaluate alternative solvent systems with higher solubilizing capacity for this compound.
Supersaturation upon Cooling 1. Implement a controlled cooling process during manufacturing to slow down the rate of crystallization. 2. Incorporate a crystallization inhibitor, such as a suitable polymer (e.g., PVP, HPMC), into the formulation.[1] The selection and concentration of the polymer will need to be optimized.
Incorrect pH of the Formulation Although this compound is a neutral molecule, the pH of the formulation can influence the solubility of other ingredients, which might indirectly affect the stability of this compound. Ensure the pH of the formulation is within a range where all ingredients are soluble and stable.
Issue 2: Phase separation or instability in an emulsion containing this compound.
Possible Cause Troubleshooting Steps
Crystallization of this compound in the Oil Phase 1. Ensure that this compound is fully dissolved in the oil phase before emulsification. This may require heating the oil phase. 2. Include a co-solvent in the oil phase that can help maintain the solubility of this compound upon cooling. 3. Consider micronizing the this compound to reduce its particle size before adding it to the oil phase, which can improve its dissolution rate.[8]
Incorrect Emulsifier System 1. Evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system to ensure it is appropriate for your oil and water phases. 2. Experiment with different emulsifiers or a combination of emulsifiers to improve emulsion stability.
High Concentration of this compound 1. Determine the saturation point of this compound in the oil phase at room temperature and ensure the formulation does not exceed this concentration. 2. If a higher concentration is required, a more robust stabilization strategy involving co-solvents and crystallization inhibitors will be necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C12H26O2[1][2][3]
Molecular Weight 202.33 g/mol [2][3]
Appearance White crystalline solid[4]
Melting Point 79-84 °C[5]
Boiling Point 188-190 °C at 12 mmHg[5]
Solubility Soluble in alcohol and warm ether; Insoluble in water and petroleum ether[2][8]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cosmetic Solvents

Objective: To quantitatively determine the solubility of this compound in various cosmetic solvents at different temperatures.

Materials:

  • This compound

  • Selected cosmetic solvents (e.g., Propylene Glycol, Butylene Glycol, Isopropyl Myristate, Ethanol)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Filtration device (e.g., syringe filters with a compatible membrane)

  • Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Place the vials in a temperature-controlled shaker or water bath set to the desired temperatures (e.g., 25°C, 40°C, 50°C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, carefully withdraw a sample from the supernatant, ensuring no undissolved solid is transferred.

  • Filter the sample immediately using a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

  • Calculate the solubility in g/100 mL or other appropriate units.

Protocol 2: Accelerated Stability Testing for Formulations Containing this compound

Objective: To assess the physical stability of a formulation containing this compound under accelerated conditions, with a focus on detecting crystallization.

Materials:

  • Test formulation in its final packaging

  • Stability chambers or ovens set at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)

  • Microscope with polarizing light capabilities

  • Viscometer

  • pH meter

Methodology:

  • Place the packaged formulation samples in the stability chambers.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each condition for analysis.

  • Visual Inspection: Examine the samples for any signs of phase separation, discoloration, or visible crystal growth.

  • Microscopic Analysis: Place a small amount of the sample on a microscope slide. Using a polarizing microscope, look for the presence of birefringent crystals, which would indicate the crystallization of this compound.

  • Physical Parameter Measurement: Measure the viscosity and pH of the formulation to detect any significant changes over time.

  • Freeze-Thaw Cycling: Subject a separate set of samples to several freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles). This can accelerate crystallization.[10]

  • Centrifugation Test: Centrifuge a sample of the formulation (e.g., at 3000 rpm for 30 minutes) to assess its physical stability and tendency for phase separation.[10]

Visualizations

Troubleshooting_Crystallization start Crystallization Observed in Formulation check_type What type of formulation is it? start->check_type liquid_formulation Liquid (Serum, Toner) check_type->liquid_formulation Liquid emulsion_formulation Emulsion check_type->emulsion_formulation Emulsion check_dissolution Was this compound fully dissolved during manufacturing? liquid_formulation->check_dissolution check_oil_phase Is this compound fully dissolved in the oil phase? emulsion_formulation->check_oil_phase increase_heat Increase heating during manufacturing check_dissolution->increase_heat No add_cosolvent Add a co-solvent (e.g., Propylene Glycol) check_dissolution->add_cosolvent Yes end_node Stable Formulation increase_heat->end_node controlled_cooling Implement controlled cooling add_cosolvent->controlled_cooling add_inhibitor Incorporate a crystallization inhibitor (e.g., polymer) controlled_cooling->add_inhibitor add_inhibitor->end_node check_oil_phase->increase_heat No optimize_emulsifier Optimize emulsifier system (HLB) check_oil_phase->optimize_emulsifier Yes check_concentration Is the concentration of this compound below its saturation point in the oil phase? optimize_emulsifier->check_concentration check_concentration->add_cosolvent Yes reduce_concentration Reduce the concentration of this compound check_concentration->reduce_concentration No reduce_concentration->end_node

Caption: Troubleshooting workflow for this compound crystallization.

Formulation_Workflow start Define Formulation Type and Target Concentration of this compound solubility_study Determine Solubility of this compound in Selected Solvents/Oils at Various Temperatures start->solubility_study prototype_dev Develop Prototype Formulations solubility_study->prototype_dev process_opt Optimize Manufacturing Process (Heating, Cooling) prototype_dev->process_opt stability_testing Conduct Accelerated Stability Testing process_opt->stability_testing crystallization_check Check for Crystallization (Microscopy) stability_testing->crystallization_check reformulate Reformulate: Add Co-solvents or Crystallization Inhibitors crystallization_check->reformulate Crystals Detected final_formulation Finalize Formulation and Manufacturing Process crystallization_check->final_formulation No Crystals reformulate->prototype_dev

Caption: Experimental workflow for developing a stable formulation.

References

troubleshooting inconsistent results in experiments with 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,12-Dodecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in my experiments involving this compound?

A1: Inconsistent results when using this compound can stem from several factors, primarily related to its physical and chemical properties. Key areas to investigate include:

  • Solubility Issues: this compound is soluble in alcohol and warm ether but insoluble in water and petroleum ether.[1] Incomplete dissolution or precipitation in aqueous buffers can lead to variability.

  • Purity of the Reagent: The purity of this compound can vary between suppliers and batches. Impurities can act as chain terminators in polymerization reactions or interfere with biological assays.

  • Hygroscopicity: Although not explicitly stated, long-chain diols can be hygroscopic. Absorbed moisture can affect reaction stoichiometry, especially in water-sensitive reactions like polycondensation.

  • Storage and Handling: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents, reducing agents, acid chlorides, and acid anhydrides.[2] Improper storage can lead to degradation.

Q2: I'm observing batch-to-batch variation in my polyester synthesis. How can I troubleshoot this?

A2: Batch-to-batch variation in polyester synthesis is a common issue. A systematic approach to troubleshooting is crucial. Low molecular weight is a frequent problem when working with diols.[3]

  • Verify Monomer Purity: Ensure the purity of your this compound and diacid monomers is consistent across batches. Consider performing analytical tests like GC or HPLC to confirm purity.

  • Strict Stoichiometry Control: Precisely measure your monomers. An imbalance in the stoichiometry of the diol and diacid can significantly limit the final molecular weight of the polymer.[4]

  • Efficient Removal of Byproducts: In condensation polymerization, the removal of the byproduct (e.g., water or methanol) is critical to drive the reaction towards a high molecular weight polymer. Ensure your reaction setup has an efficient vacuum or nitrogen sweep.[2]

  • Consistent Reaction Conditions: Maintain consistent temperature, pressure, and stirring rate across all batches. Variations in these parameters can affect reaction kinetics and lead to different polymer characteristics.

Q3: My this compound solution is cloudy when added to my aqueous cell culture medium. What should I do?

A3: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in your aqueous medium. To address this:

  • Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like ethanol or DMSO before diluting it into your aqueous buffer.

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low enough to not cause cellular toxicity.

  • Gentle Warming: Gentle warming of the medium while adding the this compound stock solution can aid in dissolution. However, be mindful of the thermal stability of other components in your medium.

  • Sonication: Brief sonication can also help to disperse the compound and aid in dissolution.

Troubleshooting Guides

Inconsistent Results in Polymerization Reactions
Observed Issue Potential Cause Recommended Action
Low Molecular Weight Polymer Impure monomersVerify the purity of this compound and the diacid using analytical techniques. Recrystallize if necessary.
Incorrect stoichiometryCarefully weigh the monomers to ensure a 1:1 molar ratio.
Inefficient removal of water/methanolImprove the vacuum system or increase the nitrogen flow rate. Use a distillation setup to monitor byproduct removal.
Inactive catalystUse a fresh, unexpired catalyst.
Polymer Discoloration (Yellowing/Browning) Reaction temperature too highOptimize the reaction temperature. High temperatures can cause thermal degradation.
Presence of oxygenEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Melt Viscosity Non-uniform heatingUse a heating mantle with a stirrer for uniform temperature distribution.
Inconsistent reaction timeMonitor the reaction time carefully and stop the reaction at the same point for each batch.
Issues in Cosmetic Formulations
Observed Issue Potential Cause Recommended Action
Cream or Lotion Separation (Emulsion Instability) Incorrect concentration of this compoundOptimize the concentration of this compound. It acts as a stabilizer, but high concentrations can disrupt the emulsion.[5]
Improper homogenizationEnsure the oil and water phases are at the same temperature before mixing and use a high-shear mixer for homogenization.
Incompatible ingredientsCheck the compatibility of this compound with other ingredients in the formulation.
Gritty Texture Incomplete dissolution of this compoundEnsure this compound is fully melted and dissolved in the oil phase before emulsification. The melting point is between 79-84 °C.[5]
Changes in Viscosity Over Time Inadequate stabilityConduct stability testing at different temperatures (e.g., 4°C, 25°C, 40°C) to assess the long-term stability of the formulation.[6]

Experimental Protocols

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., 1,12-Dodecanedioic acid) using a two-step melt polycondensation method.[7]

Materials:

  • This compound

  • 1,12-Dodecanedioic acid

  • Catalyst (e.g., titanium isopropoxide)

  • Nitrogen gas

  • Silicone oil bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation setup with a condenser and receiving flask

  • Vacuum pump

  • Heating mantle

Procedure:

  • Monomer and Catalyst Charging: Place equimolar amounts of this compound and 1,12-Dodecanedioic acid into the three-necked flask. Add the catalyst (e.g., 100 ppm of titanium isopropoxide).

  • Esterification: Assemble the reaction apparatus. Begin purging the system with a slow stream of nitrogen. Heat the mixture to 220°C while stirring. Water will be generated as a byproduct and should be collected in the receiving flask. Continue this step for approximately two hours or until the theoretical amount of water has been collected.

  • Polycondensation: Increase the temperature to 250°C. Slowly apply a vacuum to the system, gradually reducing the pressure to about 0.1 mm of mercury. This helps to remove the excess diol and drive the polymerization reaction forward.

  • Termination: Continue the reaction under high vacuum for a few minutes until the desired viscosity is achieved. Remove the heat source and break the vacuum by introducing nitrogen gas. Allow the polymer to cool and solidify.

Protocol 2: Preparation of a Moisturizing Cream

This protocol provides a general method for preparing an oil-in-water (O/W) moisturizing cream incorporating this compound.[8][9]

Ingredients:

  • Phase A (Water Phase):

    • Deionized Water

    • Glycerin (Humectant)

    • Thickener (e.g., Xanthan Gum)

  • Phase B (Oil Phase):

    • This compound (Emollient and Stabilizer)

    • Cetyl Alcohol (Thickener)

    • Glyceryl Stearate (Emulsifier)

    • Isopropyl Myristate (Emollient)

  • Phase C (Cool-down Phase):

    • Preservative

    • Fragrance

Procedure:

  • Preparation of Phases:

    • In a beaker, combine the ingredients of Phase A and heat to 75°C with stirring until all components are dissolved.

    • In a separate beaker, combine the ingredients of Phase B and heat to 80°C with stirring until all components are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A while homogenizing with a high-shear mixer. Continue homogenization for 5 minutes to form a stable emulsion.

  • Cooling: Cool the emulsion while stirring gently.

  • Addition of Cool-down Phase: When the temperature of the emulsion is below 40°C, add the ingredients of Phase C (preservative and fragrance) and mix until uniform.

  • Final Adjustments: Check the pH of the cream and adjust if necessary.

Visualizations

Troubleshooting_Polymerization start Inconsistent Polymer Properties check_purity Verify Monomer Purity (GC/HPLC) start->check_purity purity_ok Purity Consistent? check_purity->purity_ok check_stoichiometry Check Stoichiometry (Precise Weighing) stoich_ok Stoichiometry Correct? check_stoichiometry->stoich_ok check_conditions Review Reaction Conditions (Temp, Pressure, Time) conditions_ok Conditions Consistent? check_conditions->conditions_ok check_byproduct_removal Evaluate Byproduct Removal Efficiency removal_ok Removal Efficient? check_byproduct_removal->removal_ok purity_ok->check_stoichiometry Yes recrystallize Action: Recrystallize Monomers purity_ok->recrystallize No stoich_ok->check_conditions Yes reweigh Action: Re-weigh Monomers Carefully stoich_ok->reweigh No conditions_ok->check_byproduct_removal Yes standardize_conditions Action: Standardize Protocol conditions_ok->standardize_conditions No improve_vacuum Action: Improve Vacuum/N2 Sweep removal_ok->improve_vacuum No end_good Consistent Polymer Properties removal_ok->end_good Yes recrystallize->check_purity reweigh->check_stoichiometry standardize_conditions->check_conditions improve_vacuum->check_byproduct_removal

Caption: Troubleshooting workflow for inconsistent polyester synthesis.

Cream_Formulation_Workflow start Start: Cream Formulation phase_a Prepare Water Phase (A) - Deionized Water - Glycerin - Thickener start->phase_a phase_b Prepare Oil Phase (B) - this compound - Cetyl Alcohol - Emulsifiers - Emollients start->phase_b heat_a Heat Phase A to 75°C phase_a->heat_a heat_b Heat Phase B to 80°C phase_b->heat_b emulsify Add Phase B to Phase A with High-Shear Mixing heat_a->emulsify heat_b->emulsify cool Cool Emulsion with Gentle Stirring emulsify->cool add_c Add Cool-down Phase (C) (Preservative, Fragrance) below 40°C cool->add_c end_product Final Product: Moisturizing Cream add_c->end_product

Caption: Workflow for preparing a moisturizing cream.

Signaling_Pathway_Interaction cluster_cell Cell Membrane cluster_nucleus Nucleus receptor Receptor pathway_start Signaling Cascade Initiation receptor->pathway_start compound This compound (or derivative) compound->receptor Binds to/Interacts with kinase1 Kinase 1 pathway_start->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A generic signaling pathway illustrating potential compound intervention.

References

Technical Support Center: Analytical Method Development for 1,12-Dodecanediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 1,12-Dodecanediol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for quantifying this compound?

A1: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the most common and robust technique for quantifying this compound due to its volatility after derivatization. High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used, particularly for non-volatile derivatives or when GC is not available.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Yes, for Gas Chromatography (GC) analysis, derivatization is highly recommended. This compound is a polar compound with two hydroxyl groups, which can lead to poor peak shape (tailing) and low sensitivity in GC. Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (TMS) groups. This increases the compound's volatility and thermal stability, resulting in improved chromatographic performance.

Q3: What are the common derivatizing agents for this compound?

A3: The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are effective in converting the hydroxyl groups of this compound to their corresponding TMS ethers. Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating agent to enhance the reaction rate.

Q4: How can I improve the solubility of this compound for analysis?

A4: this compound is soluble in alcohols and warm ether, but has low solubility in water and petroleum ether.[1] For sample preparation, use solvents like methanol, ethanol, or dichloromethane to dissolve the analyte. For derivatization reactions, aprotic solvents such as pyridine or acetonitrile are suitable.

Troubleshooting Guides

Gas Chromatography (GC) Methods

Issue 1: Poor Peak Shape (Tailing) for this compound Peak

  • Question: My this compound peak is showing significant tailing in the GC chromatogram. What could be the cause and how can I fix it?

  • Answer: Peak tailing for diols is a common problem and is often caused by secondary interactions between the hydroxyl groups of the analyte and active sites in the GC system. Here’s a systematic approach to troubleshoot this issue:

    • Incomplete Derivatization: Ensure the silylation reaction has gone to completion.

      • Solution: Optimize the derivatization conditions: increase the reaction temperature (e.g., 70-80 °C), prolong the reaction time (e.g., 30-60 minutes), or use a higher ratio of silylating agent to analyte.

    • Active Sites in the Inlet: The glass liner in the GC inlet can have active silanol groups that interact with the analyte.

      • Solution: Use a deactivated liner. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.

    • Column Issues: The column itself might have active sites, or the stationary phase may be degraded.

      • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, you may need to replace the column. Using a column with a more inert stationary phase can also help.

    • Improper Column Installation: A poor column cut or incorrect installation depth can cause peak tailing.

      • Solution: Ensure the column is cut cleanly and squarely. Install it in the inlet and detector according to the instrument manufacturer's guidelines to avoid dead volumes.

Issue 2: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the peak is very small. What should I check?

  • Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

    • Analyte Loss During Sample Preparation: this compound might be lost during extraction or concentration steps.

      • Solution: Optimize your sample preparation procedure. Ensure the extraction solvent is appropriate and minimize evaporation steps. Use an internal standard to monitor recovery.

    • Injector Problems: The sample may not be transferring efficiently to the column.

      • Solution: Check for leaks in the injector. Ensure the injection volume and split ratio are appropriate for your sample concentration. For trace analysis, use a splitless injection.

    • Detector Issues (FID): The Flame Ionization Detector may not be optimized.

      • Solution: Check and optimize the hydrogen and air flow rates for the FID. Ensure the detector is at the correct temperature and has been recently cleaned.

    • Derivatization Issues: The derivatized analyte may be unstable.

      • Solution: Analyze the derivatized sample as soon as possible after preparation. Ensure your derivatizing agents are fresh and have been stored properly to prevent degradation from moisture.

High-Performance Liquid Chromatography (HPLC) Methods

Issue 3: Poor Sensitivity with Evaporative Light Scattering Detector (ELSD)

  • Question: The response for this compound is very low with my HPLC-ELSD system. How can I improve it?

  • Answer: ELSD is a mass-sensitive detector, and its response is dependent on the nebulization and evaporation of the mobile phase.

    • Mobile Phase Composition: The volatility of the mobile phase significantly impacts ELSD sensitivity.

      • Solution: Use a mobile phase with a higher volatility. Avoid non-volatile buffers like phosphates. Volatile mobile phase additives like formic acid or acetic acid are preferred. A gradient elution ending in a highly volatile solvent can improve sensitivity for later eluting peaks.

    • ELSD Settings: The nebulizer and evaporator temperatures, as well as the gas flow rate, need to be optimized.

      • Solution: Optimize the drift tube temperature and the nebulizer gas flow rate. A lower temperature is generally better for semi-volatile compounds. The gas flow rate should be adjusted to ensure efficient nebulization without prematurely evaporating the analyte.

    • Analyte Volatility: this compound has some volatility, which can affect ELSD response.

      • Solution: Keep the evaporator (drift tube) temperature as low as possible while still ensuring complete evaporation of the mobile phase.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of long-chain diols. These values should be considered as estimates and must be validated for the specific matrix and instrumentation used.

ParameterGC-FID (after silylation)HPLC-ELSD
Linearity Range 0.5 - 100 µg/mL1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.2 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.6 - 3 µg/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Note: LOD and LOQ are highly dependent on the instrument, method parameters, and matrix. The values presented are typical for analytical standards. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.[2]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID after Silylation

This protocol describes the quantification of this compound in a relatively clean matrix.

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., dichloromethane or pyridine) to achieve a concentration within the expected linear range.

  • Transfer a 100 µL aliquot of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) in the same solvent as the sample.

  • Derivatize the calibration standards using the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound by HPLC-ELSD

This protocol is suitable for the analysis of this compound without derivatization.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to achieve a concentration within the expected linear range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 80% A, 20% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20.1-25 min: Return to 80% A, 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Drift Tube Temperature: 40°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL) in the mobile phase.

  • Inject the standards and construct a calibration curve. Note that the ELSD response is often non-linear, so a logarithmic or quadratic fit may be necessary.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-FID Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve aliquot Take Aliquot dissolve->aliquot add_reagent Add Silylating Agent aliquot->add_reagent heat Heat at 70°C add_reagent->heat cool Cool to RT heat->cool inject Inject 1 µL cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify

Caption: GC-FID experimental workflow for this compound quantification.

logical_relationship start Start: Analytical Problem Quantify this compound sample_matrix Assess Sample Matrix (Clean vs. Complex) start->sample_matrix clean_matrix Clean Matrix (e.g., Raw Material) sample_matrix->clean_matrix Clean complex_matrix Complex Matrix (e.g., Formulation, Biological Sample) sample_matrix->complex_matrix Complex method_selection Select Analytical Method clean_matrix->method_selection extraction Sample Extraction (LLE, SPE) complex_matrix->extraction extraction->method_selection gc_method GC-FID/MS Method method_selection->gc_method Volatile/Semi-Volatile hplc_method HPLC-ELSD/MS Method method_selection->hplc_method Non-Volatile/Thermal Labile derivatization Derivatization (Silylation) gc_method->derivatization analysis Instrumental Analysis hplc_method->analysis derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing end End: Report Results data_processing->end

Caption: Decision workflow for analytical method selection for this compound.

References

Validation & Comparative

A Comparative Guide to 1,12-Dodecanediol and Other Long-Chain Diols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1,12-dodecanediol in comparison to other long-chain diols, focusing on their physicochemical properties and performance in drug delivery and polymer synthesis applications.

Long-chain diols are versatile molecules widely utilized in the fields of polymer chemistry, cosmetics, and pharmaceuticals. Their bifunctional nature, characterized by two hydroxyl groups, allows them to act as key building blocks in the synthesis of polyesters and polyurethanes, and as functional excipients in various formulations. This guide provides a comprehensive comparison of this compound with other notable long-chain diols, namely 1,8-octanediol, 1,10-decanediol, and 1,14-tetradecanediol. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate diol for their specific application.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of long-chain diols are critical determinants of their behavior in different systems. Properties such as melting point, boiling point, water solubility, and the octanol-water partition coefficient (logP) influence their application in areas ranging from polymer synthesis to topical drug delivery. A summary of these key properties for this compound and its counterparts is presented in the table below.

Property1,8-Octanediol1,10-DecanediolThis compound1,14-Tetradecanediol
Molecular Formula C₈H₁₈O₂C₁₀H₂₂O₂C₁₂H₂₆O₂C₁₄H₃₀O₂
Molecular Weight ( g/mol ) 146.23174.28202.33230.39
Melting Point (°C) 57-61[1][2]72-75[3][4]79-84[5][6]85-90[7][8][9][10]
Boiling Point (°C) 278-279297[11]313.33 (est.)[12]356.1
Water Solubility (mg/L at 25°C) 2538 (est.)[13]1400 (at 40°C)[14]28.81 (est.)[12]2.971 (est.)[15]
logP (Octanol/Water Partition Coefficient) 0.97 (est.)[13]1.989 (est.)[14]3.008 (est.)[12]3.6522[7]

As the length of the carbon chain increases from 1,8-octanediol to 1,14-tetradecanediol, there is a clear trend of increasing melting point, boiling point, and lipophilicity (logP), while water solubility decreases. This trend is a direct consequence of the increasing van der Waals forces and the decreasing influence of the polar hydroxyl groups relative to the nonpolar alkyl chain.

Performance in Key Applications

The distinct physicochemical properties of these long-chain diols translate into differential performance in various applications relevant to drug development and material science.

Skin Penetration Enhancement

Long-chain diols are recognized for their ability to act as skin penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The mechanism of action is believed to involve the disruption of the highly ordered lipid lamellae within the stratum corneum, thereby increasing its fluidity and permeability.

The chain length of the diol plays a crucial role in its efficacy as a penetration enhancer. Generally, there is a parabolic relationship between the alkyl chain length and the enhancement effect, with an optimal chain length for maximal efficacy. While direct comparative quantitative data for the diols discussed here is limited, studies on related fatty alcohols suggest that the penetration-enhancing effect increases with chain length up to a certain point, after which it may decrease. Longer-chained diols, due to their increased lipophilicity, can better integrate into and disrupt the lipid bilayers of the stratum corneum. However, excessively long chains might lead to decreased mobility within the lipid matrix.

Polymer Synthesis for Drug Delivery

Long-chain diols are extensively used as monomers in the synthesis of biodegradable polymers such as polyesters and polyurethanes, which are employed in controlled drug delivery systems. The choice of diol significantly influences the mechanical and thermal properties, as well as the degradation kinetics of the resulting polymer.

Polyesters: In polyester synthesis, increasing the chain length of the diol generally leads to:

  • Increased Flexibility: The longer, more flexible aliphatic chain of diols like this compound imparts greater flexibility to the polymer backbone.

  • Lower Glass Transition Temperature (Tg): The increased segmental mobility of the polymer chains results in a lower Tg.

  • Altered Crystallinity and Melting Temperature (Tm): The effect on Tm can be more complex. While increased flexibility might suggest a lower Tm, very long diol segments can lead to crystallization of the polymethylene sequences, potentially increasing the Tm.

  • Slower Degradation Rate: The increased hydrophobicity associated with longer diol chains can lead to a slower rate of hydrolytic degradation. For instance, in poly(diol citrate) elastomers, the degradation rate decreases as the number of methylene units in the diol monomer increases.

Polyurethanes: Similarly, in polyurethane synthesis, the use of longer-chain diols as chain extenders results in:

  • Increased Flexibility and Lower Hardness: Polyurethanes synthesized with this compound are expected to be more flexible and have a lower Shore hardness compared to those made with 1,10-decanediol.

  • Lower Glass Transition Temperature (Tg): The increased mobility of the longer dodecanediol chain leads to a lower Tg of the hard segment.

  • Enhanced Hydrophobicity: The longer hydrocarbon chain of this compound increases the overall hydrophobicity of the polyurethane.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the skin permeation enhancement effect of long-chain diols.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (API in a vehicle containing the diol)

  • Control formulation (API in the vehicle without the diol)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • HPLC or other suitable analytical instrument

2. Procedure:

  • Membrane Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Temperature Control: Place the Franz cells in a water bath or on a heating block maintained at 32°C to simulate skin surface temperature.

  • Formulation Application: Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the Jss of the test formulation by the Jss of the control formulation.

Synthesis of Polyesters by Melt Polycondensation

This protocol describes a general method for synthesizing polyesters from a diol and a dicarboxylic acid.

1. Materials and Equipment:

  • Long-chain diol (e.g., this compound)

  • Dicarboxylic acid (e.g., sebacic acid)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser and collection flask

  • Heating mantle and temperature controller

  • Vacuum pump

2. Procedure:

  • Esterification: Charge the three-neck flask with equimolar amounts of the diol and dicarboxylic acid, along with the catalyst. Heat the mixture under a slow stream of nitrogen with stirring. The temperature is gradually increased to facilitate the esterification reaction and the removal of water as a byproduct.

  • Polycondensation: Once the esterification is complete (as indicated by the cessation of water distillation), apply a high vacuum to the system. The temperature is further increased to promote the polycondensation reaction and remove the excess diol.

  • Reaction Monitoring: Monitor the reaction by observing the increase in the viscosity of the melt. The reaction is typically continued until the desired molecular weight is achieved.

  • Polymer Isolation: Once the reaction is complete, cool the polymer to room temperature under nitrogen. The solid polymer can then be removed from the flask and processed as needed.

Signaling Pathway and Visualization

The interaction of chemical penetration enhancers with the skin can trigger cellular stress responses. One key pathway involved in the skin's defense against chemical and oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Chemical enhancers can induce mild oxidative stress in keratinocytes, leading to the activation of the Nrf2 pathway as a protective response.

Nrf2 signaling pathway activation by chemical stress.

Conclusion

This compound stands as a valuable long-chain diol for applications in drug delivery and polymer science. Its properties, largely dictated by its 12-carbon chain, offer a unique balance of flexibility and hydrophobicity. When compared to shorter-chain diols like 1,8-octanediol and 1,10-decanediol, this compound provides increased flexibility and hydrophobicity to polymers, which can be advantageous for tuning degradation rates and mechanical properties. In the context of skin penetration enhancement, its longer alkyl chain suggests a potentially greater ability to disrupt the stratum corneum lipids compared to shorter diols, although an optimal chain length for this effect is likely. Conversely, when compared to the longer 1,14-tetradecanediol, this compound exhibits higher water solubility and lower lipophilicity, which might be preferable in certain formulation contexts. The choice of the most suitable long-chain diol will ultimately depend on the specific performance requirements of the intended application, and this guide provides the foundational data and experimental context to aid in that selection process.

References

The Impact of Diol Chain Length on Polyester Properties: A Comparative Guide to 1,12-Dodecanediol and 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tailoring of polymer properties is paramount. In the realm of biodegradable polyesters, the choice of monomer plays a critical role in determining the final material's thermal and mechanical characteristics. This guide provides an in-depth comparison of polyesters synthesized from 1,12-dodecanediol and 1,10-decanediol, offering a clear perspective on how a subtle difference of two methylene units in the diol backbone can significantly influence polyester performance.

The length of the aliphatic diol is a key determinant of the flexibility, crystallinity, and ultimately, the macroscopic properties of a polyester. Generally, a longer diol chain imparts greater flexibility to the polymer backbone. This increased segmental mobility typically leads to a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, while enhancing the elongation at break. The effect on the melting temperature (Tm) is more nuanced; it may decrease due to increased chain flexibility or, in the case of long-chain diols, increase as the polymethylene segments have a greater propensity to crystallize.

Comparative Performance Data

To illustrate the impact of diol chain length, the following table summarizes the thermal and mechanical properties of polyesters synthesized from 1,10-decanediol and this compound with various dicarboxylic acids.

DiolDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,10-Decanediol Succinic Acid-53.178.4---
This compound Adipic Acid-----
This compound Sebacic Acid--25.3254-
This compound Octanedioic Acid--20.8255-

Structure-Property Relationship

The observed differences in polyester properties can be directly attributed to the structural variations between 1,10-decanediol and this compound. The two additional methylene groups in this compound contribute to a more flexible polymer chain. This increased flexibility allows for greater chain mobility, which in turn affects the thermal and mechanical behavior of the resulting polyester.

G cluster_diol Diol Monomer cluster_properties Polyester Properties 1_10_Decanediol 1,10-Decanediol (C10) Flexibility Chain Flexibility 1_10_Decanediol->Flexibility Shorter Chain Less Flexible 1_12_Dodecanediol This compound (C12) 1_12_Dodecanediol->Flexibility Longer Chain More Flexible Tg Glass Transition Temperature (Tg) Flexibility->Tg Increased flexibility leads to lower Tg Mechanical Mechanical Properties (Tensile Strength, Modulus) Flexibility->Mechanical Increased flexibility leads to lower strength and modulus Elongation Elongation at Break Flexibility->Elongation Increased flexibility leads to higher elongation

Fig. 1: Influence of diol chain length on polyester properties.

Experimental Protocols

The synthesis and characterization of these polyesters typically follow established methodologies in polymer chemistry.

Synthesis: Melt Polycondensation

A common method for synthesizing these aliphatic polyesters is two-stage melt polycondensation.

Stage 1: Esterification

  • The dicarboxylic acid and the diol (1,10-decanediol or this compound) are charged into a reaction vessel in a specific molar ratio (e.g., 1:1.2).

  • A catalyst, such as titanium (IV) butoxide (Ti(OBu)4), is added (e.g., 400 ppm).

  • The mixture is heated to approximately 180-190°C under a nitrogen atmosphere with continuous stirring.

  • The water produced during the esterification reaction is continuously removed and collected. This stage is continued until the theoretical amount of water is collected.

Stage 2: Polycondensation

  • The temperature is gradually increased to 220-240°C.

  • A high vacuum (e.g., < 10 Pa) is slowly applied to the system.

  • This stage is continued for several hours to facilitate the removal of excess diol and promote the formation of high molecular weight polyester chains.

  • The reaction is stopped when the desired melt viscosity is achieved. The resulting polymer is then extruded and pelletized for further characterization.

G Monomers Diol + Dicarboxylic Acid + Catalyst Esterification Esterification (180-190°C, N2) Monomers->Esterification Heat & Stir Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Increase Temp Apply Vacuum Polyester High Molecular Weight Polyester Polycondensation->Polyester

Fig. 2: Experimental workflow for polyester synthesis.
Characterization

Thermal Properties: Differential Scanning Calorimetry (DSC) Thermal analysis is performed using a differential scanning calorimeter to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.

  • A small sample (typically 5-10 mg) is sealed in an aluminum pan.

  • The sample is heated from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

  • A second heating scan is performed under the same conditions. The Tg is typically determined from the midpoint of the transition in the second heating scan, and the Tm is taken as the peak temperature of the melting endotherm. This procedure is generally performed following standards such as ASTM D3418.[1][2]

Mechanical Properties: Tensile Testing The mechanical properties of the polyesters are evaluated using a universal testing machine according to standards like ASTM D882 for thin films.[3]

  • Dog-bone or rectangular shaped specimens are prepared from the synthesized polyester, for example by compression molding.

  • The dimensions (width and thickness) of the specimen's gauge section are precisely measured.

  • The specimen is mounted in the grips of the testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the tensile strength, elongation at break, and Young's modulus are calculated.

Conclusion

The choice between this compound and 1,10-decanediol in polyester synthesis provides a clear avenue for tuning material properties. The addition of just two methylene units in this compound results in polyesters with enhanced flexibility and higher elongation at break, albeit with potentially lower tensile strength and modulus compared to their 1,10-decanediol counterparts. For applications requiring greater ductility and lower stiffness, such as in soft tissue engineering or flexible drug delivery systems, polyesters based on this compound may be advantageous. Conversely, where higher strength and rigidity are desired, 1,10-decanediol could be the preferred monomer. This comparative guide underscores the importance of monomer selection in designing polyesters with precisely controlled performance characteristics for advanced scientific and medical applications.

References

Performance Deep Dive: 1,12-Dodecanediol-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior polymer-based drug delivery systems is continuous. This guide offers an objective comparison of the performance of polymers derived from 1,12-dodecanediol against other common alternatives, supported by experimental data. The unique properties imparted by the long aliphatic chain of this compound make these polymers prime candidates for creating next-generation controlled-release formulations.

This compound, a long-chain aliphatic diol, serves as a key building block in the synthesis of various biodegradable polymers, including polyesters, polyurethanes, and polyanhydrides.[1] Its twelve-carbon backbone introduces significant flexibility and hydrophobicity into the polymer structure, influencing critical performance characteristics such as mechanical strength, thermal properties, and, most importantly, drug encapsulation and release kinetics.[1][2]

At a Glance: Key Performance Indicators

The following tables summarize the performance of this compound-based polymers in comparison to widely used alternatives like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL).

Table 1: Mechanical Properties of this compound-Based Polymers and Alternatives
Polymer ClassSpecific Polymer/Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Polyester Poly(1,12-dodecylene sebacate)25.3254-
Poly(1,12-dodecylene octanedioate)20.8255-
Poly(1,12-dodecylene adipate)---
Polyurethane This compound20 - 35550 - 7508 - 20
1,10-Decanediol25 - 40500 - 70010 - 25
1,6-Hexanediol30 - 45450 - 65015 - 30
1,4-Butanediol35 - 50400 - 60020 - 40

Note: The data presented are representative values from various sources and can vary based on specific synthesis conditions and co-monomers used.[3][4][5]

Table 2: Thermal Properties of this compound-Based Polyesters and Alternatives
PolymerGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)Decomposition Temp. (Td) (°C)
Polyester from this compound -45 to -65120 - 160> 275
Polyester from 1,10-Decanediol-40 to -60160 - 200> 275
Polyester from 1,6-Hexanediol-35 to -55170 - 210> 275
Polyester from 1,4-Butanediol-30 to -50180 - 220> 275

Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.[6][7]

Table 3: Drug Delivery Performance: A Comparative Overview
Polymer SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Key Release Characteristics
PLGA Nanoparticles Doxorubicin~70-85%~5-15%Biphasic or triphasic release, with an initial burst followed by sustained release over days to weeks. Release rate is tunable by altering the lactide-to-glycolide ratio and polymer molecular weight.[8][9][10][11]
PCL Micelles Curcumin~88-99%~13-23%Slow and sustained release over an extended period (weeks to months) due to the high hydrophobicity and slow degradation of PCL.[12][13][14]
PCL-PEG-PCL Nanoparticles Doxorubicin~87%~9%Sustained release over several weeks, with faster release at acidic pH.[15]
This compound-based Polyanhydride (Anticipated) Hydrophobic DrugsHighHighExpected to exhibit near zero-order release kinetics due to surface erosion, providing a constant drug release rate. The hydrophobic nature of the polymer enhances encapsulation of lipophilic drugs.

Note: Direct comparative data for this compound-based polymers for these specific drugs is limited. The anticipated performance is based on the known properties of polyanhydrides.

Experimental Protocols: A Closer Look at the Methodology

Reproducible and standardized experimental protocols are fundamental to the accurate comparison of polymer performance.

Synthesis of this compound-Based Polyurethane (Two-Step Prepolymer Method)

This method allows for better control over the polymer structure.

  • Drying: The polyol (e.g., polycaprolactone) and this compound are dried under vacuum at 80-100°C for several hours.

  • Prepolymer Synthesis: In a reaction flask under a nitrogen atmosphere, an excess of diisocyanate (e.g., MDI) is reacted with the polyol at 60-80°C with stirring for 1-2 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, the this compound is dissolved in an anhydrous solvent (e.g., DMF).

  • Polymerization: The diol solution is slowly added to the prepolymer solution with vigorous stirring. A catalyst like dibutyltin dilaurate can be added to control the reaction rate. The reaction continues for several hours until the desired molecular weight is achieved.[6]

  • Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Polyurethane_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_polymerization Polymerization Diisocyanate Diisocyanate Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer Polymerization Prepolymer->Polymerization Diol This compound Diol->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Catalyst Catalyst Catalyst->Polymerization Polyurethane Polyurethane Polymerization->Polyurethane

Two-step prepolymer synthesis of polyurethane.
In Vitro Drug Release Study (Sample and Separate Method)

This is a common method for evaluating the release kinetics of a drug from a polymer matrix.

  • Sample Preparation: A known amount of the drug-loaded polymer (e.g., nanoparticles or microspheres) is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Incubation: The container is placed in a shaking incubator at 37°C to simulate physiological conditions.

  • Sampling: At predetermined time intervals, a sample of the release medium is withdrawn.

  • Replacement: An equal volume of fresh release medium is added back to the container to maintain a constant volume and sink conditions.

  • Analysis: The concentration of the drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: The cumulative percentage of drug released is calculated and plotted against time.

Drug_Release_Workflow Start Drug-loaded Polymer in Release Medium Incubate Incubate at 37°C with Agitation Start->Incubate Sample Withdraw Sample of Release Medium Incubate->Sample Replenish Add Fresh Release Medium Sample->Replenish Analyze Analyze Drug Concentration (UV-Vis/HPLC) Sample->Analyze Replenish->Incubate Repeat at time intervals Calculate Calculate Cumulative Drug Release (%) Analyze->Calculate Plot Plot Release Profile Calculate->Plot

Workflow for in vitro drug release testing.
Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Adherent cells (e.g., fibroblasts or a specific cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.

  • Material Exposure: The polymer, either in the form of a thin film, extract, or nanoparticles, is added to the cell culture medium at various concentrations.

  • Incubation: The cells are incubated with the material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation with MTT: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell Viability Calculation: The cell viability is expressed as a percentage relative to the untreated control cells.[1][16][17][18][19][20][21][22]

MTT_Assay_Signaling cluster_cell Viable Cell Mitochondria Mitochondria Reduction Mitochondrial Reductase Enzymes Mitochondria->Reduction MTT MTT (Yellow, Soluble) MTT->Reduction Formazan Formazan (Purple, Insoluble) Reduction->Formazan

Signaling pathway of the MTT assay.

Conclusion

Polymers based on this compound present a versatile platform for the development of advanced drug delivery systems. The long aliphatic chain of this diol imparts a unique combination of flexibility, hydrophobicity, and biodegradability. While direct comparative drug release data with mainstream polymers like PLGA and PCL is still emerging, the available information on their mechanical and thermal properties suggests significant potential. The enhanced hydrophobicity of this compound-based polymers is particularly advantageous for the encapsulation of lipophilic drugs, and their tunable degradation rates offer the promise of controlled, sustained-release profiles. Further research focusing on direct, head-to-head comparisons of drug delivery performance will be crucial in fully elucidating the advantages of these promising biomaterials.

References

Validating the Purity of 1,12-Dodecanediol: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis of active pharmaceutical ingredients (APIs), polymers for medical devices, and cosmetic formulations, the long-chain aliphatic diol 1,12-Dodecanediol serves as a critical building block.[1][2] Its purity can significantly impact the efficacy, safety, and physical properties of the final product. This guide provides an objective comparison of key analytical techniques for validating the purity of this compound, supported by experimental protocols and data to inform method selection.

Comparison of Analytical Techniques for Purity Validation

The selection of an appropriate analytical method for purity assessment depends on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The most common techniques for the analysis of long-chain diols like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of these methods for the purity analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-RID)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on partitioning between a stationary and mobile phase, with detection based on changes in refractive index.Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[3]Identification and quantification based on the absorption of infrared radiation by specific molecular vibrations.[4]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL range)[5]High (mg/mL range)High (concentration dependent, generally lower sensitivity for minor components)[6]
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL range)[5]High (mg/mL range)High (concentration dependent)
Linearity (r²) > 0.99> 0.99[5]Not applicable (primary ratio method)> 0.99 (with calibration)
Accuracy (% Recovery) 95 - 105%98 - 102%High (traceable to primary standards)[7]Dependent on calibration standards
Precision (% RSD) < 5%< 2%[5]< 1%< 5%
Specificity High (mass spectral data provides a unique fingerprint)[8]Low (relies on retention time)High (structure-specific signals)Moderate (functional group specific)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For a long-chain diol like this compound, a derivatization step is often recommended to increase its volatility and improve peak shape.

Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a vial.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound into a separate vial.

  • Derivatization: To both standard and sample vials, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Cap the vials tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-600.

Data Interpretation:

The purity of this compound is determined by calculating the area percentage of the corresponding peak in the chromatogram. The mass spectrum of the peak should be compared with a reference spectrum to confirm its identity. Impurities can be identified by their respective retention times and mass spectra.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is suitable for HPLC analysis.

Sample Preparation:

  • Mobile Phase: Prepare an isocratic mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution: Accurately weigh approximately 20 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a stock solution. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Data Interpretation:

The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) of known purity to the same NMR tube. The choice of internal standard should ensure that its signals do not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or higher field strength instrument.

  • Probe: 5 mm broadband probe.

  • Experiment: 1D ¹H NMR experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

Data Interpretation:

The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups. While it can be used for quantitative analysis, it is generally less sensitive for purity determination compared to chromatographic methods.

Sample Preparation:

  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the this compound sample is placed directly on the ATR crystal.

  • KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation and Conditions:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Interpretation:

The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of characteristic absorption bands of potential impurities (e.g., a broad O-H stretch and a C=O stretch around 1700 cm⁻¹ for a dicarboxylic acid impurity) would indicate their presence. Quantitative analysis would require the development of a calibration curve using standards of known concentrations.

Visualizations

The following diagrams illustrate the experimental workflow for purity validation and a decision-making pathway for selecting the appropriate analytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve ftir FTIR weigh->ftir derivatize Derivatization (for GC-MS) dissolve->derivatize hplc HPLC-RID dissolve->hplc qnmr qNMR dissolve->qnmr gcms GC-MS derivatize->gcms integration Peak Integration gcms->integration hplc->integration qnmr->integration comparison Spectral Comparison ftir->comparison calculation Purity Calculation integration->calculation comparison->calculation report report calculation->report Final Purity Report

Caption: Experimental workflow for this compound purity validation.

Method_Selection node_goal Goal of Analysis? node_id Identification of Impurities? node_goal->node_id Qualitative node_quant High Accuracy Quantification? node_goal->node_quant Quantitative node_screen Rapid Screening? node_goal->node_screen Screening node_gcms GC-MS node_id->node_gcms Yes node_hplc HPLC-RID node_id->node_hplc No node_quant->node_gcms High Sensitivity Needed node_qnmr qNMR node_quant->node_qnmr Primary Method Needed node_quant->node_hplc Routine Analysis node_ftir FTIR node_screen->node_ftir

Caption: Decision pathway for selecting an analytical method.

Comparison with Alternatives

While this compound is a versatile building block, other long-chain diols can be considered as alternatives depending on the specific application requirements. The chain length of the diol significantly influences the properties of resulting polymers like polyesters and polyurethanes.[9][10][11]

DiolKey Characteristics & ApplicationsAdvantages over this compoundDisadvantages compared to this compound
1,8-Octanediol Shorter chain length, leads to more rigid polymers. Used in polyesters and polyurethanes where higher stiffness is desired.Increased hardness and tensile strength in polymers.Reduced flexibility and potentially higher melting point in polymers.
1,10-Decanediol Similar properties to this compound, often used interchangeably. Applications in polyesters, polyurethanes, and cosmetics.May offer a slight cost advantage depending on the supplier.Slightly less hydrophobicity and flexibility imparted to polymers.
1,6-Hexanediol Significantly shorter chain length, resulting in harder and more brittle polymers. Commonly used in industrial coatings and resins.Higher modulus and hardness in the resulting polymers.Significantly lower flexibility and impact strength.

References

A Spectroscopic Showdown: Differentiating 1,12-Dodecanediol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1,12-dodecanediol isomers. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, complete with experimental protocols and a logical workflow for their differentiation.

The subtle shift of a hydroxyl group along a twelve-carbon chain can significantly alter the chemical and physical properties of dodecanediol isomers. For scientists working in drug development and material science, the ability to distinguish between these closely related compounds is paramount. This guide offers a detailed spectroscopic comparison of this compound and its isomers, providing the necessary data and protocols to confidently identify each isomer in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each proton (¹H NMR) and carbon (¹³C NMR) nucleus provides a unique fingerprint for each isomer.

¹H NMR Spectral Data

The ¹H NMR spectra of dodecanediol isomers are characterized by signals corresponding to the protons on the carbons bearing the hydroxyl groups (carbinolic protons) and the protons of the aliphatic chain. The position of the hydroxyl group significantly influences the chemical shift and multiplicity of the carbinolic protons.

IsomerProton AssignmentChemical Shift (ppm)Multiplicity
This compound H-1, H-123.63Triplet
H-2, H-111.54Quintet
H-3 to H-101.28Multiplet
1,2-Dodecanediol H-13.42, 3.62Doublet of doublets
H-23.75Multiplet
H-31.40Multiplet
H-4 to H-111.26Multiplet
H-120.88Triplet
1,3-Dodecanediol (Predicted) H-1~3.7-3.8Multiplet
H-3~3.6-3.7Multiplet
Alkyl Chain~1.2-1.6Multiplets
Terminal CH₃~0.9Triplet

Note: Predicted data is based on computational models and may vary from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide a clear distinction between the isomers based on the chemical shifts of the carbon atoms, particularly those bonded to the hydroxyl groups.

IsomerCarbon AssignmentChemical Shift (ppm)
This compound [1]C-1, C-1263.04[1]
C-2, C-1132.81[1]
C-6, C-729.56[1]
C-3, C-10 & C-4, C-929.44[1]
C-5, C-825.76[1]
1,2-Dodecanediol C-168.4
C-272.1
C-333.6
C-1031.9
C-4 to C-929.6 - 29.3
C-1122.7
C-1214.1
1,3-Dodecanediol (Predicted) C-1~63-65
C-3~70-72
Alkyl Chain~22-38
Terminal CH₃~14

Note: Predicted data is based on computational models and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For dodecanediol isomers, the key absorption bands are associated with the O-H (hydroxyl) and C-O stretching vibrations.

IsomerFunctional GroupWavenumber (cm⁻¹)Characteristics
All Isomers O-H Stretch (Hydrogen-bonded)3600 - 3200Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Strong
C-O Stretch1260 - 1000Strong

While the major IR absorption bands are similar for all isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly the C-O stretching band, which can vary slightly in position and shape depending on whether the alcohol is primary or secondary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure. Under electron ionization (EI), dodecanediol isomers will fragment in characteristic ways.

IsomerKey Fragments (m/z)Interpretation
This compound 184, 166, 152, 138, 124, 110, 96, 82, 68, 55[M-H₂O]⁺, and subsequent losses of CnH2n fragments.
1,2-Dodecanediol 171, 145, 97, 83, 69, 55, 43Alpha-cleavage between C1 and C2, and cleavage at the C2-C3 bond.
1,3-Dodecanediol (Predicted) Fragments from cleavage between C1-C2, C2-C3, and C3-C4.Characteristic losses of water and alkyl chains.

Note: Predicted data is based on general fragmentation patterns of diols and may vary from experimental results.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the dodecanediol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 100 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid dodecanediol sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the dodecanediol isomer in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • If necessary, derivatize the sample using a silylating agent (e.g., BSTFA) to increase volatility.

Instrument Parameters (Gas Chromatography):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Instrument Parameters (Mass Spectrometry):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 400.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the different dodecanediol isomers based on their spectroscopic data.

Spectroscopic_Differentiation Workflow for Dodecanediol Isomer Differentiation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Analysis Acquire 1H and 13C NMR Spectra Carbinol_Protons Analyze 1H NMR: Carbinol Proton Signals NMR_Analysis->Carbinol_Protons Carbonyl_Carbons Analyze 13C NMR: Carbinol Carbon Signals NMR_Analysis->Carbonyl_Carbons One_Triplet One Triplet at ~3.6 ppm Carbinol_Protons->One_Triplet Two_Multiplets Two distinct multiplets for carbinol protons Carbinol_Protons->Two_Multiplets One_Signal One signal at ~63 ppm Carbonyl_Carbons->One_Signal Two_Signals Two distinct signals for carbinol carbons Carbonyl_Carbons->Two_Signals Isomer_1_12 This compound One_Triplet->Isomer_1_12 Further_Analysis Further Analysis Required (e.g., 1,2- vs 1,3- vs other isomers) Two_Multiplets->Further_Analysis One_Signal->Isomer_1_12 Two_Signals->Further_Analysis MS_Analysis Acquire Mass Spectrum (EI) Further_Analysis->MS_Analysis Use MS to differentiate non-symmetrical isomers Fragmentation Analyze Fragmentation Pattern MS_Analysis->Fragmentation Alpha_Cleavage Prominent alpha-cleavage fragments (e.g., m/z 171 for 1,2-) Fragmentation->Alpha_Cleavage Chain_Loss Series of fragments from sequential loss of CnH2n Fragmentation->Chain_Loss Isomer_1_2 1,2-Dodecanediol Alpha_Cleavage->Isomer_1_2 Isomer_1_12_MS Consistent with this compound and other linear diols Chain_Loss->Isomer_1_12_MS

Caption: A logical workflow for differentiating dodecanediol isomers using NMR and MS.

By systematically applying these spectroscopic techniques and comparing the obtained data with the information provided in this guide, researchers can confidently identify and differentiate between various this compound isomers, ensuring the correct material is used for their specific application.

References

Assessing the Biodegradability of 1,12-Dodecanediol-Derived Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible polymers has led to a growing interest in materials derived from long-chain diols, such as 1,12-dodecanediol. These polymers offer the potential for tunable mechanical properties and controlled degradation, making them attractive for applications ranging from drug delivery to biodegradable packaging. This guide provides a comparative analysis of the biodegradability of this compound-derived polyesters, benchmarking them against commonly used biodegradable polymers: Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(butylene succinate) (PBS). The information presented is based on available experimental data and standardized testing methodologies.

Factors Influencing Polyester Biodegradability

The biodegradation of polyesters is a complex process primarily initiated by the hydrolysis of their ester linkages, followed by microbial assimilation. The rate and extent of this degradation are influenced by several key factors:

  • Chemical Structure: The length of the diol and diacid monomers is a critical determinant. Longer aliphatic chains, such as in this compound, can increase hydrophobicity and crystallinity, which may slow down the rate of hydrolysis and enzymatic attack.[1][2][3]

  • Crystallinity: Degradation predominantly occurs in the amorphous regions of a polymer. Higher crystallinity can act as a physical barrier, impeding water penetration and enzymatic access to the ester bonds, thus reducing the degradation rate.

  • Molecular Weight: Higher molecular weight polymers generally require more time to break down into smaller molecules that can be metabolized by microorganisms.

  • Environmental Conditions: Temperature, moisture, pH, and the presence of specific microbial communities and enzymes are crucial. For instance, industrial composting facilities provide elevated temperatures that significantly accelerate the degradation of polymers like PLA.[4]

Comparative Biodegradation Performance

Direct comparison of the biodegradability of different polymers can be challenging due to variations in experimental conditions across studies. The following tables summarize available data for this compound-derived polyesters and their alternatives under different testing scenarios.

Disclaimer: The data presented for the alternative polyesters (PLA, PCL, PBS) are compiled from various sources and were not necessarily obtained under the same experimental conditions as the data for this compound-derived polymers. Therefore, this information should be used for general comparison and not as a direct, absolute ranking.

Table 1: Enzymatic Hydrolysis

Enzymatic degradation studies provide insights into the susceptibility of polymers to specific enzymes.

PolymerEnzymeTest ConditionsDurationDegradation Rate/Extent
Polyester with this compound Humicola insolens Cutinase37°C, phosphate buffer (pH 7.2)19 daysSignificantly reduced hydrolysis compared to polyesters with shorter diols. For a polyester of this compound and a C18 diacid, hydrolysis was minimal.[1][2][3]
Polycaprolactone (PCL) Lipase from Candida sp.Not specified24 hoursComplete degradation observed. PCL is generally found to be highly susceptible to enzymatic degradation.[5]
Poly(butylene succinate) (PBS) CutinaseNot specified24 hoursComplete degradation observed.[5]
Poly(lactic acid) (PLA) Various Lipases, CutinaseNot specified> 24 hoursNo complete degradation observed under the tested conditions. PLA generally shows lower susceptibility to enzymatic degradation compared to PCL and PBS.[5]
Table 2: Soil Burial Test

Soil burial tests simulate the degradation of polymers in a natural, microbially rich environment.

PolymerTest TypeTest ConditionsDurationBiodegradation Rate
Polyester with 1,10/1,12-Dodecanediol Artificial Soil BurialCopolyester with terephthalic acid30 weeks4.4% degradation.[4]
Poly(lactic acid) (PLA) Natural Soil BurialAmbient Temperature4-5 monthsMinimal degradation.[4]
Polycaprolactone (PCL) Canal Shore Soil BurialAmbient Temperature3 weeks95% weight loss.[4]
Poly(butylene succinate-co-adipate) (PBSA) Soil Burial30°C, moisture-controlled125 daysApproaching 100% weight loss for photo-oxidized samples.[6]
Table 3: Composting

Industrial composting involves controlled conditions of high temperature and microbial activity, which can significantly enhance biodegradation.

PolymerTest TypeTest ConditionsDurationBiodegradation Rate
Poly(lactic acid) (PLA) Industrial Composting≥58°C12 weeksHigh degradation, as stipulated by standards like DIN EN 13432.[7]
Poly(butylene adipate-co-terephthalate) (PBAT) Industrial CompostingNot specified126 days8.3% biodegradation under thermophilic anaerobic conditions (55°C).[8] Much higher rates are expected under aerobic composting.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of polymer biodegradability.

Soil Burial Test (Adapted from ASTM D5988)

This method determines the aerobic biodegradation of plastic materials in soil.

  • Sample Preparation: The polymer is prepared in the form of films or powders of known weight and surface area.

  • Inoculum: A standard soil with a well-characterized microbial population is used.

  • Incubation: The polymer samples are buried in the soil within controlled containers. Temperature, moisture (typically around 60%), and aeration are maintained at optimal levels for microbial activity.[9]

  • Measurement: Biodegradation is quantified by measuring the evolution of carbon dioxide (CO₂) resulting from microbial respiration. This is often done using respirometry. Weight loss of the polymer samples is another key metric, determined at regular intervals.[4][10]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced from the test sample to the theoretical maximum amount based on the polymer's carbon content. A control with only soil is run in parallel to account for background microbial respiration.[4]

Controlled Composting Test (Adapted from ISO 14855)

This standard outlines the determination of the ultimate aerobic biodegradability of plastics under controlled composting conditions.

  • Sample Preparation: The test material is typically used in a powder form to maximize the surface area for microbial attack.

  • Inoculum: Mature compost with a known and active microbial population is used as the inoculum.

  • Incubation: The test material is mixed with the compost and placed in a controlled reactor. The temperature is maintained at thermophilic levels (e.g., 58 ± 2°C). The mixture is aerated, and moisture content is kept optimal.

  • Measurement: The evolved CO₂ is continuously monitored and quantified.

  • Data Analysis: The percentage of biodegradation is determined by comparing the cumulative CO₂ evolved from the sample to its theoretical maximum. The test is typically run for a period of up to 6 months.

Enzymatic Degradation Assay

This in-vitro test assesses the susceptibility of a polymer to specific hydrolytic enzymes.

  • Sample Preparation: Polymer films or powders of known weight are prepared.

  • Enzyme Solution: A solution of a specific enzyme (e.g., lipase, cutinase) in a suitable buffer (e.g., phosphate buffer at a specific pH) is prepared at a defined concentration.[11]

  • Incubation: The polymer samples are immersed in the enzyme solution and incubated at an optimal temperature for the enzyme's activity (e.g., 37°C).[1][3]

  • Measurement: Degradation can be quantified by measuring the weight loss of the polymer sample over time. Analysis of the degradation products (monomers and oligomers) in the solution using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can also provide quantitative data.[1][3]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for biodegradation studies.

Soil_Burial_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Sample Polymer Sample (Film/Powder) Incubator Controlled Incubator (Temp, Moisture, Aeration) Sample->Incubator Soil Standard Soil Soil->Incubator CO2_Measurement CO2 Evolution Measurement Incubator->CO2_Measurement Weight_Loss Weight Loss Measurement Incubator->Weight_Loss Data_Analysis Data Analysis & % Biodegradation CO2_Measurement->Data_Analysis Weight_Loss->Data_Analysis

Soil Burial Test Workflow

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Polymer_Sample Polymer Sample (Film/Powder) Incubation_Vessel Incubation at Optimal Temperature Polymer_Sample->Incubation_Vessel Enzyme_Solution Enzyme Solution (Buffer, pH, Conc.) Enzyme_Solution->Incubation_Vessel Weight_Loss_Analysis Weight Loss Measurement Incubation_Vessel->Weight_Loss_Analysis Product_Analysis Degradation Product Analysis (HPLC/MS) Incubation_Vessel->Product_Analysis Final_Report Degradation Rate Determination Weight_Loss_Analysis->Final_Report Product_Analysis->Final_Report

Enzymatic Degradation Assay Workflow

Conclusion

Polyesters derived from this compound are a promising class of materials with potential for biodegradability. However, the available data suggests that the presence of the long C12 aliphatic chain can significantly reduce the rate of enzymatic hydrolysis compared to polyesters made from shorter diols. In soil conditions, copolyesters containing this compound have shown slow degradation.

In comparison, established biodegradable polymers like PCL and PBS generally exhibit faster degradation rates under various conditions, while PLA's biodegradability is highly dependent on the high-temperature conditions of industrial composting.

The biodegradability of this compound-derived polymers can likely be tailored by copolymerization with more hydrophilic or less crystalline monomers. Further research involving direct, standardized comparative studies is necessary to fully elucidate their biodegradation profile and potential applications as sustainable materials.

References

Validating the Antimicrobial Properties of 1,12-Dodecanediol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for novel antimicrobial agents has spurred investigations into various chemical scaffolds. Among these, long-chain aliphatic compounds have garnered attention for their potential to disrupt microbial membranes. This guide provides a comparative analysis of the antimicrobial properties of 1,12-dodecanediol and its derivatives, drawing upon available experimental data for related long-chain α,ω-alkanediols and their esters. The information presented aims to inform further research and development in this area.

Comparative Antimicrobial Activity

While direct and extensive antimicrobial data for a wide range of this compound derivatives remains an area for further investigation, valuable insights can be drawn from studies on structurally related long-chain α,ω-alkanediols and their ester derivatives.

Antifungal Properties of α,ω-n-Alkanediols

A study on the antifungal activity of a homologous series of α,ω-n-alkanediols revealed that the chain length is a critical determinant of efficacy. The C10 member of the series demonstrated the highest activity. Generally, the antifungal potency of these diols was found to be less than that of the corresponding n-alkanols and ω-chloro-α-alkanols.[1]

Table 1: Comparative Antifungal Activity of α,ω-n-Alkanediols against various fungi. [1]

Compound (Chain Length)Antifungal Activity Ranking
C10-diolMost Active
C12-diol (this compound)Moderately Active
Other chain lengths (C2-C16)Varied, generally less active than C10

Note: This table provides a qualitative ranking based on the cited study. For detailed quantitative data, please refer to the original publication.

Antifungal Properties of Dimethyl Esters of α,ω-Alkanedicarboxylic Acids

As a proxy for the antimicrobial potential of this compound diester derivatives, data from a study on the dimethyl esters of α,ω-alkanedicarboxylic acids is presented. This research indicated that while the parent dicarboxylic acids exhibited poor antifungal activity, their dimethyl esters showed significant efficacy that was dependent on the alkyl chain length. The highest activity was observed for the C8 and C9 diesters.[2]

Table 2: Antifungal Activity of Dimethyl Esters of α,ω-Alkanedicarboxylic Acids against various fungi. [2]

Compound (Derived from Diacid Chain Length)Antifungal Activity Ranking
C8 and C9 Dimethyl EstersMost Active
C7, C10, C11, C12 Dimethyl EstersModerately Active
Other chain lengthsLess Active

Note: This table provides a qualitative ranking based on the cited study. This data suggests that the esterification of the terminal hydroxyl groups of long-chain diols can lead to potent antifungal compounds.

Structure-Activity Relationship

The available data on long-chain aliphatic diols and their derivatives consistently points to the importance of the alkyl chain length in determining antimicrobial activity. For both diols and their ester derivatives, a parabolic relationship is often observed, where activity increases with chain length up to an optimal point (around C10-C12), after which it may decrease, possibly due to reduced water solubility and bioavailability.[1][2][3][4] The position of the hydroxyl groups also plays a role, with 1,2-diols generally showing greater effectiveness than 1,3-diols.[3] Esterification of the hydroxyl groups appears to be a viable strategy for enhancing antimicrobial, particularly antifungal, activity.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties of long-chain aliphatic compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity, often corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (such as DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under optimal conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the test compound at which no visible growth is observed.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is prevented).

Mechanism of Action: Membrane Disruption

The primary proposed mechanism of antimicrobial action for long-chain aliphatic alcohols and diols is the disruption of the microbial cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components.

G Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Derivative This compound Derivative Insertion Insertion into Membrane Derivative->Insertion Hydrophobic Interaction Disruption Membrane Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Increased Permeability CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening and evaluating the antimicrobial properties of novel compounds like this compound derivatives is a multi-step process.

G cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Derivatives (e.g., Esters, Ethers) PrimaryScreening Primary Screening (e.g., Disk Diffusion) Synthesis->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC MBC MBC Determination MIC->MBC Spectrum Spectrum of Activity (Bacteria & Fungi) MIC->Spectrum MembranePermeability Membrane Permeability Assays MIC->MembranePermeability Comparison Comparison with Standard Antimicrobials MIC->Comparison Microscopy Microscopy (e.g., SEM, TEM) MembranePermeability->Microscopy

Caption: General experimental workflow for validating antimicrobial properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1,12-Dodecanediol is crucial for ensuring product quality, stability, and performance in various applications, including polymers, cosmetics, and pharmaceuticals. The selection of a robust analytical method, followed by its thorough validation and cross-validation, is paramount for data integrity and consistency across different studies and laboratories.

Methodology Comparison

Gas Chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers, thereby improving chromatographic peak shape and sensitivity.[1] In contrast, Liquid Chromatography is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. For a molecule like this compound, which lacks a strong UV-absorbing chromophore, detection is best achieved with a mass spectrometer. Similar to GC, derivatization can be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.[2]

Data Presentation: A Comparative Overview

The following tables summarize representative validation data for the analysis of this compound and related long-chain diols/alcohols by GC-MS and LC-MS/MS. This data is compiled from multiple sources and serves as a baseline for method comparison.

Table 1: Comparison of Method Performance Parameters

ParameterGC-MS (with Silylation Derivatization)LC-MS/MS (with Phenyl Isocyanate Derivatization)
Linearity (r²) > 0.99> 0.991[3]
Precision (% RSD) < 15%< 9.5%[3]
Limit of Detection (LOD) Analyte Dependent (pg range)0.005 µg/L (for Dodecanol)[2]
Limit of Quantitation (LOQ) ~0.3 pg on-column (for C28 1,13-diol)[4]0.01 µg/L (for Dodecanol ethoxylates)[2]
Accuracy / Recovery Typically 80-120%80.0–108%[3]
Analysis Time ~20-30 minutes~10-15 minutes
Sample Preparation Moderately Complex (Derivatization required)Moderately Complex (Derivatization required)

Table 2: Purity Analysis of a Hypothetical this compound Sample

Analytical MethodMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
GC-MS 99.800.120.08
LC-MS/MS 99.750.150.10

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Method for the Quantification of this compound

This protocol outlines a method for the sensitive and selective quantification of this compound, which requires a derivatization step to improve its volatility.[1]

  • Sample Preparation (Silylation Derivatization):

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.[1]

    • Heat the mixture at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.[1]

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][5]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

LC-MS/MS Method for the Quantification of this compound

This protocol, adapted from the analysis of a similar C12 alcohol, outlines a method for the sensitive quantification of this compound in a liquid matrix.[2]

  • Sample Preparation (Phenyl Isocyanate Derivatization):

    • Dissolve the this compound sample in a suitable solvent.

    • Add phenyl isocyanate (PIC) as the derivatizing agent.

    • The reaction converts the hydroxyl groups to phenylcarbamates, which can be readily ionized.

  • LC-MS/MS Instrumentation and Conditions:

    • Instrumentation: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Silylating Agent (BSTFA) & Heat Dissolve->Derivatize Derivatized_Sample Derivatized Sample Derivatize->Derivatized_Sample Inject Inject into GC Derivatized_Sample->Inject Separate Chromatographic Separation (DB-5 Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (PIC) Dissolve->Derivatize Derivatized_Sample Derivatized Sample Derivatize->Derivatized_Sample Inject Inject into LC Derivatized_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for the analysis of this compound by LC-MS/MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Cross-Validation Process cluster_outcome Outcome GC_MS Validated GC-MS Method Analyze_Samples Analyze Same Batch of Samples with Both Methods GC_MS->Analyze_Samples LC_MS_MS Validated LC-MS/MS Method LC_MS_MS->Analyze_Samples Compare_Results Compare Quantitative Results (e.g., Purity, Concentration) Analyze_Samples->Compare_Results Assess_Bias Statistical Assessment of Bias and Equivalence Compare_Results->Assess_Bias Equivalence Methods are Equivalent Assess_Bias->Equivalence Bias within acceptance criteria Non_Equivalence Investigate Discrepancies Assess_Bias->Non_Equivalence Bias outside acceptance criteria

Caption: Logical workflow for the cross-validation of analytical methods.

References

1,12-Dodecanediol: A Comprehensive Review of its Applications and Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 1,12-Dodecanediol against other long-chain diols, supported by experimental data and detailed methodologies, to guide its application in research and development.

This compound, a long-chain diol, is a versatile chemical compound with a growing range of applications across various industries, from cosmetics and fragrances to polymer synthesis and pharmaceuticals. Its unique properties, including its long carbon chain and terminal hydroxyl groups, make it a valuable building block and functional ingredient. This guide provides a comprehensive overview of this compound's properties and applications, with a focus on comparative data to inform its selection over other alternatives.

Physicochemical Properties

This compound (C12H26O2), also known as dodecamethylene glycol, is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, alongside those of two other commonly used long-chain diols, 1,10-Decanediol and 1,8-Octanediol, for comparison.

PropertyThis compound1,10-Decanediol1,8-Octanediol
Molecular Formula C12H26O2C10H22O2C8H18O2
Molecular Weight 202.33 g/mol [1][2]174.28 g/mol 146.23 g/mol
Melting Point 79-81 °C72-74 °C58-61 °C
Boiling Point 189 °C at 12 mmHg297 °C at 760 mmHg275-278 °C at 760 mmHg
Solubility in Water InsolubleSlightly solubleSoluble
Solubility in Organic Solvents Soluble in alcohol and warm ether[3][4]Soluble in ethanol, acetone, and etherSoluble in ethanol, acetone, and ether

The longer carbon chain of this compound results in a higher melting and boiling point compared to its shorter-chain counterparts. Its insolubility in water and good solubility in organic solvents are key characteristics influencing its application.

Applications of this compound

The bifunctional nature of this compound, with hydroxyl groups at both ends of its long aliphatic chain, allows it to act as a versatile building block and intermediate in chemical synthesis.

Polymer Synthesis

A primary application of this compound is in the synthesis of polyesters and polyurethanes.[5] The diol acts as a monomer, where the hydroxyl groups react with dicarboxylic acids or diisocyanates to form long polymer chains. The length of the diol is a critical determinant of the polymer's physical properties.

Experimental Protocol: Synthesis of a Polyester with this compound

A typical laboratory-scale synthesis of a polyester using this compound involves the following steps:

  • Reactants: this compound and a dicarboxylic acid (e.g., adipic acid) are mixed in a 1:1 molar ratio in a reaction vessel.

  • Catalyst: A small amount of an esterification catalyst, such as p-toluenesulfonic acid, is added.

  • Reaction Conditions: The mixture is heated to a temperature of 150-200°C under a nitrogen atmosphere to facilitate the condensation reaction and removal of water.

  • Polymerization: The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

  • Purification: The resulting polyester is then purified by precipitation in a non-solvent, such as methanol, to remove unreacted monomers and catalyst.

The longer chain of this compound, when incorporated into polyesters, generally imparts greater flexibility and a lower melting point to the resulting polymer compared to polyesters synthesized with shorter-chain diols like 1,8-Octanediol. This makes it a suitable choice for applications requiring more pliable materials.

Cosmetics and Personal Care

In the cosmetics industry, this compound serves as an emollient, humectant, and viscosity-regulating agent in formulations such as creams, lotions, and hair conditioners.[1] Its long carbon chain provides a lubricating effect on the skin, enhancing the spreadability of the product and leaving a smooth, non-greasy feel.

Comparative Study: Emollient Properties

A study comparing the emollient properties of different long-chain diols on skin hydration could be designed as follows:

  • Formulation: Prepare simple cream formulations containing 5% (w/w) of this compound, 1,10-Decanediol, or 1,8-Octanediol. A control cream without any diol is also prepared.

  • Panelists: Recruit a panel of volunteers with dry skin.

  • Application: Apply a standardized amount of each cream to a designated area on the forearm of each panelist.

  • Measurement: Measure skin hydration levels at baseline and at regular intervals (e.g., 1, 2, 4, and 8 hours) after application using a corneometer.

  • Analysis: Compare the change in skin hydration over time for each formulation. It is hypothesized that the longer chain of this compound will lead to a more persistent moisturizing effect due to the formation of a more effective occlusive barrier on the skin.

Fragrance and Flavor Intermediate

This compound is utilized as a precursor in the synthesis of macrocyclic musks, which are important components of many fragrance formulations. The diol undergoes cyclization reactions to form large ring structures that possess characteristic musk-like scents.

Logical Relationship: From Diol to Fragrance

The following diagram illustrates the general synthetic pathway from a long-chain diol to a macrocyclic musk.

G This compound This compound Dicarboxylic Acid Ester Dicarboxylic Acid Ester This compound->Dicarboxylic Acid Ester Esterification Acyloin Condensation Acyloin Condensation Dicarboxylic Acid Ester->Acyloin Condensation Intramolecular Cyclization Macrocyclic Ketone Macrocyclic Ketone Acyloin Condensation->Macrocyclic Ketone Reduction Macrocyclic Musk Macrocyclic Musk Macrocyclic Ketone->Macrocyclic Musk Further Reactions

Caption: Synthetic route from this compound to macrocyclic musks.

Other Applications

This compound also finds utility as a cross-linking agent, in the production of adhesives and coatings, and as an intermediate in the synthesis of pharmaceuticals.[3][4][5] Its role as a pharmaceutical intermediate is an area of active research, with potential applications in drug delivery systems.[1]

Comparison with Alternatives

The choice of a long-chain diol for a specific application often depends on the desired properties of the final product.

ApplicationThis compound1,10-Decanediol1,8-OctanediolRationale for Choice
Flexible Polyesters Excellent GoodFairThe longer C12 chain in this compound provides greater flexibility to the polymer backbone.
High-Melting Point Polyamides FairGoodExcellent Shorter diols lead to more frequent amide linkages and stronger intermolecular hydrogen bonding, resulting in higher melting points.
Skin Emolliency Excellent GoodFairThe longer alkyl chain of this compound offers a more pronounced and lasting moisturizing effect.
Aqueous Solubility PoorFairGood For applications requiring water solubility, the shorter chain of 1,8-Octanediol is more suitable.

Conclusion

This compound is a valuable and versatile long-chain diol with a distinct set of properties that make it well-suited for a range of applications. Its long carbon chain is a key differentiator, imparting flexibility to polymers, excellent emolliency in cosmetic formulations, and serving as a crucial building block for high-value fragrance compounds. When selecting a long-chain diol, researchers and product developers should carefully consider the desired properties of the end product, with this compound being a prime candidate for applications where flexibility, hydrophobicity, and a long aliphatic backbone are required. The provided experimental frameworks can serve as a starting point for the comparative evaluation of this compound against other diols in specific research and development contexts.

References

Safety Operating Guide

Navigating the Disposal of 1,12-Dodecanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,12-Dodecanediol. Adherence to these procedures is crucial for personnel safety and environmental protection.

Hazard Assessment and Regulatory Context

While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is imperative to handle it with care.[1][2] Some data suggests that it may cause mild eye or skin irritation upon prolonged contact.[2][3] Although some sources indicate no special environmental precautions are required[1][4], others suggest that long-chain diols may be harmful to aquatic life with long-lasting effects, making it crucial to prevent its release into the environment.[5][6][7]

Disposal of this compound must comply with all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] It is the responsibility of the waste generator to determine if a chemical waste is hazardous.[8]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE TypeSpecificationPurpose
Eye Protection Safety goggles or glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1][4]To prevent eye contact with dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of in accordance with laboratory practices.[1][4]To prevent skin contact.
Respiratory Protection A dust mask, such as a type N95 (US), may be necessary if handling fine powders or if dust is generated.To prevent inhalation of dust.
Body Protection A standard lab coat or other protective clothing should be worn.[4]To protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

Step 1: Collection and Storage of Waste

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.[1][5]

  • If the material is a solid, sweep it up and place it in the container, avoiding dust formation.[1][5]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as acid chlorides, acid anhydrides, reducing agents, and oxidizing agents.[4][5]

  • Label the container clearly with "Hazardous Waste" (or as required by your institution), the chemical name "this compound," and any associated hazards.[10]

Step 2: Disposal Pathway Determination

  • The primary recommended method for disposal is to use a licensed professional waste disposal service.[1][4]

  • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[11] Given the potential harm to aquatic life, drain disposal is not recommended.[6]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4]

Step 3: Handling Spills

  • In the event of a spill, avoid dust formation.[1][4]

  • Ventilate the area of the spill.

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][5]

  • Ensure all personnel in the vicinity are wearing appropriate PPE.

Step 4: Empty Container Disposal

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10]

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container can be disposed of as regular laboratory waste, but labels should be fully removed or defaced.[10] Check with your institutional guidelines for specific procedures on empty container disposal.

Experimental Protocols

The disposal of this compound does not typically involve experimental protocols but rather adherence to established safety and waste management procedures. The "methodology" is the procedural flow for safe handling and disposal as outlined above.

Disposal Decision Workflow

G start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill collect Collect Waste in a Labeled, Sealed Container consult_reg Consult Institutional EHS & Local Regulations collect->consult_reg is_spill->collect No spill_procedure Follow Spill Procedure: - Avoid Dust - Ventilate Area - Sweep into Container is_spill->spill_procedure Yes spill_procedure->collect disposal_co Arrange for Pickup by a Licensed Disposal Company consult_reg->disposal_co end End: Proper Disposal disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1,12-Dodecanediol.

This guide provides immediate, procedural, and step-by-step guidance for the safe handling of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and ensure a secure work environment.

I. Personal Protective Equipment (PPE) & Safety Precautions

While this compound is generally considered to have low toxicity, adherence to standard laboratory safety protocols is essential to prevent potential irritation and ensure personnel safety.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a full-face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against dust particles.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or PVC, must be worn.[3] Always inspect gloves before use and employ proper glove removal techniques to avoid skin contact.[2][4]

  • Body Protection: A laboratory coat or chemical-resistant coveralls should be worn to prevent skin exposure.[3]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[2][5][6] However, if dust is generated, a NIOSH/MSHA-approved respirator with a dust cartridge (such as a type N95) should be used.[2][7][8]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood or local exhaust ventilation is highly recommended to minimize dust dispersion.[3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular FormulaC₁₂H₂₆O₂[9]
Molecular Weight202.33 g/mol [1][7][8][9]
AppearanceWhite powder, crystals, or solid[9]
Melting Point79 - 84 °C (174.2 - 183.2 °F)[5][9]
Boiling Point188 - 190 °C (370.4 - 374 °F) at 12 mmHg[9][10]
Flash Point176 °C (348.8 °F) - closed cup[5][7][8]
Water SolubilityInsoluble[10][11]
Storage TemperatureBelow +30°C[10][11]

III. Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the standard procedure for safely weighing and dissolving solid this compound.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent (e.g., alcohol, warm ether)[10][11]

  • Beaker or flask

  • Stir bar and stir plate (optional)

  • Personal Protective Equipment (as specified in Section I)

Procedure:

  • Preparation:

    • Don the required PPE (safety goggles, gloves, lab coat).

    • Ensure the work area, preferably within a chemical fume hood, is clean and free of clutter.

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

  • Weighing:

    • Carefully open the this compound container.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat. Avoid generating dust.[2][5][6]

    • Record the precise weight of the compound.

    • Securely close the this compound container.

  • Dissolving:

    • Transfer the weighed solid into a clean, dry beaker or flask.

    • Add the appropriate solvent to the beaker. This compound is soluble in alcohol and warm ether.[10][11]

    • If necessary, place a stir bar in the beaker and place it on a stir plate to facilitate dissolution. Gentle heating may be required for some solvents.

    • Once fully dissolved, proceed with your experimental workflow.

  • Post-Procedure:

    • Clean the spatula and work area thoroughly.

    • Dispose of the weighing paper/boat and any contaminated materials in the designated solid waste container.

    • Remove PPE in the correct order and wash hands thoroughly with soap and water.[2][4]

IV. Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from initial preparation to final disposal.

G prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling this compound ppe->handling weigh Weigh Solid Carefully (Avoid Dust Generation) handling->weigh spill Spill Occurs? handling->spill dissolve Dissolve in Appropriate Solvent weigh->dissolve post Post-Handling dissolve->post cleanup Spill Cleanup Protocol spill->cleanup Yes spill->post No cleanup->post decon Decontaminate Work Area and Equipment post->decon disposal Waste Disposal decon->disposal solid_waste Dispose of Contaminated Solids in Designated Container disposal->solid_waste liquid_waste Dispose of Solutions via Licensed Disposal Company disposal->liquid_waste remove_ppe Remove PPE and Wash Hands solid_waste->remove_ppe liquid_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

V. First Aid and Emergency Procedures

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2][5] Never give anything by mouth to an unconscious person.[2]

VI. Storage and Disposal

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

  • Disposal: Dispose of unused product and contaminated materials through a licensed disposal company.[2] Do not release into the environment.[5] Contaminated packaging should be disposed of as unused product.[2][4]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,12-Dodecanediol

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